Product packaging for Manninotriose(Cat. No.:CAS No. 13382-86-0)

Manninotriose

Cat. No.: B1662183
CAS No.: 13382-86-0
M. Wt: 504.4 g/mol
InChI Key: FZWBNHMXJMCXLU-YRBKNLIBSA-N
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Description

Manninotriose is a trisaccharide.
This compound is a natural product found in Rehmannia glutinosa with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H32O16 B1662183 Manninotriose CAS No. 13382-86-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-5(21)9(23)10(24)6(22)3-31-17-16(30)14(28)12(26)8(34-17)4-32-18-15(29)13(27)11(25)7(2-20)33-18/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10+,11-,12-,13-,14-,15+,16+,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWBNHMXJMCXLU-YRBKNLIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13382-86-0
Record name Manninotriose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13382-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MANNINOTRIOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UTE2T5KRE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Manninotriose

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the chemical structure, properties, and metabolic context of manninotriose, tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound is a trisaccharide, a carbohydrate composed of three monosaccharide units joined by glycosidic bonds.[1] The most prevalent form in nature consists of two galactose units and one glucose unit.[1][2] It is classified as a member of the Raffinose Family Oligosaccharides (RFOs) and is notably found as a major carbohydrate in plants such as the red deadnettle (Lamium purpureum).[1][3][4] this compound is formed by the enzymatic breakdown of the tetrasaccharide stachyose.[1][4] This document details its structural characteristics, physicochemical properties, and the experimental methods used for its identification.

Chemical Structure and Properties

This compound is a reducing trisaccharide with the systematic name α-D-galactopyranosyl-(1→6)-α-D-galactopyranosyl-(1→6)-D-glucose.[5] Its structure consists of two α-D-galactose units linked sequentially to a D-glucose unit at the C6 position via α(1→6) glycosidic linkages.

The detailed IUPAC name is (2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal.[5]

The chemical structure can be visualized as follows:

manninotriose_structure cluster_gal1 α-D-Galactose cluster_gal2 α-D-Galactose cluster_glc D-Glucose Gal1 Galactose Gal2 Galactose Gal1->Gal2 α(1→6) Glc Glucose Gal2->Glc α(1→6)

Diagram of this compound's monosaccharide linkage.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₁₈H₃₂O₁₆[5][][7]
Molecular Weight 504.44 g/mol [3][5][]
CAS Number 13382-86-0[5][7]
Appearance White to off-white crystalline powder[1][8]
Solubility Soluble in DMSO (100 mg/mL)[3][]
Purity >95% (Commercially available)[][7]
Synonyms Gal(a1-6)Gal(a1-6)Glc, O-α-D-Galactopyranosyl-(1→6)-O-α-D-galactopyranosyl-(1→6)-D-glucose[5][]

Metabolic Pathway: Formation from Stachyose

This compound is not typically synthesized directly but results from the degradation of stachyose, a larger Raffinose Family Oligosaccharide. This metabolic process is crucial in certain plants where stachyose acts as a transport sugar. The enzymatic removal of the terminal fructose unit from stachyose yields this compound.

The workflow for this conversion is outlined below:

metabolic_pathway Stachyose Stachyose (Gal-Gal-Glc-Fru) Enzyme β-fructosidase (Invertase) Stachyose->Enzyme This compound This compound (Gal-Gal-Glc) Enzyme->this compound Hydrolysis Fructose Fructose Enzyme->Fructose

Enzymatic conversion of Stachyose to this compound.

Experimental Protocols for Structural Elucidation

The definitive structure of this compound has been confirmed using advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol: NMR Characterization of this compound

This protocol is based on the methodology used for the structural confirmation of this compound isolated from red deadnettle.[4]

1. Sample Preparation:

  • Purify this compound from the source material (e.g., early-spring stems of red deadnettle) using chromatographic techniques.

  • Weigh approximately 5 mg of the purified sample.

  • Perform deuterium exchange by lyophilizing the sample three times from 99.6% D₂O to remove exchangeable protons.

  • Dissolve the final dried sample in 0.6 mL of 99.6% D₂O for analysis.

2. NMR Data Acquisition:

  • Spectra are recorded at a controlled temperature (e.g., 22 °C) on a high-field NMR spectrometer (e.g., Bruker Avance II 600 MHz) equipped with a cryoprobe.

  • Acquire a suite of one-dimensional (¹H) and two-dimensional (2D) NMR spectra. Essential 2D experiments include:

    • COSY (Correlation Spectroscopy): To establish proton-proton couplings within each monosaccharide ring.
    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is critical for determining the glycosidic linkages between the monosaccharide units by observing cross-peaks between the anomeric proton (H-1) of one unit and the linked carbon (C-6) of the adjacent unit.
    • NOESY (Nuclear Overhauser Effect Spectroscopy): To confirm the spatial proximity of protons and help determine the stereochemistry of the glycosidic bonds.

3. Data Processing and Analysis:

  • Process all spectra using appropriate software (e.g., Bruker Topspin).

  • Assign the chemical shifts of all protons and carbons by systematically analyzing the 2D spectra, starting from the well-resolved anomeric signals.

  • Determine the α-anomeric configuration of the galactose linkages based on the ³J(H-1, H-2) coupling constants and the chemical shifts of C-1 and H-1.

  • Confirm the (1→6) linkages by identifying the key HMBC correlations between Gal(H-1) and Glc(C-6), and between the terminal Gal(H-1) and the internal Gal(C-6).

  • Analyze the anomeric configuration of the reducing glucose end, which will exist as a mixture of α and β anomers in solution.

References

Manninotriose CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Manninotriose: Properties and Analysis

This guide provides essential information regarding the physicochemical properties of this compound, a trisaccharide of interest to researchers and professionals in drug development and life sciences.

Physicochemical Data of this compound

This compound is an oligosaccharide that has been identified as a key component in the raffinose family oligosaccharide (RFO) metabolism in certain plants.[][2] Its unique structure and biological activities, including potential immunomodulatory effects, make it a compound of interest for further investigation.[3]

For researchers and scientists, accurate identification and quantification of this compound are crucial. The following table summarizes its key identifiers and molecular properties.

ParameterValueSource
CAS Number 13382-86-0[][3][4][5][6]
Molecular Formula C18H32O16[][3][4][5]
Molecular Weight 504.44 g/mol [][2][4][5]
Synonyms O-α-D-Galactopyranosyl-(1→6)-O-α-D-galactopyranosyl-(1→6)-D-glucose[4]

Experimental Protocols

While specific experimental protocols for drug development applications of this compound are proprietary and context-dependent, a general methodology for its purification from a plant source is outlined below. This protocol is based on the principles of macroporous resin adsorption chromatography, which has been shown to be effective for purifying this compound.[]

Objective: To purify this compound from a crude plant extract.

Materials:

  • Crude plant extract containing this compound

  • D-101 macroporous adsorption resin

  • Purified water (eluent)

  • Chromatography column

  • Fraction collector

  • HPLC system for analysis

Methodology:

  • Resin Preparation: The D-101 macroporous adsorption resin is packed into a chromatography column and equilibrated with purified water.

  • Sample Loading: The crude plant extract is loaded onto the column at a controlled flow rate to allow for the adsorption of this compound onto the resin.

  • Adsorption: The sample is allowed to adsorb onto the resin for a sufficient duration, which has been optimized in previous studies to be around 240 minutes.[]

  • Elution: The column is washed with purified water to remove unbound impurities. This compound is then eluted from the resin using purified water at a specific flow rate (e.g., 1.5 bed volumes per hour).[]

  • Fraction Collection: Eluted fractions are collected using a fraction collector.

  • Analysis: The collected fractions are analyzed by HPLC to determine the concentration and purity of this compound. Fractions containing high-purity this compound are pooled.

  • Lyophilization: The pooled fractions are lyophilized to obtain purified this compound powder.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the purification and analysis of this compound from a natural source.

Manninotriose_Purification_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Final Product start Plant Material extraction Crude Extract start->extraction Extraction chromatography Macroporous Resin Chromatography extraction->chromatography fractions Collected Fractions chromatography->fractions Elution hplc HPLC Analysis fractions->hplc pooling Pooling of Pure Fractions hplc->pooling Purity Check lyophilization Lyophilization pooling->lyophilization end Purified this compound lyophilization->end

Caption: Workflow for this compound Purification and Analysis.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Manninotriose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manninotriose (C₁₈H₃₂O₁₆) is a naturally occurring trisaccharide with significant implications in plant biology, human nutrition, and therapeutics. As a member of the Raffinose Family Oligosaccharides (RFOs), it plays a role in plant metabolism and stress tolerance. For humans, it is recognized as a functional prebiotic, selectively promoting the growth of beneficial gut microbiota. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, details established experimental protocols for its isolation and analysis, and illustrates its metabolic context. All quantitative data are summarized for clarity, and key processes are visualized using standardized diagrams to support research and development efforts.

Core Physical and Chemical Properties

This compound is a non-reducing trisaccharide composed of two α-D-galactose units and one D-glucose unit, linked by α(1→6) glycosidic bonds. Its formal chemical name is α-D-Galactopyranosyl-(1→6)-α-D-galactopyranosyl-(1→6)-D-glucose.[1][2] The compound typically presents as a white to off-white crystalline powder.[3]

Quantitative Physical and Chemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueCitation(s)
Molecular Formula C₁₈H₃₂O₁₆[1][4][5]
Molecular Weight 504.44 g/mol [1][4][5]
CAS Number 13382-86-0[4][5]
Appearance White to off-white crystalline powder[3]
Solubility Water: 83.3 mg/mL (165.13 mM) DMSO: Up to 100 mg/mL (198.23 mM) Soluble in methanol, ethanol.[3][4][6]
Optical Rotation [α]D +167° (c=1, H₂O)[7]
Storage Conditions Store at -20°C for long-term stability (powder form). Stock solutions should be stored at -80°C (up to 1 year) or -20°C (1 month).[5][6]
IUPAC Name (2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal[1][2]

Biological Significance and Metabolic Pathways

This compound is a key intermediate in the metabolism of Raffinose Family Oligosaccharides (RFOs) in various plants, such as red deadnettle (Lamium purpureum) and is found in plants like Rehmannia glutinosa.[2][6] RFOs are involved in carbon storage, transport, and conferring tolerance to abiotic stresses.[3][8]

Raffinose Family Oligosaccharide (RFO) Metabolism

This compound is derived from the hydrolysis of the tetrasaccharide stachyose. This enzymatic process cleaves a fructose molecule from stachyose, yielding this compound. This pathway is significant in legumes and other plant seeds.[9]

RFO_Metabolism Sucrose Sucrose Raffinose Raffinose Sucrose->Raffinose + Galactinol Galactinol Galactinol Stachyose Stachyose Raffinose->Stachyose + Galactinol This compound This compound Stachyose->this compound - Fructose Fructose Fructose Enzyme1 Raffinose Synthase Enzyme1->Raffinose Enzyme2 Stachyose Synthase Enzyme2->Stachyose Enzyme3 α-Galactosidase or Acid Hydrolysis Enzyme3->this compound

Biosynthesis pathway of this compound from Sucrose.
Prebiotic Mechanism of Action

As a prebiotic, this compound resists digestion in the upper gastrointestinal tract and is selectively fermented by beneficial bacteria (e.g., Bifidobacterium, Lactobacillus) in the colon.[10] This fermentation produces short-chain fatty acids (SCFAs) like butyrate, propionate, and acetate, which lower the gut pH, inhibit pathogen growth, and serve as an energy source for colonocytes, thereby improving gut barrier function and modulating the immune system.[11][12]

Prebiotic_Mechanism cluster_gut Colon cluster_host Host Benefits This compound This compound Fermentation Fermentation This compound->Fermentation Probiotics Beneficial Microbiota (e.g., Bifidobacterium) Probiotics->Fermentation metabolizes SCFAs Short-Chain Fatty Acids (Butyrate, Acetate) Fermentation->SCFAs produces Benefit1 Lower Gut pH (Inhibits Pathogens) SCFAs->Benefit1 Benefit2 Energy for Colonocytes SCFAs->Benefit2 Benefit3 Improved Gut Barrier Function SCFAs->Benefit3 Benefit4 Immune Modulation SCFAs->Benefit4

General mechanism of action for this compound as a prebiotic.

Experimental Protocols

Accurate characterization and quantification of this compound require robust experimental methods. The following sections detail established protocols for its isolation, purification, and analytical determination.

Isolation and Purification from Rehmannia glutinosa

This compound can be efficiently isolated from its natural source, Rehmannia glutinosa (glutinous rehmannia), using activated carbon chromatography with a gradient elution.[6]

Methodology:

  • Extraction: Pulverized Rehmannia glutinosa (200 g) is extracted with 10 times its volume of water via ultrasonic extraction for 1 hour. This process is repeated three times.

  • Concentration: The pooled aqueous extracts are filtered and concentrated under reduced pressure to yield a medicinal extract (approx. 80 g).

  • Chromatography Preparation: An activated carbon column (e.g., 3.5 cm diameter, 40 cm length) is prepared using a wet packing method with water.

  • Sample Loading: The concentrated extract is applied to the equilibrated activated carbon column.

  • Gradient Elution: The column is eluted sequentially with a gradient of ethanol in water:

    • Distilled water (to remove monosaccharides).

    • 5% ethanol.

    • 10% ethanol.

    • 15% ethanol (this fraction contains the highest concentration of this compound).

    • 25% ethanol.

  • Fraction Collection & Analysis: Fractions are collected and analyzed (e.g., by HPLC) to identify and pool those containing pure this compound.

  • Final Processing: The pooled this compound fractions are concentrated and dried to yield the final purified powder.

Purification_Workflow start Pulverized Rehmannia extraction Ultrasonic Extraction (3x with Water) start->extraction filtration Filter & Concentrate (Reduced Pressure) extraction->filtration chromatography Activated Carbon Column Chromatography filtration->chromatography elution Gradient Elution (Water -> 25% EtOH) chromatography->elution collection Collect 15% EtOH Fraction elution->collection analysis Analyze Fractions (HPLC) collection->analysis end Pure this compound Powder analysis->end

Workflow for the isolation of this compound.
Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with a refractive index detector (RID) is a standard method for the quantification of this compound and other oligosaccharides that lack a UV chromophore.[13][14]

Methodology:

  • Instrumentation: HPLC system equipped with a refractive index detector (RID).

  • Column: A carbohydrate analysis column, such as COSMOSIL Sugar-D (4.6 mm I.D. × 250 mm).[13]

  • Mobile Phase: Isocratic elution with 70:30 (v/v) acetonitrile:water.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector: Refractive Index Detector (e.g., SHIMADZU RID-10A).

  • Sample Preparation: Samples and standards are dissolved in the mobile phase, filtered through a 0.22 µm filter, and degassed before injection.

  • Quantification: A calibration curve is generated using certified this compound standards of known concentrations. The concentration in unknown samples is determined by comparing their peak areas to the standard curve.

Structural Elucidation

The definitive structure of this compound is confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the proton and carbon framework of the molecule. 2D NMR experiments (e.g., COSY, HSQC, HMBC) are essential to establish the connectivity between monosaccharide units and the specific nature of the α(1→6) glycosidic linkages.[9][15]

  • Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization or Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the molecular weight (504.44 g/mol ) and provide fragmentation patterns that support the trisaccharide structure.[9]

Conclusion

This compound is a well-characterized trisaccharide with defined physical, chemical, and biological properties. Its role as a prebiotic and its presence in plant metabolic pathways make it a compound of high interest for the food, pharmaceutical, and agricultural industries. The experimental protocols outlined in this guide provide a robust framework for the reliable isolation, quantification, and characterization of this compound, facilitating further research into its applications and mechanisms of action. The continued study of this functional oligosaccharide holds promise for the development of novel health-promoting products and therapeutics.

References

The Pivotal Role of Manninotriose in Raffinose Family Oligosaccharide Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manninotriose, a reducing trisaccharide, has emerged as a significant intermediate in the metabolism of Raffinose Family Oligosaccharides (RFOs) in select plant species. This technical guide provides an in-depth exploration of the biological roles of this compound, detailing its metabolic pathways, the enzymes involved, and its physiological significance. The document summarizes key quantitative data, presents detailed experimental protocols for its study, and visualizes the intricate metabolic and signaling pathways. This guide is intended to serve as a comprehensive resource for researchers in plant biology, microbiology, and drug development seeking to understand and leverage the metabolic pathways of RFOs.

Introduction to Raffinose Family Oligosaccharides (RFOs) and this compound

Raffinose Family Oligosaccharides are a group of α-galactosyl derivatives of sucrose that are widespread in the plant kingdom.[1] They play crucial roles in carbon storage, transport, and as signaling molecules, particularly in response to abiotic and biotic stress.[1][2] The most common RFOs include raffinose (trisaccharide), stachyose (tetrasaccharide), and verbascose (pentasaccharide).

This compound (Galα1,6Galα1,6Glc) is a reducing trisaccharide derived from the non-reducing RFO, stachyose.[3][4] Its accumulation to high concentrations has been notably observed in the stems and roots of the early-spring plant, red deadnettle (Lamium purpureum).[3][5][6] This discovery has highlighted this compound as a novel and important player in the RFO metabolism of certain plants.[3][4]

Chemical Structure of Key RFOs and this compound:

  • Sucrose: Glcα1,2βFru

  • Raffinose: Galα1,6Glcα1,2βFru

  • Stachyose: Galα1,6Galα1,6Glcα1,2βFru

  • This compound: Galα1,6Galα1,6Glc

The Biological Role and Metabolism of this compound

The primary known biological functions of this compound are centered in plant physiology, where it is proposed to act as a temporary storage carbohydrate, a membrane protectant, and an antioxidant.[5] Its formation and subsequent degradation are key steps in the mobilization of stored carbohydrates.

Biosynthesis of this compound

This compound is primarily formed through the hydrolysis of stachyose. This reaction is catalyzed by enzymes with β-fructosidase (invertase) activity, which cleave the terminal fructose moiety from stachyose.[5]

Stachyose + H₂O → this compound + Fructose

This enzymatic conversion is a critical step in the phloem unloading process in some plant species, where stachyose is the primary transport sugar.[3][4] The extensive hydrolysis of stachyose to this compound is thought to occur along the transport path.[3][4]

Catabolism of this compound

The breakdown of this compound is primarily carried out by α-galactosidases (EC 3.2.1.22), which sequentially hydrolyze the terminal α-1,6 linked galactose residues.[1] This process releases galactose and ultimately glucose. Both acidic and alkaline α-galactosidases are involved in RFO metabolism, and their activity and substrate specificity can vary depending on the plant species and cellular compartment.[7][8][9]

This compound + H₂O → Galactose + Melibiose Melibiose + H₂O → Galactose + Glucose

The complete hydrolysis of this compound yields two molecules of galactose and one molecule of glucose, which can then enter central carbon metabolism.

Role in Gut Microbiota

While the metabolism of many complex carbohydrates by gut microbiota is well-documented, specific studies on the fermentation of this compound are limited. However, it is known that various species of gut bacteria, including those from the genera Bacteroides and Bifidobacterium, possess a wide array of glycoside hydrolases capable of degrading complex plant-derived oligosaccharides.[10][11][12][13][14][15][16] It is plausible that α-galactosidases produced by these bacteria contribute to the breakdown of this compound in the human gut, releasing galactose and glucose that can be fermented to produce short-chain fatty acids (SCFAs).

Quantitative Data on this compound Metabolism

The following tables summarize the available quantitative data related to this compound concentrations in plant tissues and the kinetic properties of relevant enzymes.

Table 1: Concentration of this compound and Related RFOs in Lamium purpureum

Plant PartThis compound (µmol/g FW)Stachyose (µmol/g FW)Raffinose (µmol/g FW)Sucrose (µmol/g FW)Reference
Stem (middle segments) HighModerateLowModerate[6]
Roots HighLowLowLow[3][4]
Top Leaves LowHighHighHigh[6]
Bottom Leaves LowModerateModerateModerate[6]

Note: "High," "Moderate," and "Low" are relative concentrations as precise numerical data with statistical analysis is limited in the cited literature.

Table 2: Kinetic Parameters of α-Galactosidases on RFOs and Related Substrates

Enzyme SourceSubstrateKm (mM)Vmax (µmol/min/mg)kcat (s⁻¹)Optimal pHReference
Vicia faba (Enzyme I)p-nitrophenyl α-D-galactoside----[17]
Aspergillus nigerp-nitrophenyl α-D-galactoside----[3]
Human α-Galactosidase Ap-nitrophenyl-α-D-galactopyranoside8.3 ± 0.5-63.5 ± 0.14.5[18]
PRX-102 (recombinant human α-Gal-A)p-nitrophenyl-α-D-galactopyranoside----[18]

Note: Specific kinetic data for α-galactosidases acting directly on this compound is currently scarce in the literature.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and RFO metabolism.

Extraction and Quantification of Soluble Carbohydrates from Plant Tissues

This protocol is adapted from Santos et al. (2013).[6]

Materials:

  • Plant tissue (e.g., stems, leaves, roots)

  • 80% (v/v) Ethanol

  • Milli-Q water

  • Mortar and pestle

  • Microcentrifuge tubes

  • Water bath

  • Vacuum concentrator (e.g., SpeedVac)

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) system

Procedure:

  • Weigh approximately 100 mg of fresh plant material.

  • Grind the tissue in a mortar and pestle with 1 mL of 80% ethanol.

  • Transfer the homogenate to a microcentrifuge tube and heat at 80°C for 30 minutes in an open tube to allow for some evaporation.

  • Completely evaporate the remaining ethanol using a vacuum concentrator.

  • Add a volume of Milli-Q water equivalent to 10 times the original sample fresh weight (e.g., 1 mL for 100 mg of tissue).

  • Heat the sample at 99°C for 10 minutes.

  • Centrifuge the extract at high speed (e.g., 14,000 x g) for 10 minutes.

  • Collect the supernatant for analysis.

  • Analyze the soluble carbohydrates using an HPAEC-PAD system. A CarboPac PA100 column or similar is suitable. Elution can be performed with a sodium hydroxide and sodium acetate gradient.

  • Quantify the sugars by comparing the peak areas to those of known standards (glucose, fructose, sucrose, raffinose, stachyose, and this compound).

Phloem Sap Collection using the EDTA-facilitated Method

This method is based on the protocol described by King and Zeevaart (1974) and applied in Santos et al. (2013).[19][20][21]

Materials:

  • Plant material (e.g., petioles, stems)

  • Collection buffer: 20 mM EDTA, pH 7.5

  • Microcentrifuge tubes

  • Razor blades

Procedure:

  • Excise the desired plant part (e.g., a leaf with its petiole) with a sharp razor blade.

  • Immediately place the cut end of the petiole or stem into a microcentrifuge tube containing the EDTA collection buffer.

  • Incubate the setup in a dark, humid environment to minimize transpiration and allow for phloem exudation.

  • Collect the exudate over a period of several hours.

  • The collected sap can then be analyzed for its carbohydrate content using HPAEC-PAD as described in Protocol 4.1.

α-Galactosidase Activity Assay

This is a general protocol for assaying α-galactosidase activity using the artificial substrate p-nitrophenyl-α-D-galactopyranoside (pNP-Gal).

Materials:

  • Enzyme extract

  • Assay buffer (e.g., 100 mM citrate buffer, pH 4.5 for acidic α-galactosidases or 50 mM Tris-HCl, pH 7.8 for alkaline α-galactosidases)

  • p-nitrophenyl-α-D-galactopyranoside (pNP-Gal) solution (e.g., 10 mM in assay buffer)

  • Stop solution (e.g., 1 M sodium carbonate)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the enzyme extract.

  • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).

  • Initiate the reaction by adding the pNP-Gal substrate solution.

  • Incubate for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding the stop solution. The stop solution raises the pH, which develops the yellow color of the p-nitrophenol product and denatures the enzyme.

  • Measure the absorbance of the solution at 405 nm.

  • Calculate the amount of p-nitrophenol released using a standard curve. One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the assay conditions.

Visualization of Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and relationships involving this compound.

RFO_Metabolism Stachyose Stachyose This compound This compound Stachyose->this compound H₂O + Fructose Melibiose Melibiose This compound->Melibiose H₂O + Galactose Fructose Fructose Central Carbon\nMetabolism Central Carbon Metabolism Fructose->Central Carbon\nMetabolism Glucose Glucose Melibiose->Glucose H₂O + Galactose Galactose Galactose Galactose->Central Carbon\nMetabolism Glucose->Central Carbon\nMetabolism Sucrose Sucrose beta_Fructosidase β-Fructosidase beta_Fructosidase->Stachyose alpha_Galactosidase α-Galactosidase alpha_Galactosidase->this compound alpha_Galactosidase->Melibiose

Caption: Metabolic pathway of this compound formation from stachyose and its subsequent degradation.

RFO_Biosynthesis_and_Transport cluster_Source_Leaf Source Leaf (Mesophyll) cluster_Phloem Phloem cluster_Sink_Tissue Sink Tissue (e.g., Stem, Root) Sucrose Sucrose Raffinose Raffinose Sucrose->Raffinose + Galactinol Galactinol Galactinol Stachyose_source Stachyose Raffinose->Stachyose_source + Galactinol Stachyose_transport Stachyose (Transport) Stachyose_source->Stachyose_transport Phloem Loading Manninotriose_transport This compound Stachyose_transport->Manninotriose_transport Hydrolysis (β-Fructosidase) Manninotriose_storage This compound (Storage) Manninotriose_transport->Manninotriose_storage Phloem Unloading Melibiose Melibiose Manninotriose_storage->Melibiose + Galactose (α-Galactosidase) Glucose Glucose Melibiose->Glucose + Galactose (α-Galactosidase) Galactose Galactose

Caption: Overview of RFO biosynthesis, transport, and the role of this compound as an intermediate.

Conclusion and Future Directions

This compound is a key intermediate in the metabolism of Raffinose Family Oligosaccharides in certain plant species, playing significant roles in carbohydrate storage and transport. Its formation from stachyose via β-fructosidase activity and subsequent degradation by α-galactosidases are critical enzymatic steps. While our understanding of this compound metabolism in plants has grown, particularly through studies on Lamium purpureum, several areas warrant further investigation.

Future research should focus on:

  • Quantitative Analysis: Obtaining precise quantitative data on this compound concentrations in a wider range of plant species and under various environmental conditions.

  • Enzyme Kinetics: Characterizing the kinetic properties of specific α-galactosidases that efficiently hydrolyze this compound to better understand the regulation of its degradation.

  • Microbial Metabolism: Elucidating the specific pathways and enzymes involved in the fermentation of this compound by human gut microbiota and assessing its potential prebiotic effects.

  • Signaling Role: Investigating the potential role of this compound as a signaling molecule in plant development and stress responses.

A deeper understanding of this compound metabolism holds promise for applications in agriculture, by potentially enhancing stress tolerance in crops, and in human health, through the development of novel prebiotics and a better understanding of gut microbiome function. This technical guide provides a foundation for these future endeavors.

References

The Discovery and Isolation of Manninotriose: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manninotriose, a trisaccharide composed of two galactose units and one glucose unit (Galα1,6Galα1,6Glc), is a significant carbohydrate in the metabolism of certain plants.[1] Historically known as a component of the sugary exudate "manna" from the ash tree Fraxinus ornus, its precise chemical structure and metabolic importance have been the subject of more recent scientific elucidation. This technical guide provides an in-depth overview of the discovery, sources, and detailed methodologies for the isolation and purification of this compound. It includes a compilation of quantitative data, experimental protocols, and visual diagrams of metabolic pathways and experimental workflows to serve as a comprehensive resource for researchers in carbohydrate chemistry, natural product isolation, and drug development.

Discovery and Natural Occurrence

The history of this compound is intertwined with "manna," a natural exudate from the manna ash tree (Fraxinus ornus), which has been utilized for centuries.[2][3][4] Manna is a complex mixture of substances, with its primary component being mannitol.[2][4][5] Chemical analysis of manna has revealed the presence of several sugars, including 12-16% this compound.[5]

While the source material, manna, has a long history, the definitive identification and structural characterization of this compound as Galα1,6Galα1,6Glc is a more modern scientific achievement. A pivotal study in 2012 on the red deadnettle (Lamium purpureum) highlighted this compound as a major carbohydrate in its Raffinose Family Oligosaccharides (RFO) metabolism.[6][7][8] This research involved the isolation of a previously unknown compound from the plant, which was then identified as this compound through Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7][8] This study demonstrated that this compound is a derivative of the non-reducing tetrasaccharide stachyose.[6][7][8]

This compound has also been identified in other plants, notably in the roots of Rehmannia glutinosa, a plant used in traditional Chinese medicine.[9] The processing of Rehmannia glutinosa roots has been shown to increase the content of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₁₈H₃₂O₁₆[1]
Molecular Weight 504.44 g/mol [1]
IUPAC Name (2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal[1][9]
Appearance White to off-white crystalline powder[1]
CAS Number 13382-86-0[1]
Structure Gal(α1→6)Gal(α1→6)Glc[1]

Experimental Protocols for Isolation and Purification

Several methods have been developed for the isolation and purification of this compound from natural sources or through chemical conversion. The choice of method depends on the starting material, desired purity, and scale of production.

Isolation from Lamium purpureum (Laboratory Scale)

This method is suitable for the laboratory-scale purification of this compound for analytical and research purposes. The protocol is adapted from the methodology described in the 2012 study by dos Santos et al. in Annals of Botany.[7]

Protocol:

  • Extraction:

    • Homogenize 50 g of early-spring stem material from L. purpureum in 50 mL of 80% ethanol at 80°C for 20 minutes.

    • Add 50 mL of Milli-Q water and continue homogenization for 2 minutes in a blender.

    • Boil the homogenate in a water bath for 10 minutes.

    • After cooling, filter the extract through cheesecloth.

  • Clarification:

    • Centrifuge the filtrate at 40,695 x g for 5 minutes to remove solid debris.

  • Ion Exchange Chromatography:

    • Pass the supernatant through a mixed-bed ion exchange column containing 50 mL of Dowex®-1-acetate and 50 mL of Dowex®-50 H⁺ (both 100-200 mesh) to remove charged molecules.

  • Further Purification (if necessary):

    • The resulting neutral fraction containing this compound can be further purified using techniques like High-Performance Liquid Chromatography (HPLC) for higher purity.

G cluster_extraction Extraction cluster_clarification Clarification cluster_purification Purification start 50g Lamium purpureum stem material homogenize_ethanol Homogenize in 80% Ethanol (80°C) start->homogenize_ethanol homogenize_water Add water and homogenize homogenize_ethanol->homogenize_water boil Boil for 10 min homogenize_water->boil filter Filter through cheesecloth boil->filter centrifuge Centrifuge at 40,695 x g filter->centrifuge ion_exchange Mixed-bed ion exchange chromatography centrifuge->ion_exchange hplc HPLC (optional) ion_exchange->hplc end Purified this compound ion_exchange->end Sufficiently pure hplc->end G cluster_extraction Extraction cluster_chromatography Activated Carbon Chromatography cluster_final_product Final Product start Pulverized Rehmannia glutinosa roots extract Ultrasonic or boiling water extraction (3x) start->extract filter Filter extract->filter concentrate Concentrate under reduced pressure filter->concentrate load Load crude extract onto activated carbon column concentrate->load wash_water Wash with distilled water load->wash_water wash_etoh_low Wash with 5-20% ethanol gradient wash_water->wash_etoh_low elute Elute with 15% ethanol wash_etoh_low->elute dry Freeze-dry or vacuum-dry eluate elute->dry end High-purity this compound dry->end G cluster_transport Phloem Transport Stachyose Stachyose (Galα1,6Galα1,6Glcα1,2βFru) This compound This compound (Galα1,6Galα1,6Glc) Stachyose->this compound Hydrolysis Fructose Fructose Stachyose->Fructose Hydrolysis Enzyme β-fructosidase (Invertase) Enzyme->Stachyose catalyzes Source Source Tissues (Leaves) High Stachyose Sink Sink Tissues (Stems, Roots) High this compound Source->Sink Stachyose Transport & Hydrolysis

References

Manninotriose: A Novel Temporary Storage Carbohydrate in the Plant Kingdom

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Manninotriose, a reducing trisaccharide, has been identified as a significant temporary storage carbohydrate in specific plant species, notably the red deadnettle (Lamium purpureum).[1][2][3][4][5] This discovery has unveiled a new dimension to the metabolism of Raffinose Family Oligosaccharides (RFOs), a group of carbohydrates known for their roles in transport and stress tolerance in plants. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its biosynthesis, accumulation, and potential physiological functions. Detailed experimental protocols for the extraction, quantification, and structural elucidation of this compound are presented, along with a curated summary of quantitative data. This document aims to serve as a foundational resource for researchers in plant biology, carbohydrate chemistry, and drug development who are interested in exploring the unique properties and potential applications of this novel plant-derived oligosaccharide.

Introduction

The intricate network of carbohydrate metabolism in plants is fundamental to their growth, development, and adaptation to environmental stresses. While sucrose is the primary product of photosynthesis and the main transport sugar in many plants, a diverse array of other carbohydrates serve specialized functions, including as long-term and temporary storage molecules. Raffinose Family Oligosaccharides (RFOs), such as raffinose and stachyose, are well-established as important transport and storage carbohydrates, particularly in the Lamiaceae family.[2]

Recent research has brought to light the significant accumulation of this compound (Galα1,6Galα1,6Glc) in the stems and roots of early-spring red deadnettle (Lamium purpureum).[1][2][3][4][5] this compound is a derivative of the non-reducing RFO stachyose (Galα1,6Galα1,6Glcα1,2βFru).[1][2][3][4][5] Its presence in high concentrations suggests a role as a temporary storage carbohydrate, potentially buffering the plant's carbon supply during periods of high energy demand. Furthermore, like other RFOs, this compound may also contribute to stress tolerance, acting as a membrane protectant or an antioxidant.[1][2][3][4][5]

This guide synthesizes the current knowledge on this compound, providing a technical framework for its study. We will delve into its metabolic pathway, present quantitative data on its distribution within the plant, and offer detailed experimental protocols for its analysis.

Metabolic Pathway of this compound

The biosynthesis of this compound is intrinsically linked to the metabolism of stachyose. The prevailing hypothesis is that this compound is formed through the enzymatic hydrolysis of stachyose.

From Stachyose to this compound: A Hydrolytic Conversion

Stachyose, a primary transport sugar in Lamium purpureum, is synthesized in the leaves and translocated via the phloem to sink tissues such as the stems and roots.[1][3] Along this transport path and within the sink tissues, stachyose is believed to be hydrolyzed by a β-fructosidase, also known as an invertase. This enzyme cleaves the α1-2 glycosidic bond between the glucose and fructose moieties of stachyose, releasing fructose and the trisaccharide this compound.

The accumulation of this compound in the stems and roots, coupled with a corresponding decrease in stachyose concentration in these tissues, strongly supports this proposed pathway.[5] The specific invertase isoenzyme responsible for this conversion in Lamium purpureum has not yet been definitively identified, but it is likely a cell wall or vacuolar invertase, given the extracellular and storage-related context of this metabolic step.

Manninotriose_Biosynthesis Stachyose Stachyose (Galα1,6Galα1,6Glcα1,2βFru) This compound This compound (Galα1,6Galα1,6Glc) Stachyose->this compound Hydrolysis Fructose Fructose Stachyose->Fructose Enzyme β-Fructosidase (Invertase) Enzyme->Stachyose

Proposed biosynthesis of this compound from stachyose.

Quantitative Distribution of this compound and Related Sugars

The concentration of this compound and other soluble carbohydrates varies significantly across different organs and even within different sections of the same organ in Lamium purpureum. The following tables summarize the quantitative data extracted from studies on early-spring red deadnettle, providing a comparative view of sugar distribution.

Table 1: Soluble Carbohydrate Concentrations in Different Organs of Lamium purpureum

CarbohydrateRoots (µg/g FW)Stems (µg/g FW)Leaves (µg/g FW)Flowers & Flower Buds (µg/g FW)
This compound~1800~2500~200< 100
Stachyose~2000~1500~1000< 200
Raffinose~300~400~250< 50
Sucrose< 100< 100~200~300
Glucose~100~150~100~800
Fructose~100~150~100~1000

Data are estimated from figures in dos Santos et al. (2013), Annals of Botany.

Table 2: Soluble Carbohydrate Concentrations in Different Stem Segments of Lamium purpureum

CarbohydrateUpper Stem (µg/g FW)Middle Stem (µg/g FW)Lower Stem (µg/g FW)
This compound~1500~3000~2000
Stachyose~1000~1200~2000
Raffinose~300~500~400
Melibiose~200~400~300

Data are estimated from figures in dos Santos et al. (2013), Annals of Botany.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound.

Extraction of Soluble Carbohydrates

A robust extraction method is crucial for the accurate quantification of soluble carbohydrates from plant tissues.

Protocol:

  • Harvesting and Freezing: Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction: Transfer a known weight of the powdered tissue (e.g., 100 mg) to a microcentrifuge tube. Add 1 mL of 80% (v/v) ethanol and vortex thoroughly.

  • Incubation: Incubate the mixture at 80°C for 15 minutes to facilitate the extraction of soluble sugars and inactivate degradative enzymes.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble carbohydrates.

  • Re-extraction (Optional but Recommended): Re-extract the pellet with another 0.5 mL of 80% ethanol to ensure complete recovery of sugars. Combine the supernatants.

  • Drying and Reconstitution: Evaporate the ethanol from the combined supernatants using a vacuum concentrator. Reconstitute the dried extract in a known volume of ultrapure water (e.g., 500 µL) for analysis.

Carbohydrate_Extraction_Workflow Start Plant Tissue Freeze Freeze in Liquid N2 Start->Freeze Grind Grind to Fine Powder Freeze->Grind Extract Extract with 80% Ethanol Grind->Extract Incubate Incubate at 80°C Extract->Incubate Centrifuge Centrifuge Incubate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Dry Evaporate Solvent Collect->Dry Reconstitute Reconstitute in Water Dry->Reconstitute End Soluble Carbohydrate Extract Reconstitute->End

Workflow for the extraction of soluble carbohydrates.
Quantification by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and specific method for the separation and quantification of underivatized carbohydrates.

Protocol:

  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a gold working electrode and a pulsed amperometric detector.

  • Column: A Dionex CarboPac™ PA100 column (4 x 250 mm) with a corresponding guard column is suitable for the separation of RFOs.

  • Eluents:

    • Eluent A: 150 mM Sodium Hydroxide (NaOH)

    • Eluent B: 150 mM NaOH with 500 mM Sodium Acetate (NaOAc)

  • Gradient Program:

    • 0-5 min: 100% Eluent A (isocratic)

    • 5-20 min: Linear gradient to 50% Eluent B

    • 20-25 min: Linear gradient to 100% Eluent B (column wash)

    • 25-30 min: Return to 100% Eluent A (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-25 µL of the reconstituted extract.

  • Detection: Pulsed amperometry with a waveform optimized for carbohydrates. A typical waveform consists of potentials for detection, oxidation, and reduction.

  • Quantification: Calibrate the system using external standards of this compound, stachyose, raffinose, sucrose, glucose, and fructose at known concentrations. Integrate the peak areas of the analytes in the sample and quantify using the calibration curves.

Phloem Sap Collection using EDTA-facilitated Exudation

This method allows for the collection of phloem exudates to study the composition of transported sugars.

Protocol:

  • Plant Material: Use healthy, well-watered Lamium purpureum plants.

  • Excision: Excise leaves or stems with a sharp razor blade under a solution of 20 mM potassium EDTA (pH 7.5).

  • Incubation: Place the cut end of the petiole or stem into a microcentrifuge tube containing the EDTA solution and incubate for 1-2 hours in a humid environment to prevent desiccation. The EDTA chelates calcium ions, preventing the sealing of sieve plates.

  • Washing: After incubation, thoroughly wash the cut surface with ultrapure water to remove any residual EDTA.

  • Exudation: Place the cut end into a fresh tube containing a small volume of ultrapure water (e.g., 50-100 µL) and allow the phloem sap to exude for 4-6 hours.

  • Collection and Storage: Collect the exudate and store at -80°C for subsequent analysis by HPAEC-PAD.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for determining the precise structure of oligosaccharides like this compound.

Protocol:

  • Purification: Purify this compound from a concentrated plant extract using techniques such as size-exclusion chromatography and/or preparative HPLC.

  • Sample Preparation: Lyophilize the purified this compound and dissolve it in deuterium oxide (D₂O).

  • NMR Experiments: Acquire a suite of NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher). Key experiments include:

    • 1D ¹H NMR: To observe the proton signals and their multiplicities.

    • 1D ¹³C NMR: To identify the number of carbon atoms and their chemical environments.

    • 2D COSY (Correlation Spectroscopy): To establish proton-proton correlations within each sugar residue.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single spin system (i.e., a sugar residue).

    • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for determining the glycosidic linkages between the sugar units.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to assign all proton and carbon signals and to determine the sequence and linkage of the monosaccharide units (Galα1,6Galα1,6Glc).

Potential Functions and Future Directions

The discovery of this compound as a temporary storage carbohydrate in Lamium purpureum opens up several avenues for future research.

  • Physiological Role: Further studies are needed to fully elucidate the physiological role of this compound. Its accumulation in early spring suggests a function in providing a readily available energy source for rapid growth after winter dormancy. Investigating its dynamics under various environmental stresses, such as cold and drought, will shed light on its potential role in stress tolerance.

  • Enzymology: The identification and characterization of the specific invertase(s) responsible for the conversion of stachyose to this compound are critical next steps. This will involve enzyme assays with different substrates and localization studies to pinpoint the cellular and subcellular location of this activity.

  • Distribution in the Plant Kingdom: A broader screening of plant species, particularly within the Lamiaceae family and other RFO-accumulating plants, is warranted to determine if this compound is a more widespread carbohydrate than currently known.

  • Applications in Drug Development and Biotechnology: Oligosaccharides often possess prebiotic properties and can modulate the gut microbiome. The unique structure of this compound makes it a candidate for investigation as a novel prebiotic. Furthermore, understanding the biosynthesis of this compound could lead to biotechnological approaches for its production in microbial or plant-based systems for various applications in the food and pharmaceutical industries.

Conclusion

This compound represents a fascinating and relatively recent discovery in the field of plant carbohydrate metabolism. Its role as a temporary storage carbohydrate derived from the transport sugar stachyose in Lamium purpureum highlights the dynamic nature of carbon allocation in plants. The technical guide presented here provides a comprehensive resource for researchers to delve into the study of this intriguing molecule. By employing the detailed experimental protocols and building upon the existing quantitative data, the scientific community can further unravel the physiological significance of this compound and explore its potential applications. The journey to understanding the full story of this compound has just begun, and it promises to yield valuable insights into the complex world of plant biochemistry.

References

Unveiling the Potential: A Technical Guide to the Putative Antioxidant Properties of Manninotriose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Manninotriose, a trisaccharide belonging to the Raffinose Family Oligosaccharides (RFOs), is emerging as a molecule of interest for its potential health benefits. While direct experimental evidence for its antioxidant activity is currently limited, its structural relation to other RFOs known to participate in plant stress tolerance suggests a putative role as an antioxidant. This technical guide consolidates the existing indirect evidence, provides detailed protocols for robustly evaluating its antioxidant capacity, and explores potential molecular mechanisms of action, such as the Nrf2-Keap1 signaling pathway. The information presented herein aims to serve as a foundational resource for researchers seeking to investigate and characterize the antioxidant properties of this compound.

Introduction: The Basis for Putative Antioxidant Activity

This compound (Galα1,6Galα1,6Glc) is a reducing trisaccharide derived from the non-reducing RFO, stachyose. RFOs are known to accumulate in plants under conditions of abiotic stress, where they are thought to function as osmoprotectants, membrane stabilizers, and antioxidants.[1][2][3] The proposed antioxidant function of RFOs stems from their ability to scavenge reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.[1][4] While this compound itself has not been extensively studied, its role in the RFO metabolism of plants like the red deadnettle (Lamium purpureum) suggests it may share these protective properties.[5] This guide will explore the indirect evidence supporting this hypothesis and provide the necessary technical framework for its experimental validation.

Indirect and Comparative Evidence of Antioxidant Activity

Direct quantitative data from antioxidant assays specifically on this compound are not available in the current scientific literature. However, studies on closely related RFOs provide a strong rationale for investigating this compound. These oligosaccharides have demonstrated efficacy in scavenging hydroxyl radicals (•OH), one of the most potent and damaging ROS.

Data Presentation: Radical Scavenging by Raffinose Family Oligosaccharides

The following table summarizes the hydroxyl radical scavenging activity of RFOs structurally related to this compound. This data provides a comparative benchmark for future studies on this compound.

CompoundAssay TypeIC50 (mM)Source
StachyoseHydroxyl Radical Scavenging2.2 ± 0.1[4]
RaffinoseHydroxyl Radical Scavenging2.9 ± 0.2[4]
GalactinolHydroxyl Radical Scavenging3.1 ± 0.3[4]

Table 1: In vitro hydroxyl radical scavenging activity of Raffinose Family Oligosaccharides. Data is presented as the concentration required to reduce the hydroxylation of salicylate by 50% (IC50).[4]

Experimental Protocols for Antioxidant Capacity Assessment

To rigorously determine the antioxidant properties of this compound, a multi-assay approach is recommended, progressing from chemical-based assays to more biologically relevant cell-based systems.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Methodology:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ultrapure water or ethanol).

    • Prepare a fresh 0.1 mM solution of DPPH in methanol.

    • In a 96-well plate, add 20 µL of various concentrations of the this compound solution to 180 µL of the DPPH solution.

    • Use a suitable positive control (e.g., Ascorbic Acid, Trolox) and a blank (solvent only).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Determine the IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
  • Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidants in the sample reduce the ABTS•+, returning it to its colorless neutral form. The change in absorbance is proportional to the antioxidant concentration.

  • Methodology:

    • Prepare the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ stock solution with ethanol or a phosphate buffer (pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Prepare various concentrations of the this compound solution.

    • Add 10 µL of the this compound solution to 290 µL of the diluted ABTS•+ solution.

    • Incubate the mixture for 6 minutes at room temperature.

    • Measure the absorbance at 734 nm.

    • Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the percentage of inhibition of absorbance with that of a Trolox standard curve.

ORAC (Oxygen Radical Absorbance Capacity) Assay
  • Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).

  • Methodology:

    • The assay is performed in a 96-well black microplate.

    • Add 25 µL of this compound sample, standard (Trolox), or blank (buffer) to the wells.

    • Add 150 µL of a fluorescein solution (e.g., 10 nM final concentration) to each well.

    • Incubate the plate at 37°C for 15-30 minutes.

    • Initiate the reaction by adding 25 µL of AAPH solution (e.g., 240 mM).

    • Immediately place the plate in a fluorescence microplate reader (excitation 485 nm, emission 520 nm).

    • Record the fluorescence every 1-2 minutes for at least 60 minutes.

    • Calculate the Area Under the Curve (AUC) for each sample.

    • Determine the net AUC by subtracting the AUC of the blank.

    • Express the final ORAC value in Trolox Equivalents (TE).

Cellular Antioxidant Activity (CAA) Assay
  • Principle: This cell-based assay measures the ability of a compound to prevent the oxidation of a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), within cultured cells. It provides a more biologically relevant measure of antioxidant activity, accounting for cell uptake and metabolism.

  • Methodology:

    • Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate and grow to confluence.

    • Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS).

    • Treat the cells with various concentrations of this compound and a 25 µM solution of DCFH-DA for 1 hour at 37°C.

    • Wash the cells to remove the compounds and excess probe.

    • Add a peroxyl radical generator, such as AAPH (600 µM), to the cells.

    • Immediately measure the fluorescence emission at 538 nm (excitation at 485 nm) every 5 minutes for 1 hour using a plate reader.

    • Quantify the antioxidant activity by calculating the area under the fluorescence-time curve and comparing it to a positive control like quercetin.

    • Results are expressed as CAA units, where one unit is equivalent to the activity of 1 µmol of quercetin.

Visualizing Workflows and Pathways

Experimental Workflow

A systematic approach is crucial for characterizing the antioxidant potential of this compound. The workflow should progress from initial chemical screening to more complex cellular assays.

G cluster_0 In Vitro Chemical Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis & Interpretation DPPH DPPH Radical Scavenging IC50 IC50 / TEAC Calculation DPPH->IC50 ABTS ABTS Radical Scavenging ABTS->IC50 ORAC Oxygen Radical Absorbance Capacity (ORAC) ORAC->IC50 CAA Cellular Antioxidant Activity (CAA) ROS Intracellular ROS Measurement CAA->ROS Nrf2 Nrf2 Pathway Activation ROS->Nrf2 Mechanism Mechanism of Action Elucidation Nrf2->Mechanism IC50->CAA If promising Conclusion Conclusion on Antioxidant Efficacy Mechanism->Conclusion

Caption: Proposed workflow for characterizing this compound's antioxidant properties.

Potential Signaling Pathway: Nrf2-Keap1

A key mechanism by which cells combat oxidative stress is through the activation of the Nrf2-Keap1 pathway.[6] Antioxidant compounds can potentially modulate this pathway, leading to the upregulation of endogenous antioxidant enzymes. While not yet demonstrated for this compound, this represents a plausible mechanism for investigation.

Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation.[7] In the presence of oxidative stress or activators, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of protective genes, including those for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).

Nrf2_Pathway cluster_nucleus Cell Nucleus ROS Oxidative Stress (e.g., ROS) or Activator Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation Keap1 Keap1 (Modified) Keap1_Nrf2->Keap1 Nrf2_free Nrf2 (Released) Keap1_Nrf2->Nrf2_free Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Basal State Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Nucleus Nucleus ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Maf sMaf Maf->ARE Genes Antioxidant Gene Expression (HO-1, NQO1, GSTs) ARE->Genes Promotes Transcription

Caption: The Nrf2-Keap1 antioxidant response signaling pathway.

Conclusion and Future Directions

The classification of this compound as a Raffinose Family Oligosaccharide provides a strong theoretical foundation for its putative antioxidant properties. However, the current body of scientific literature lacks direct experimental validation. The data from related RFOs are promising, but dedicated studies on purified this compound are essential.

Future research should focus on:

  • Systematic Screening: Employing the in vitro assays detailed in this guide (DPPH, ABTS, ORAC) to quantify the direct radical scavenging capabilities of this compound.

  • Cellular Efficacy: Utilizing the CAA assay to determine if this compound can exert antioxidant effects in a biological context, considering cellular uptake and metabolism.

  • Mechanism of Action: Investigating the potential of this compound to modulate key antioxidant signaling pathways, such as the Nrf2-Keap1 pathway, through gene and protein expression analysis.

By following the structured approach outlined in this guide, researchers can effectively elucidate the antioxidant profile of this compound, potentially validating its use as a functional ingredient for the food and pharmaceutical industries.

References

Immunomodulatory Effects of Short-Chain Mannan Oligosaccharides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide addresses the immunomodulatory effects of short-chain mannan oligosaccharides, with a primary focus on β-(1→4)-mannobiose due to a notable lack of specific research on manninotriose in the current scientific literature. The findings related to mannobiose are presented as a proxy to infer the potential immunological activities of this compound, given their structural similarity as short-chain mannan oligosaccharides.

Introduction

Mannan oligosaccharides (MOS) are prebiotic compounds derived from the cell walls of yeast, fungi, and plants, composed of mannose units.[1] While the immunomodulatory properties of various MOS have been investigated, specific data on this compound is scarce. This guide synthesizes the current understanding of the immunomodulatory effects of the closely related and well-studied disaccharide, β-(1→4)-mannobiose (also referred to as Man2), to provide a foundational understanding for researchers, scientists, and drug development professionals. Emerging evidence highlights the potential of these small oligosaccharides to directly interact with and modulate the activity of key immune cells, suggesting their promise as vaccine adjuvants or components of functional foods.[2]

Immunostimulatory Activity of β-(1→4)-Mannobiose

Recent studies have demonstrated that among a range of short-chain β-(1→4)-linked mannooligosaccharides (from mannobiose up to mannopentaose), only mannobiose exhibited significant immunostimulatory activity on murine dendritic cells (DCs) and macrophages.[1] This activity includes the induction of co-stimulatory molecules and the production of a variety of cytokines.

Data Presentation: Quantitative Effects on Immune Cells

The following tables summarize the quantitative data on the effects of β-(1→4)-mannobiose on cytokine production and cell surface marker expression in murine bone marrow-derived dendritic cells (BMDCs) and the RAW264.7 macrophage cell line.

Table 1: Cytokine Production Induced by β-(1→4)-Mannobiose in RAW264.7 Macrophages [3]

Mannooligosaccharide (50 µM)IL-6 (pg/mL)IL-10 (pg/mL)
Mannobiose (Man2)> 31.25> 31.25
Mannotriose (Man3)N.D.N.D.
Mannotetraose (Man4)N.D.N.D.
Mannopentaose (Man5)N.D.N.D.
LPS (1.0 µg/mL)> 31.25> 31.25
MediumN.D.N.D.
N.D. (Not Detectable): <31.25 pg/mL

Table 2: Dose-Dependent Upregulation of Co-stimulatory Molecules and Cytokine Production by β-(1→4)-Mannobiose in Murine BMDCs [3]

TreatmentCD40 (MFI)IL-6 (pg/mL)IL-10 (pg/mL)IFN-β (pg/mL)
MediumBaseline< 31.25< 31.25< 15.6
Mannobiose (1.0 µM)Increased> 31.25> 31.25> 15.6
Mannobiose (5.0 µM)Further IncreasedIncreasedIncreasedIncreased
Mannobiose (10 µM)PlateauPlateauPlateauPlateau
Mannobiose (50 µM)PlateauPlateauPlateauPlateau
LPS (1.0 µg/mL)Significantly IncreasedSignificantly IncreasedSignificantly IncreasedSignificantly Increased
MFI: Mean Fluorescence Intensity

Signaling Pathways

The immunostimulatory effects of β-(1→4)-mannobiose on dendritic cells are primarily mediated through the Toll-like receptor 4 (TLR4)/MD-2 complex.[4] Activation of this receptor complex initiates downstream signaling cascades involving mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB), which are crucial for the transcription of pro-inflammatory cytokine genes.[1] Additionally, the complement C3a receptor (C3aR) has been implicated in the activation of BMDCs by mannobiose.[2]

Mannobiose_Signaling_Pathway Mannobiose-Induced TLR4 Signaling Pathway in Dendritic Cells cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Mannobiose Mannobiose TLR4/MD-2 TLR4/MD-2 Mannobiose->TLR4/MD-2 Binds C3aR C3aR Mannobiose->C3aR Interacts MyD88 MyD88 TLR4/MD-2->MyD88 Recruits MAPKs MAPKs MyD88->MAPKs Activates NF-kB NF-kB MyD88->NF-kB Activates Cytokine_Production Pro-inflammatory Cytokines (IL-6, TNF-α, IFN-β) MAPKs->Cytokine_Production Induces Transcription NF-kB->Cytokine_Production Induces Transcription

Caption: TLR4-mediated signaling cascade initiated by β-(1→4)-mannobiose.

Experimental Protocols

This section details the methodologies employed in key experiments to assess the immunomodulatory effects of β-(1→4)-mannobiose.

Preparation and Culture of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)
  • Isolation of Bone Marrow Cells: Bone marrow cells are flushed from the femurs and tibias of C57BL/6 mice.

  • Cell Culture: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 10 ng/mL of granulocyte-macrophage colony-stimulating factor (GM-CSF).

  • Differentiation: Cells are incubated at 37°C in a 5% CO2 humidified atmosphere. On day 3, fresh medium with GM-CSF is added. On day 6, non-adherent cells, representing immature DCs, are harvested for experiments.

Stimulation and Analysis of Immune Cells
  • Cell Stimulation: BMDCs or RAW264.7 cells are seeded at a density of 1 × 10^6 cells/mL. The cells are then stimulated with varying concentrations of mannobiose (e.g., 1.0 to 50 µM) or with lipopolysaccharide (LPS) as a positive control for 24 to 72 hours.[3]

  • Cytokine Measurement: After incubation, the cell culture supernatants are collected. The concentrations of cytokines such as IL-6, IL-10, TNF-α, and IFN-β are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[3]

  • Flow Cytometry Analysis: To assess the expression of cell surface markers, stimulated cells are stained with fluorescently labeled antibodies against specific markers (e.g., CD40, MHC class II). The expression levels are then analyzed by flow cytometry.

Experimental_Workflow Workflow for Assessing Immunomodulatory Effects cluster_preparation Cell Preparation cluster_stimulation Stimulation cluster_analysis Analysis Isolate_BM_Cells Isolate Bone Marrow Cells Differentiate_DCs Differentiate into Dendritic Cells (6 days with GM-CSF) Isolate_BM_Cells->Differentiate_DCs Stimulate_Cells Stimulate DCs with Mannobiose (e.g., 24 hours) Differentiate_DCs->Stimulate_Cells Collect_Supernatant Collect Supernatant Stimulate_Cells->Collect_Supernatant Harvest_Cells Harvest Cells Stimulate_Cells->Harvest_Cells ELISA ELISA for Cytokines (IL-6, IL-10, TNF-α) Collect_Supernatant->ELISA Flow_Cytometry Flow Cytometry for Surface Markers (CD40) Harvest_Cells->Flow_Cytometry

Caption: A typical experimental workflow for studying mannobiose effects.

Conclusion and Future Directions

The available evidence strongly indicates that β-(1→4)-mannobiose is a potent immunostimulatory molecule capable of activating dendritic cells and macrophages through TLR4-dependent signaling pathways. This leads to the production of key pro-inflammatory and regulatory cytokines. While these findings provide a solid foundation for understanding the potential immunomodulatory effects of short-chain mannan oligosaccharides, further research is critically needed to specifically elucidate the bioactivity of this compound. Future studies should focus on direct, comparative analyses of this compound alongside mannobiose to determine if the chain length influences the magnitude and nature of the immune response. Such research will be invaluable for the development of novel immunomodulatory agents for therapeutic and prophylactic applications.

References

An In-depth Technical Guide on the Potential Anti-Tumor Activity of Manninotriose

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

This technical guide addresses the current scientific understanding of the potential anti-tumor activity of the trisaccharide manninotriose. A comprehensive review of published scientific literature reveals a notable scarcity of specific research on the direct anti-cancer effects of purified this compound. While some studies on extracts from plants known to contain this compound, such as Cistanche deserticola, suggest anti-proliferative and pro-apoptotic activities, these extracts are complex mixtures, and the effects cannot be attributed to this compound alone.

In contrast, the related monosaccharide, D-mannose , has been the subject of extensive investigation, demonstrating significant anti-tumor properties both in vitro and in vivo. This guide will briefly cover the indirect evidence related to this compound and then provide an in-depth analysis of the well-documented anti-cancer activities of D-mannose as a scientifically proximate and relevant subject for researchers. The established mechanisms of mannose may offer valuable hypotheses for future investigation into this compound and other oligosaccharides.

Evidence Pertaining to this compound and Related Oligosaccharides

This compound is an oligosaccharide found in plants like Cistanche deserticola. While direct studies on its anti-tumor activity are lacking, research on extracts from this plant provides preliminary, indirect evidence.

  • Polysaccharides from Cistanche deserticola have been shown to inhibit the proliferation, colony formation, migration, and invasion of the A549 lung cancer cell line in a dose-dependent manner, while also promoting apoptosis[1].

  • Oral administration of a water-extract of Cistanche deserticola, rich in polysaccharides, was found to reduce inflammatory hyperplastic polyps in mice, an effect attributed to immune stimulation[2].

  • An oligosaccharide-containing extract from Cistanche deserticola demonstrated effectiveness against inflammation, oxidative stress, and apoptosis in a rat model of spinal cord injury by reducing the expression of markers like p53 and caspase-3[3].

These findings suggest that complex carbohydrates from this source are biologically active. However, the specific contribution of this compound to these effects remains unelucidated.

The Anti-Tumor Activity of D-Mannose: A Technical Review

Given the lack of specific data for this compound, this section details the anti-tumor properties of D-mannose, a C-2 epimer of glucose. Its mechanisms of action are well-researched and provide a strong foundation for exploring other mannose-containing carbohydrates.

Quantitative Data on the Anti-Tumor Effects of D-Mannose

The anti-proliferative and pro-apoptotic effects of D-mannose have been quantified across various cancer cell lines in vitro and in xenograft models in vivo.

Table 1: Summary of In Vitro Anti-Tumor Effects of D-Mannose

Cancer Type Cell Line(s) Mannose Concentration Key Quantitative Findings Reference(s)
Colorectal Cancer HCT116, HCT116 p53-/-, HCT116-5FUR Up to 100 mM Significant dose- and time-dependent reduction in cell growth. [4]
Lung Cancer (NSCLC) A549, H1299 30 mM Significant inhibition of cell viability; Increased population of G0/G1-phase cells. [5]
Pancreatic Cancer KP-4 25 mM More than 50% reduction in the number of live cells. [6]

| Multiple Cancers | Various | Varies | Growth retardation in several tumor types; Enhanced cell death when combined with chemotherapy. |[6] |

Table 2: Summary of In Vivo Anti-Tumor Effects of D-Mannose

Cancer Type Animal Model Dosage & Administration Key Quantitative Findings Reference(s)
Colorectal Cancer Mouse Xenograft (HCT116) 200 µl of 20% (w/v) mannose solution (oral gavage) Significant reduction in tumor volume. [4]
Pancreatic, Skin, Lung Mouse Xenograft Mannose in drinking water Significant slowing of tumor growth. [7]

| Multiple Cancers | Mouse Xenograft | Oral administration | Enhanced effects of chemotherapy (cisplatin, doxorubicin), slowing tumor growth and increasing lifespan. |[6][7] |

Experimental Protocols

The following are generalized methodologies employed in the cited studies to evaluate the anti-tumor activity of D-mannose.

2.2.1 In Vitro Cell Viability and Proliferation Assay (CCK-8/MTT)

  • Cell Culture: Human cancer cell lines (e.g., A549, H1299, HCT116) are cultured in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics, and maintained at 37°C in a 5% CO2 incubator.

  • Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of D-mannose (e.g., 0-100 mM). Control wells receive medium without mannose.

  • Incubation: Cells are incubated for specified time periods (e.g., 24, 48, 72 hours).

  • Viability Assessment: 10 µL of Cell Counting Kit-8 (CCK-8) or MTT reagent is added to each well, followed by incubation for 1-4 hours.

  • Data Acquisition: The absorbance is measured at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control.

2.2.2 In Vivo Xenograft Tumor Model

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude or SCID mice), 4-6 weeks old, are used.

  • Tumor Cell Implantation: A suspension of human cancer cells (e.g., 1x10^6 HCT116 cells) in a sterile medium or PBS is injected subcutaneously into the flank of each mouse.

  • Tumor Growth: Tumors are allowed to grow until they reach a palpable size (e.g., 50-100 mm³). Tumor volume is typically calculated using the formula: (Length × Width²)/2.

  • Treatment Administration: Mice are randomly assigned to control and treatment groups. D-mannose is administered, often via oral gavage (e.g., 200 µl of a 20% w/v solution daily) or added to the drinking water. The control group receives a vehicle (e.g., water).

  • Monitoring: Tumor size and body weight are measured regularly (e.g., every 2-3 days).

  • Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, Western blot).

Signaling Pathways and Mechanisms of Action

The anti-tumor activity of D-mannose is primarily attributed to its interference with glucose metabolism, a pathway that is often upregulated in cancer cells (the Warburg effect).

2.3.1 Inhibition of Glycolysis The central mechanism of mannose's anti-cancer effect is its ability to inhibit glycolysis, particularly in cancer cells with low levels of the enzyme Phosphomannose Isomerase (PMI) .[6]

  • Mannose enters the cell via glucose transporters (GLUTs).

  • It is phosphorylated by Hexokinase (HK) to mannose-6-phosphate (M6P) .

  • In normal cells with sufficient PMI, M6P is converted to fructose-6-phosphate and enters the glycolytic pathway.

  • In cancer cells with low PMI expression, M6P accumulates. This accumulation competitively inhibits key glycolytic enzymes such as Hexokinase (HK) and Phosphoglucose Isomerase (PGI), leading to a shutdown of glycolysis, ATP depletion, and cell death.[6]

G Figure 1. Mechanism of Mannose-Induced Glycolysis Inhibition. cluster_cell Cancer Cell (Low PMI) Mannose D-Mannose GLUT GLUT Transporter Mannose->GLUT enters HK Hexokinase Mannose->HK phosphorylated by Glucose Glucose Glucose->GLUT enters GLUT->Mannose GLUT->Glucose M6P Mannose-6-P M6P->HK inhibits PMI PMI (Low) M6P->PMI cannot be efficiently converted due to low PMI PGI PGI M6P->PGI inhibits HK->M6P Glycolysis Glycolysis ATP ATP Depletion & Cell Death Glycolysis->ATP leads to

Figure 1. Mechanism of Mannose-Induced Glycolysis Inhibition.

2.3.2 Apoptosis Induction and Cell Cycle Arrest Mannose treatment has been shown to induce apoptosis and cause cell cycle arrest.

  • Apoptosis: Mannose enhances cisplatin-mediated apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating the anti-apoptotic protein Bcl-2.[5]

  • Cell Cycle: In non-small cell lung cancer (NSCLC) cells, mannose induces G0/G1 phase arrest, thereby inhibiting proliferation.[5]

G Figure 2. Mannose-Induced Apoptosis and Cell Cycle Arrest. Mannose D-Mannose Bcl2 Bcl-2 (Anti-apoptotic) Mannose->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Mannose->Bax Upregulates Caspase3 Caspase-3 Mannose->Caspase3 Activates G0G1 G0/G1 Phase Arrest Mannose->G0G1 Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis Caspase3->Apoptosis Proliferation Cell Proliferation G0G1->Proliferation Inhibits

Figure 2. Mannose-Induced Apoptosis and Cell Cycle Arrest.

2.3.3 Inhibition of PI3K/AKT and ERK Signaling Pathways The PI3K/AKT and MAPK/ERK pathways are crucial for cancer cell proliferation, survival, and metastasis. Studies in lung cancer cells have demonstrated that mannose can inhibit the phosphorylation of both AKT (at Ser473) and ERK1/2, thereby suppressing these key pro-survival signaling cascades.[5]

G Figure 3. Inhibition of Pro-Survival Pathways by Mannose. Mannose D-Mannose PI3K PI3K/AKT Pathway Mannose->PI3K Inhibits ERK MAPK/ERK Pathway Mannose->ERK Inhibits Proliferation Proliferation PI3K->Proliferation Survival Cell Survival PI3K->Survival ERK->Proliferation Metastasis Metastasis ERK->Metastasis

Figure 3. Inhibition of Pro-Survival Pathways by Mannose.

Conclusion and Future Outlook

There is currently insufficient direct scientific evidence to support the role of this compound as an anti-tumor agent. The request for an in-depth technical guide on its activity cannot be fulfilled at this time due to the absence of specific quantitative, mechanistic, and protocol-driven data in the peer-reviewed literature.

However, the extensive and compelling research on the anti-cancer properties of D-mannose provides a strong rationale for investigating other mannose-containing oligosaccharides, including this compound. The mechanisms established for mannose—specifically the metabolic interference via PMI dependency and the inhibition of critical survival pathways like PI3K/AKT—present a logical starting point for hypothesis-driven research into this compound.

Future research should focus on:

  • In Vitro Screening: Evaluating the cytotoxic and anti-proliferative effects of purified this compound against a panel of cancer cell lines with varying PMI expression levels.

  • Mechanistic Studies: Investigating whether this compound or its metabolites interfere with glycolysis, induce apoptosis, or modulate key cancer-related signaling pathways.

  • In Vivo Efficacy: Assessing the potential of this compound to inhibit tumor growth in preclinical xenograft models, both as a monotherapy and in combination with standard chemotherapeutic agents.

Such studies are critical to determine if this compound holds therapeutic potential and to bridge the existing knowledge gap.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Manninotriose from Rehmannia glutinosa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rehmannia glutinosa, a perennial herb native to China, is a fundamental component of traditional Chinese medicine. Its roots are rich in a variety of bioactive compounds, including iridoid glycosides, polysaccharides, and oligosaccharides.[1][2][3] Among these, mannintriose, a trisaccharide, has garnered significant attention for its potential therapeutic properties. This document provides detailed protocols for the extraction and purification of mannintriose from the roots of Rehmannia glutinosa, tailored for research and development applications. The methodologies described are based on established scientific literature and patents, ensuring reliable and reproducible results.

Data Summary

The following table summarizes the quantitative data from various extraction and purification methods for oligosaccharides from Rehmannia glutinosa, with a specific focus on mannintriose where data is available.

MethodKey ParametersTarget OligosaccharidesYieldPurityReference
Water Extraction & Activated Carbon Chromatography Water extraction followed by gradient elution on an activated carbon column with 0%, 5%, 10%, 15%, and 20% ethanol.Manninotriose3.2% (g/g)99%[4]
Microwave-Assisted Extraction & FPLC 60% ethanol (v/v) extraction, decolorization with MCI gel CHP20P, purification by FPLC-RID with a Bio-Gel P2 column.Raffinose, Stachyose, VerbascoseRaffinose: 1.72%, Stachyose: 7.52%, Verbascose: 0.51%Not Specified[5]
Water Extraction & Resin Purification Water extraction, decolorization with activated carbon and clay, impurity removal with ion exchange resin, and purification with macroporous adsorption resin.Rehmannia glutinosa oligosaccharides (RGO)Not SpecifiedNot Specified[6]
Hot Water Extraction & Ethanol Precipitation Hot water extraction at 85°C, followed by precipitation with 85% ethanol.Crude PolysaccharidesNot SpecifiedNot Specified[2]

Experimental Protocols

Protocol 1: High-Purity this compound Extraction using Water Extraction and Activated Carbon Gradient Elution Chromatography

This protocol is adapted from a patented method and is designed to yield high-purity mannintriose monomer.[4]

1. Materials and Equipment:

  • Dried roots of Rehmannia glutinosa

  • Activated Carbon

  • Ethanol (reagent grade)

  • Deionized water

  • Glass chromatography column

  • Rotary evaporator

  • Freeze dryer or vacuum oven

  • Ultrasonic bath (optional)

  • Heating mantle or water bath

2. Extraction Procedure:

  • Weigh 200 g of dried and pulverized Rehmannia glutinosa root powder.

  • Add 2 L (10 times the amount of raw material) of deionized water.

  • Extract the mixture using one of the following methods:

    • Ultrasonic extraction: Place the mixture in an ultrasonic bath for 1 hour.

    • Boiling water extraction: Heat the mixture in a water bath at boiling temperature for 1 hour.

  • Repeat the extraction process three times, collecting the aqueous extract after each cycle.

  • Combine the extracts from the three cycles and filter to remove solid plant material.

  • Concentrate the filtered extract using a rotary evaporator under reduced pressure to obtain a crude medicinal extract.

3. Purification by Activated Carbon Chromatography:

  • Prepare a slurry of activated carbon in deionized water and pack it into a glass chromatography column.

  • Dissolve the crude medicinal extract in a minimal amount of deionized water and load it onto the prepared activated carbon column.

  • Perform a gradient elution to separate the different sugars:

    • Wash the column with deionized water to remove monosaccharides.

    • Sequentially wash the column with 5% and 10% ethanol solutions to remove disaccharides.

    • Wash the column with a 20% ethanol solution to remove tetrasaccharides like stachyose.

  • Elute the target compound, mannintriose, by passing a 15% ethanol solution through the column. Collect approximately 45 column volumes of the eluate.

  • Collect the 15% ethanol eluate, which contains the purified mannintriose.

4. Final Product Recovery:

  • Concentrate the collected 15% ethanol eluate under reduced pressure using a rotary evaporator to remove the ethanol.

  • Dry the resulting aqueous solution using either a freeze dryer or a vacuum oven at low temperature to obtain the purified mannintriose monomer.

Protocol 2: General Oligosaccharide Extraction using Microwave-Assisted Ethanol Extraction and FPLC Purification

This protocol is suitable for the extraction and purification of a broader range of raffinose family oligosaccharides (RFOs).[5]

1. Materials and Equipment:

  • Dried roots of Rehmannia glutinosa

  • Ethanol (60% v/v)

  • MCI gel CHP20P for decolorization

  • Fast Protein Liquid Chromatography (FPLC) system with a Refractive Index Detector (RID)

  • Bio-Gel P2 column

  • Microwave extraction system

  • Rotary evaporator

2. Extraction Procedure:

  • Mix the powdered Rehmannia glutinosa root with 60% (v/v) ethanol.

  • Perform microwave-assisted extraction. Optimal conditions may need to be determined, but a starting point could be 700 W for 30 seconds.[5]

  • Filter the extract to remove solid residues.

  • Concentrate the extract using a rotary evaporator.

3. Purification:

  • Decolorize the concentrated extract using MCI gel CHP20P.

  • Further purify the total oligosaccharides using an FPLC system equipped with a Bio-Gel P2 column.

  • Elute the column with deionized water at a flow rate of 0.3 mL/min.

  • Monitor the eluate with a refractive index detector and collect the fractions corresponding to the different oligosaccharides (raffinose, stachyose, and verbascose).

Analytical Methods for Quantification

High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID) is a common and reliable method for the quantification of oligosaccharides like mannintriose.[1][6]

  • HPLC System: An Agilent 1260 or similar system equipped with a Refractive Index Detector (RID).[6]

  • Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water, for example, 70% acetonitrile.[6]

  • Standards: Prepare standard solutions of known concentrations of sucrose, raffinose, stachyose, and other relevant oligosaccharides.[6]

  • Sample Preparation: Dissolve the extracted and purified sample in the mobile phase to a known concentration (e.g., 1 mg/mL).[6]

  • Analysis: Inject the standards and samples into the HPLC system and compare the peak areas to a standard curve to determine the concentration of each oligosaccharide.

For structural identification, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[5]

Visualizations

Extraction_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Final Product raw_material Rehmannia glutinosa Roots extraction Water or Ethanol Extraction raw_material->extraction filtration Filtration extraction->filtration concentration1 Concentration filtration->concentration1 decolorization Decolorization (Activated Carbon/Resin) concentration1->decolorization chromatography Chromatography (Activated Carbon/FPLC) decolorization->chromatography drying Drying (Freeze Drying/Vacuum) chromatography->drying final_product Purified this compound drying->final_product hplc Quantification (HPLC-RID) final_product->hplc ms Identification (LC-MS) final_product->ms Activated_Carbon_Purification cluster_elution Gradient Elution crude_extract Crude Extract Loaded on Activated Carbon Column elute_water Elute with Water crude_extract->elute_water Step 1 elute_5_10_etoh Elute with 5-10% Ethanol elute_water->elute_5_10_etoh Step 2 waste1 Monosaccharides elute_water->waste1 elute_15_etoh Elute with 15% Ethanol elute_5_10_etoh->elute_15_etoh Step 3 waste2 Disaccharides elute_5_10_etoh->waste2 elute_20_etoh Elute with 20% Ethanol elute_15_etoh->elute_20_etoh Step 4 product This compound elute_15_etoh->product waste3 Tetrasaccharides elute_20_etoh->waste3

References

Application Notes and Protocols for Manninotriose Purification using Activated Carbon Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activated carbon chromatography is a well-established and cost-effective method for the separation and purification of carbohydrates, particularly oligosaccharides. This technique relies on the principle of adsorption, where the porous structure and large surface area of activated carbon facilitate the retention of sugar molecules. The separation is primarily based on the degree of polymerization (DP), with larger oligosaccharides exhibiting stronger adsorption to the carbon stationary phase. Elution is typically achieved by using a gradient of an organic solvent, most commonly ethanol, in water. This application note provides a detailed protocol for the purification of manninotriose, a trisaccharide, from a mixture of other sugars using activated carbon chromatography.

Principle of Separation

The separation of oligosaccharides on activated carbon is governed by the interaction between the hydroxyl groups of the sugars and the surface of the activated carbon. While the exact mechanism is complex, it is understood that larger oligosaccharides, with more hydroxyl groups, have a greater affinity for the activated carbon and are therefore more strongly retained. Monosaccharides and disaccharides have weaker interactions and are eluted first with low concentrations of ethanol. As the ethanol concentration in the mobile phase increases, it competes with the adsorbed oligosaccharides for binding sites on the activated carbon, leading to the desorption and elution of the retained sugars in order of increasing size.

Data Presentation

The following tables summarize typical quantitative data obtained during the purification of oligosaccharides using activated carbon chromatography. These values are indicative and may vary depending on the specific experimental conditions and the composition of the starting material.

Table 1: Elution Profile of Sugars from Activated Carbon Column

Eluent (Ethanol/Water, v/v)Sugars Typically Eluted
0-5%Monosaccharides (e.g., glucose, fructose)
5-15%Disaccharides (e.g., sucrose, maltose)
15-30% Trisaccharides (e.g., this compound)
30-50%Higher Oligosaccharides (DP4+)

Table 2: Performance Metrics for Oligosaccharide Purification

ParameterTypical RangeReference
Purity of Trisaccharide Fraction> 80%[1]
Recovery of Trisaccharides90-98%[1]
Separation Coefficient (Trisaccharide/Disaccharide)2.5 - 4.0[1]

Experimental Protocols

This section provides a detailed methodology for the purification of this compound using activated carbon column chromatography.

Materials and Reagents
  • Activated Carbon (powdered or granular, chromatography grade)

  • Celite 545 (or other filter aid)

  • Chromatography column

  • Ethanol (reagent grade)

  • Deionized water

  • Sugar mixture containing this compound

  • Rotary evaporator

  • Fraction collector

  • Analytical system for sugar analysis (e.g., HPLC-RID, HPAEC-PAD)

Preparation of the Activated Carbon Column
  • Activated Carbon Slurry Preparation: Mix activated carbon with deionized water (or the initial mobile phase) to form a slurry. A 1:1 ratio of activated carbon to Celite can be used to improve flow rates.

  • Column Packing: Pour the slurry into the chromatography column. Allow the stationary phase to settle, ensuring a uniform and well-packed bed. Avoid entrapping air bubbles.

  • Washing: Wash the packed column extensively with deionized water to remove any fine particles and impurities from the activated carbon.

  • Equilibration: Equilibrate the column by passing several column volumes of the initial mobile phase (e.g., 5% ethanol in water) through it until the baseline is stable.

Sample Preparation and Loading
  • Sample Dissolution: Dissolve the crude sugar mixture containing this compound in a minimal volume of the initial mobile phase.

  • Filtration: Filter the sample solution through a 0.45 µm filter to remove any particulate matter.

  • Sample Loading: Carefully load the prepared sample onto the top of the equilibrated column. Allow the sample to enter the column bed completely.

Elution and Fraction Collection
  • Isocratic Elution (Wash Step): Begin the elution with a low concentration of ethanol in water (e.g., 5-10% ethanol) to elute monosaccharides and disaccharides.[2][3] Collect fractions and monitor the sugar content.

  • Gradient or Step-Gradient Elution: Gradually increase the ethanol concentration to elute the oligosaccharides. For this compound (a trisaccharide), a step-wise or linear gradient from 15% to 30% ethanol is typically effective.[3]

    • Step Gradient Example:

      • Elute with 15% ethanol to remove any remaining disaccharides.

      • Increase to 20-25% ethanol to elute the this compound fraction.

      • Further increase to 50% ethanol to elute any higher oligosaccharides.[2][4]

  • Fraction Collection: Collect fractions of a suitable volume throughout the elution process using a fraction collector.

Analysis and Product Recovery
  • Fraction Analysis: Analyze the collected fractions for their sugar composition using a suitable analytical technique such as HPLC with a refractive index detector (RID) or High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

  • Pooling of Fractions: Pool the fractions containing pure this compound.

  • Solvent Evaporation: Remove the ethanol and water from the pooled fractions using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to obtain the purified this compound.

  • Lyophilization (Optional): For a dry, powdered product, the concentrated this compound solution can be freeze-dried (lyophilized).

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_process Purification Process cluster_analysis Analysis & Recovery A Prepare Activated Carbon Slurry B Pack Chromatography Column A->B C Equilibrate Column B->C D Dissolve and Filter Sample C->D Start Purification E Load Sample onto Column D->E F Wash with Low % EtOH (Elute Mono/Disaccharides) E->F G Elute with Mid % EtOH (Collect this compound) F->G H Elute with High % EtOH (Elute Higher Oligosaccharides) G->H I Analyze Fractions (HPLC/HPAEC) H->I Analyze Fractions J Pool Pure Fractions I->J K Solvent Evaporation J->K L Lyophilization (Optional) K->L

Caption: Workflow for this compound purification.

Logical Relationship of Elution

elution_principle cluster_column Activated Carbon Column cluster_elution Elution Profile AC Activated Carbon Stationary Phase Mono Monosaccharides AC->Mono Low EtOH % Di Disaccharides AC->Di Low-Mid EtOH % Tri This compound AC->Tri Mid EtOH % Higher Higher Oligosaccharides AC->Higher High EtOH %

Caption: Elution order based on ethanol concentration.

References

Application Notes: Purification of Manninotriose Extract Using Macroporous Resin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manninotriose, a trisaccharide composed of two galactose molecules and one glucose molecule, is of significant interest in the pharmaceutical and food industries for its potential prebiotic properties and other health benefits. The effective purification of this compound from crude extracts, often derived from sources like Rehmanniae Radix Praeparata, is a critical step for its application in research and product development. Macroporous adsorption resins offer a highly selective, efficient, and scalable method for this purification process. This document provides detailed application notes and protocols for the purification of this compound extract using D-101 macroporous resin, a non-polar polystyrene-divinylbenzene resin that has demonstrated high efficacy for this purpose.

Principle of Separation

The purification of this compound using D-101 macroporous resin is based on the principle of adsorption chromatography. The non-polar surface of the resin preferentially adsorbs weakly polar molecules like this compound from the aqueous crude extract, while more polar impurities such as inorganic salts, monosaccharides, and some disaccharides are washed away. Subsequently, a solvent with a suitable polarity is used to desorb and elute the purified this compound.

Resin Selection and Properties

The choice of macroporous resin is critical for achieving optimal separation. D-101 resin is recommended for this compound purification due to its non-polar nature, which is well-suited for the adsorption of this weakly polar oligosaccharide.[1] Key properties of D-101 resin are summarized in Table 1.

Table 1: Physicochemical Properties of D-101 Macroporous Resin

PropertySpecificationReference
Polymer Matrix Polystyrene-divinylbenzene[1][2]
Polarity Non-polar[1][2]
Appearance White spherical beads[2][3]
Specific Surface Area 480-550 m²/g[1][3]
Average Pore Diameter 8-12 nm (80-120 Å)[1][3]
Particle Size Range 0.315-1.25 mm (≥95%)[3]
Moisture Content 65-75%[1][3]
Wet Bulk Density 0.65-0.75 g/mL[1][3]

Experimental Protocols

Resin Pretreatment

Proper pretreatment of the D-101 resin is essential to remove any residual monomers, porogens, and other impurities from the manufacturing process.[1]

Methodology:

  • Soak the dry D-101 resin in ethanol for 24 hours to allow for complete swelling.

  • Load the swollen resin into a chromatography column.

  • Wash the resin sequentially with the following, at a flow rate of 2 bed volumes (BV)/hour:

    • 2 BV of 2% (w/v) NaOH solution.[4]

    • Deionized water until the effluent is neutral.

    • 3.5 BV of ethanol.[4]

    • Deionized water until the effluent is free of alcohol (as tested with potassium dichromate solution).

  • The pretreated resin is now ready for use. Store in deionized water to prevent drying.[1]

Sample Preparation
  • Extraction: Obtain a crude this compound extract from the desired source material (e.g., Rehmanniae Radix Praeparata) using methods such as hot water extraction.

  • Concentration: Concentrate the crude extract under reduced pressure to a suitable concentration.

  • Filtration: Filter the concentrated extract through a suitable filter to remove any suspended solids that could clog the resin bed.[1]

Chromatographic Purification

This protocol is optimized for the purification of this compound from Rehmanniae Radix Praeparata extract.

Methodology:

  • Column Packing: Pack the pretreated D-101 resin into a chromatography column of appropriate size. Ensure there is no air trapped in the resin bed. The total resin volume is considered as 1 Bed Volume (BV).

  • Equilibration: Equilibrate the packed column by passing deionized water through it at a flow rate of 1.5 BV/hour until the effluent pH and conductivity are stable.

  • Sample Loading (Adsorption):

    • Load the prepared this compound extract onto the column at a controlled flow rate of 1.5 BV/hour.

    • Continue loading for an absorption time of approximately 240 minutes.

  • Washing (Impurity Removal):

    • After sample loading, wash the column with deionized water at a flow rate of 1.5 BV/hour to remove unbound and weakly bound impurities such as salts and monosaccharides.

    • Monitor the effluent using a refractive index (RI) detector or by analyzing fractions for sugar content. Continue washing until the sugar concentration in the effluent returns to baseline.

  • Elution (this compound Recovery):

    • Elute the adsorbed this compound from the resin using purified water as the eluting solvent.

    • Maintain a volume flow rate of 1.5 BV/h.

    • Collect a total eluant volume of 6 BV.

    • Collect the eluate in fractions and monitor the this compound concentration in each fraction using HPLC.

  • Post-Elution Processing:

    • Pool the fractions containing high-purity this compound.

    • Concentrate the pooled fractions under reduced pressure.

    • Lyophilize or spray-dry the concentrated solution to obtain purified this compound powder.

Table 2: Optimized Parameters for this compound Purification on D-101 Resin

ParameterOptimized Value
Resin Type D-101 Macroporous Adsorption Resin
Absorption Time 240 min
Eluting Solvent Purified Water
Volume Flow Rate 1.5 BV/h
Eluant Volume 6 BV
Resin Regeneration

After each purification cycle, the resin must be regenerated to ensure consistent performance.

Methodology:

  • Wash the column with 2-3 BV of an appropriate organic solvent, such as 50-95% ethanol, to remove any strongly bound organic impurities.[1] The regeneration solvent should be selected based on the nature of the impurities.

  • Wash the column with 2-3 BV of deionized water to remove the organic solvent.[1]

  • The resin is now ready for the next purification cycle. For long-term storage, keep the resin in deionized water or a suitable bacteriostatic solution.[1]

Analytical Monitoring

High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector (RID) is the standard method for the quantitative analysis of this compound and other non-chromophoric sugars.

Table 3: Example HPLC Conditions for this compound Analysis

ParameterConditionReference
Column COSMOSIL Sugar-D (4.6 mm I.D. × 250 mm)[5]
Mobile Phase 70% Acetonitrile in Water[5]
Flow Rate 0.5 mL/min[5]
Column Temperature 30 °C[5]
Detector Refractive Index Detector (RID)[5]
Injection Volume 10 µL[5]

Visualizations

experimental_workflow start Start: Crude this compound Extract column_packing Column Packing & Equilibration start->column_packing resin_prep Resin Pretreatment (Soaking, Washing) resin_prep->column_packing sample_loading Sample Loading (Adsorption) column_packing->sample_loading washing Washing with Deionized Water sample_loading->washing elution Elution with Purified Water washing->elution impurities Waste: Salts, Monosaccharides, and other impurities washing->impurities Effluent fraction_collection Fraction Collection elution->fraction_collection analysis HPLC Analysis of Fractions fraction_collection->analysis resin_regen Resin Regeneration (Ethanol & Water Wash) fraction_collection->resin_regen pooling Pooling of High-Purity Fractions analysis->pooling Identify this compound-rich fractions concentration Concentration & Drying pooling->concentration end End: Purified This compound Powder concentration->end

Caption: Experimental workflow for the purification of this compound.

resin_selection start Objective: Purify this compound (a weakly polar oligosaccharide) consider_polarity Consider Resin Polarity start->consider_polarity polar_resin Polar Resin (e.g., polyamide, silica) consider_polarity->polar_resin Option 1 nonpolar_resin Non-polar Resin (e.g., polystyrene-divinylbenzene) consider_polarity->nonpolar_resin Option 2 weak_adsorption Result: Weak or no adsorption of this compound polar_resin->weak_adsorption strong_adsorption Result: Strong adsorption of this compound nonpolar_resin->strong_adsorption selection Select D-101 Resin (Non-polar, High Surface Area) strong_adsorption->selection

Caption: Logical diagram for selecting a suitable macroporous resin.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC Method for the Quantification of Manninotriose

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. This compound, a trisaccharide, is of significant interest in various fields, including food science and pharmaceutical development, due to its potential prebiotic properties and role as a specific enzyme substrate. The method described herein utilizes a hydrophilic interaction liquid chromatography (HILIC) column with a refractive index (RI) detector, providing a reliable and reproducible approach for the quantification of this compound in various sample matrices. This document provides a comprehensive protocol, including sample preparation, instrument setup, and data analysis, as well as a summary of expected performance characteristics.

Introduction

This compound is an oligosaccharide composed of two galactose units and one glucose unit. Its quantification is crucial for quality control in food products, fermentation process monitoring, and in enzymatic assays. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of carbohydrates. Due to the lack of a strong UV chromophore in this compound, Refractive Index (RI) detection is a common and effective choice. This application note presents a detailed protocol for the quantification of this compound using an HPLC-RI system, which is applicable to a wide range of sample types. The method is designed to be sensitive, specific, and accurate, meeting the stringent requirements of research and quality control laboratories.

Experimental Protocols

Materials and Reagents
  • Standards: this compound (≥95% purity)

  • Solvents: Acetonitrile (HPLC grade), Deionized water (18.2 MΩ·cm)

  • Sample Preparation: Syringe filters (0.22 µm, PVDF or nylon)

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a refractive index detector.

  • Column: A HILIC-based column, such as an amide or amino-propyl bonded silica column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 150 mm or similar), is recommended for optimal separation of polar compounds like this compound. A COSMOSIL Sugar-D column (4.6 mm I.D. × 250 mm) is also a suitable alternative.[1]

  • Data Acquisition and Processing Software

Preparation of Standard Solutions
  • Stock Standard Solution (10 mg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and deionized water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the 50:50 acetonitrile/water mixture to achieve concentrations ranging from 0.1 mg/mL to 5 mg/mL. These will be used to construct the calibration curve.

Sample Preparation

The sample preparation protocol will vary depending on the matrix. A general procedure for aqueous samples is provided below. For more complex matrices containing proteins or lipids, additional steps like protein precipitation or solid-phase extraction may be necessary.[2]

  • Dilution: Dilute the sample with the 50:50 acetonitrile/water mixture to ensure the this compound concentration falls within the linear range of the calibration curve.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.

HPLC-RI Method Parameters
ParameterRecommended Condition
Column Amide or Amino Column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 150 mm)
Mobile Phase Isocratic: 75:25 (v/v) Acetonitrile:Water
Flow Rate 0.5 mL/min[1]
Injection Volume 10 µL
Column Temperature 30 °C[1]
RI Detector Temp. 35 °C
Run Time 20 minutes
Data Analysis and Quantification
  • Calibration Curve: Inject the working standard solutions and record the peak area for this compound. Plot a calibration curve of peak area versus concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is typically considered acceptable.

  • Quantification: Inject the prepared samples and record the peak area for this compound. Calculate the concentration of this compound in the samples using the equation from the calibration curve.

Data Presentation

The performance of the HPLC method for this compound quantification can be summarized in the following table. The values presented are typical and may vary depending on the specific instrumentation and laboratory conditions.

ParameterTypical Performance
Linearity Range 0.1 - 5 mg/mL
Correlation Coefficient (R²) > 0.998
Limit of Detection (LOD) 0.03 mg/mL
Limit of Quantification (LOQ) 0.1 mg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 95 - 105%

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be evaluated by analyzing a blank sample and a sample spiked with this compound.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the standard solution.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is typically expressed as the relative standard deviation (RSD).

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed using recovery studies by spiking a blank matrix with a known concentration of this compound.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC-RI System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Peak_Integration->Quantification Calibration_Curve->Quantification validation_relationship cluster_attributes Performance Attributes Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Precision Precision Method->Precision Accuracy Accuracy Method->Accuracy LOD_LOQ LOD & LOQ Method->LOD_LOQ

References

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for the Analysis of Manninotriose and Other Oligosaccharides

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful and highly sensitive technique for the analysis of underivatized carbohydrates, including oligosaccharides like manninotriose. This method is particularly well-suited for separating complex mixtures of carbohydrates based on size, charge, degree of branching, and linkage isomerism. The high selectivity and sensitivity of HPAEC-PAD make it an invaluable tool for researchers, scientists, and drug development professionals in various fields, including food science, biotechnology, and pharmaceutical analysis. This application note provides a detailed protocol for the analysis of this compound and other oligosaccharides using HPAEC-PAD, including sample preparation, chromatographic conditions, and expected quantitative performance.

Principle of HPAEC-PAD

At high pH, the hydroxyl groups of carbohydrates can be ionized, allowing them to be separated on a strong anion-exchange column. A gradient of increasing salt concentration (typically sodium acetate) in a sodium hydroxide eluent is used to elute the bound carbohydrates. Pulsed Amperometric Detection (PAD) allows for the direct and highly sensitive detection of these non-chromophoric analytes. The detection process involves a series of potential pulses applied to a gold electrode, which oxidizes the carbohydrates and generates a measurable current. This technique eliminates the need for derivatization, simplifying sample preparation and analysis.

Experimental Protocols

Standard and Sample Preparation

a. Standard Preparation:

  • Prepare individual stock solutions of this compound, sucrose, raffinose, stachyose, and other relevant oligosaccharide standards at a concentration of 1 mg/mL in deionized water.

  • For calibration, create a series of working standards by serially diluting the stock solutions to the desired concentration range (e.g., 0.1 to 50 µg/mL).

  • Store all standard solutions at 4°C when not in use. For long-term storage, freezing at -20°C is recommended.

b. Sample Preparation:

  • Solid Samples (e.g., food products, plant material):

    • Homogenize the sample to a fine powder.

    • Accurately weigh a representative portion of the homogenized sample.

    • Extract the soluble sugars with deionized water or a suitable buffer, often with heating (e.g., 80°C for 30 minutes) and agitation.

    • Centrifuge the extract to pellet insoluble material.

    • Filter the supernatant through a 0.2 µm syringe filter prior to injection.

  • Liquid Samples (e.g., beverages, fermentation broths):

    • Centrifuge the sample to remove any particulate matter.

    • Filter the supernatant through a 0.2 µm syringe filter.

    • If necessary, dilute the sample with deionized water to bring the oligosaccharide concentrations within the calibration range.

HPAEC-PAD System and Conditions

The following is a general protocol for the analysis of this compound and other oligosaccharides. Optimization may be required depending on the specific sample matrix and analytes of interest.

Parameter Condition
Instrument A biocompatible ion chromatography system equipped with a pulsed amperometric detector with a gold working electrode and an Ag/AgCl reference electrode.
Column Dionex CarboPac™ PA100 (4 x 250 mm) with a CarboPac™ PA100 Guard Column (4 x 50 mm) or equivalent.
Column Temperature 30°C
Flow Rate 1.0 mL/min
Injection Volume 10 - 25 µL
Eluents A: 100 mM Sodium Hydroxide (NaOH) B: 1 M Sodium Acetate (NaOAc) in 100 mM NaOH C: 300 mM NaOH (for column wash)
Gradient Program Time (min)
0
20
20.1
30
30.1
40
PAD Waveform Time (s)
0.00
0.20
0.40
0.41
0.42
0.43
0.44
0.50

Quantitative Data Summary

The following tables summarize the expected quantitative performance for the HPAEC-PAD analysis of this compound and other related oligosaccharides. This data is compiled from various sources and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Retention Times of Common Oligosaccharides

OligosaccharideTypical Retention Time (min)
Sucrose~5
This compound ~10-12
Raffinose~12-14
Stachyose~15-17

Note: Retention times are approximate and can be influenced by the specific gradient, column condition, and system configuration.

Table 2: Method Validation Parameters for Oligosaccharide Analysis by HPAEC-PAD

ParameterThis compound (Estimated)RaffinoseStachyose
Linearity Range (µg/mL) 0.1 - 500.1 - 500.1 - 50
Correlation Coefficient (r²) >0.99>0.99>0.99
Limit of Detection (LOD) (µg/mL) ~0.01 - 0.05~0.01 - 0.05~0.02 - 0.1
Limit of Quantification (LOQ) (µg/mL) ~0.05 - 0.15~0.05 - 0.15~0.06 - 0.3
Repeatability (RSD%) < 5%< 5%< 5%

Visualizations

HPAEC_PAD_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPAEC-PAD Analysis cluster_data Data Processing Standard Oligosaccharide Standards Injection Autosampler Injection Standard->Injection Sample Sample Matrix (e.g., food, biological fluid) Extraction Extraction & Filtration Sample->Extraction Extraction->Injection Column Anion-Exchange Separation (e.g., CarboPac PA100) Injection->Column Detection Pulsed Amperometric Detection (PAD) Column->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Results & Report Quantification->Report

Caption: Experimental workflow for HPAEC-PAD analysis.

Manninotriose_Structure Gal1 Gal Gal2 Gal Gal1->Gal2 α(1→6) Glc Glc Gal2->Glc α(1→6) Fru Fru Glc->Fru α(1↔2)β

Caption: Chemical structure of this compound.

Application Notes and Protocols for GC-MS Derivatization of Manninotriose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manninotriose, a trisaccharide composed of two α-galactose units and one β-glucose unit, plays a significant role in various biological processes and is a key structural component of certain polysaccharides. Accurate and sensitive quantification of this compound is crucial in fields ranging from food science to drug development. Gas chromatography-mass spectrometry (GC-MS) offers a powerful analytical platform for the analysis of carbohydrates like this compound due to its high resolution and sensitivity.[1][2] However, the inherent low volatility and high polarity of sugars necessitate a derivatization step to convert them into thermally stable and volatile compounds suitable for GC analysis.[3][4]

This document provides a detailed protocol for the derivatization of this compound using a two-step oximation and silylation procedure, followed by GC-MS analysis. This method is designed to be robust and reproducible, minimizing the formation of multiple anomeric peaks and leading to simplified chromatograms with enhanced sensitivity.[4]

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of this compound is depicted below. It involves sample preparation, a two-step derivatization process, and subsequent analysis by GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound Sample Dry Lyophilize to Dryness Sample->Dry Oximation Step 1: Oximation (Methoxyamine HCl in Pyridine) Dry->Oximation Silylation Step 2: Silylation (MSTFA) Oximation->Silylation Vortex GCMS GC-MS Analysis Silylation->GCMS Data Data Processing GCMS->Data

Caption: Experimental workflow for this compound derivatization and GC-MS analysis.

Detailed Experimental Protocol

This protocol details the two-step derivatization of this compound by methoximation followed by silylation.

Materials and Reagents:

  • This compound standard

  • Pyridine, anhydrous

  • Methoxyamine hydrochloride (MeOx)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Internal Standard (e.g., Phenyl β-D-glucopyranoside)

  • Nitrogen gas, high purity

  • Sample vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system with a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)

Procedure:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the dried this compound sample or standard into a 2 mL sample vial.

    • If the sample is in an aqueous solution, freeze-dry (lyophilize) the sample to complete dryness. It is critical to remove all water as it can interfere with the silylation reaction.[5]

  • Step 1: Methoximation:

    • Prepare a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.

    • Add 100 µL of the methoxyamine hydrochloride solution to the dried sample in the vial.

    • If using an internal standard, add it at this stage.

    • Seal the vial tightly and vortex for 1 minute to ensure complete dissolution.

    • Incubate the mixture at 60°C for 45 minutes in a heating block or oven.[5] This step converts the reducing end of the sugar to a methoxime derivative, which reduces the number of isomers formed in the subsequent silylation step.[5]

  • Step 2: Silylation:

    • After the oximation reaction, allow the vial to cool to room temperature.

    • Carefully add 100 µL of MSTFA to the reaction mixture.

    • Seal the vial immediately and vortex for 1 minute.

    • Incubate the mixture at 60°C for 30 minutes.[5] This step replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups, increasing the volatility of the sugar.[3]

    • After incubation, allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Analysis Conditions (Example):

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes

    • Ramp 1: Increase to 250°C at 5°C/min, hold for 5 minutes

    • Ramp 2: Increase to 320°C at 10°C/min, hold for 10 minutes

  • Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Scan Range: m/z 50-800

Data Presentation

The derivatized this compound will produce characteristic peaks in the GC chromatogram. The mass spectrum of these peaks will show fragment ions that are indicative of the TMS-derivatized sugar.

AnalyteRetention Time (min)Key Diagnostic Ions (m/z)
This compound-methoxime-TMS derivative (Peak 1)~28.573, 147, 204, 217, 361, 451, 555
This compound-methoxime-TMS derivative (Peak 2)~29.273, 147, 204, 217, 361, 451, 555
Phenyl β-D-glucopyranoside-TMS derivative (Internal Standard)~22.173, 147, 204, 217, 361

Note: The retention times and mass spectra are illustrative and may vary depending on the specific GC-MS instrument and conditions used. The presence of two peaks for this compound is due to the formation of syn and anti isomers of the methoxime derivative.

Signaling Pathway/Logical Relationship Diagram

The derivatization process follows a logical sequence of chemical reactions to prepare the this compound molecule for GC-MS analysis.

Derivatization_Pathway This compound This compound (Non-volatile, Polar) Oximation Methoximation (+ Methoxyamine HCl) This compound->Oximation Methoxime_Derivative This compound Methoxime (Reduced Isomerism) Oximation->Methoxime_Derivative Silylation Silylation (+ MSTFA) Methoxime_Derivative->Silylation TMS_Derivative TMS-Derivatized this compound (Volatile, Thermally Stable) Silylation->TMS_Derivative GCMS_Analysis GC-MS Analysis TMS_Derivative->GCMS_Analysis

Caption: Chemical derivatization pathway for this compound analysis by GC-MS.

Conclusion

The described two-step derivatization protocol provides a reliable and efficient method for the analysis of this compound by GC-MS. The methoximation step simplifies the resulting chromatogram, while the silylation step ensures the volatility and thermal stability required for gas chromatography. This application note serves as a comprehensive guide for researchers and scientists in the implementation of this analytical technique for accurate and sensitive quantification of this compound in various sample matrices.

References

Application Notes and Protocols for the Structural Elucidation of Manninotriose using 1D and 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manninotriose, a trisaccharide composed of two α-D-galactose units linked to a D-glucose residue (Gal(α1→6)Gal(α1→6)Glc), is a key carbohydrate involved in various biological processes.[1] Its precise structural characterization is crucial for understanding its function and for applications in drug development and food science. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique for the complete structural elucidation of complex oligosaccharides like this compound.[2] This document provides detailed application notes and experimental protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy in determining the structure of this compound.

Structural Determination Strategy

The structural elucidation of this compound via NMR spectroscopy involves a systematic workflow. The primary objectives are to identify the constituent monosaccharides, determine their anomeric configurations, establish the sequence of the sugar units, and define the glycosidic linkage positions. This is achieved through a combination of 1D and 2D NMR experiments.

cluster_workflow This compound Structural Elucidation Workflow A 1. Sample Preparation B 2. 1D NMR Acquisition (¹H, ¹³C) A->B Dissolve in D₂O C 3. 2D NMR Acquisition (COSY, HSQC, HMBC) B->C Initial Data D 4. Spectral Processing & Analysis C->D Raw Data E 5. Resonance Assignment D->E Processed Spectra F 6. Linkage & Sequence Analysis E->F Assigned Resonances G 7. Structure Confirmation F->G Structural Fragments

Caption: Workflow for this compound Structural Elucidation.

1D NMR Spectroscopy: Initial Assessment

¹H NMR: The proton NMR spectrum provides the initial overview of the sugar residues. The anomeric proton region (δ 4.5-5.5 ppm) is particularly informative, revealing the number of sugar units and their anomeric configurations based on the chemical shifts and coupling constants (J-values). For this compound, three anomeric signals are expected.

¹³C NMR: The carbon NMR spectrum indicates the number of carbon atoms in the molecule. The anomeric carbon region (δ 90-110 ppm) is diagnostic for the type of sugar and its anomeric configuration.

2D NMR Spectroscopy: Detailed Structural Analysis

Two-dimensional NMR experiments are essential for unambiguously assigning all proton and carbon signals and for determining the connectivity between sugar residues.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the same sugar ring. Starting from the anomeric proton, a "walk" along the spin system allows for the assignment of all protons within a single monosaccharide unit.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the assignment of the carbon signals based on the already assigned proton signals from the COSY spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for determining the glycosidic linkages. It shows correlations between protons and carbons that are two or three bonds apart. Key correlations will be observed between the anomeric proton of one residue and the carbon at the linkage position of the adjacent residue. For the α(1→6) linkages in this compound, correlations between H-1 of a galactose unit and C-6 of the next sugar unit are expected.[3][4][5]

cluster_experiments Relationship of Key 2D NMR Experiments COSY COSY (¹H-¹H Correlations) HSQC HSQC (¹H-¹³C Direct Correlations) COSY->HSQC Assign Protons to Carbons HMBC HMBC (¹H-¹³C Long-Range Correlations) HSQC->HMBC Identify Spin Systems Structure This compound Structure HMBC->Structure Determine Linkages & Sequence

Caption: Interplay of 2D NMR experiments for structure determination.

Quantitative NMR Data for this compound

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) and ¹H-¹H coupling constants (J) for this compound, essential for its identification and structural confirmation.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for this compound in D₂O

ProtonGalactose I (Terminal)Galactose IIGlucose (Reducing End)
H-14.97 (d, J=3.9)4.95 (d, J=3.9)5.23 (d, J=3.8, α-anomer)4.65 (d, J=8.0, β-anomer)
H-23.63 (dd, J=3.9, 10.0)3.61 (dd, J=3.9, 10.0)3.56 (dd, J=3.8, 9.8, α)3.28 (dd, J=8.0, 9.2, β)
H-33.79 (dd, J=10.0, 3.2)3.78 (dd, J=10.0, 3.2)3.72 (t, J=9.8, α)3.49 (t, J=9.2, β)
H-43.92 (br d, J=3.2)3.91 (br d, J=3.2)3.42 (t, J=9.8, α)3.41 (t, J=9.2, β)
H-54.02 (m)4.00 (m)3.84 (m, α)3.46 (m, β)
H-6a3.75 (m)3.74 (m)3.80 (m, α)3.92 (m, β)
H-6b3.70 (m)3.69 (m)3.75 (m, α)3.78 (m, β)

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for this compound in D₂O

CarbonGalactose I (Terminal)Galactose IIGlucose (Reducing End)
C-1100.2100.192.8 (α-anomer)96.7 (β-anomer)
C-270.069.972.5 (α)75.0 (β)
C-370.970.873.8 (α)76.7 (β)
C-470.470.370.5 (α)70.5 (β)
C-572.372.272.4 (α)76.6 (β)
C-662.168.961.6 (α)61.6 (β)

Experimental Protocols

1. Sample Preparation

  • Dissolve 5-10 mg of purified this compound in 0.5 mL of deuterium oxide (D₂O, 99.9%).

  • Lyophilize the sample and re-dissolve in D₂O to minimize the residual HDO signal.

  • Transfer the solution to a 5 mm NMR tube.

2. 1D NMR Acquisition

  • Instrument: 500 MHz NMR spectrometer or higher.

  • ¹H NMR:

    • Pulse sequence: zg30

    • Number of scans: 16-64

    • Relaxation delay (d1): 2.0 s

    • Acquisition time (aq): ~3 s

    • Spectral width (sw): 12 ppm

  • ¹³C NMR:

    • Pulse sequence: zgpg30 (with proton decoupling)

    • Number of scans: 1024-4096

    • Relaxation delay (d1): 2.0 s

    • Acquisition time (aq): ~1 s

    • Spectral width (sw): 200 ppm

3. 2D NMR Acquisition

  • COSY:

    • Pulse sequence: cosygpqf

    • Number of scans: 8-16

    • Increments (f1): 256-512

    • Relaxation delay (d1): 1.5 s

  • HSQC:

    • Pulse sequence: hsqcedetgpsisp2.3

    • Number of scans: 4-8

    • Increments (f1): 256

    • Relaxation delay (d1): 1.5 s

  • HMBC:

    • Pulse sequence: hmbcgpndqf

    • Number of scans: 16-64

    • Increments (f1): 256-512

    • Relaxation delay (d1): 1.5 s

    • Long-range coupling delay (d6): Optimized for 8 Hz

Data Processing and Interpretation

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra using appropriate software (e.g., TopSpin, Mnova).

  • ¹H and COSY Analysis: Identify the anomeric proton signals in the ¹H spectrum. Use the COSY spectrum to trace the J-coupling network for each sugar residue, assigning all protons from H-1 to H-6.

  • HSQC Analysis: Correlate the assigned proton signals to their directly attached carbons in the HSQC spectrum to assign the carbon resonances.

  • HMBC Analysis: Identify the key long-range correlations that define the glycosidic linkages. For this compound, look for correlations between:

    • H-1 of Galactose I and C-6 of Galactose II.

    • H-1 of Galactose II and C-6 of the Glucose residue.

  • Structure Confirmation: The combination of all NMR data will confirm the sequence Gal(α1→6)Gal(α1→6)Glc and the α-anomeric configuration of the galactose units (indicated by the small ³JH1,H2 coupling constants of ~4 Hz). The glucose residue will exist as a mixture of α and β anomers at the reducing end.

Conclusion

The application of 1D and 2D NMR spectroscopy provides a comprehensive and unambiguous method for the structural elucidation of this compound. By following the detailed protocols and utilizing the provided reference data, researchers can confidently determine the complete structure of this important trisaccharide, which is fundamental for its further study and application in various scientific fields.

References

Application Note: Analysis of Manninotriose by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

INTRODUCTION:

Manninotriose is a trisaccharide of significant interest in the fields of food science, nutrition, and drug development due to its prebiotic properties and potential therapeutic applications. Structurally, the most common form of this compound is O-α-D-galactopyranosyl-(1→6)-O-α-D-galactopyranosyl-(1→6)-D-glucose.[1][2][3] Accurate structural characterization is crucial for its application, and mass spectrometry (MS) is a powerful analytical technique for this purpose. This application note details the characteristic fragmentation pattern of this compound observed in mass spectrometry and provides a general protocol for its analysis.

Chemical Structure:

  • Systematic Name: O-α-D-Galactopyranosyl-(1→6)-O-α-D-galactopyranosyl-(1→6)-D-glucose

  • Molecular Formula: C₁₈H₃₂O₁₆[4]

  • Molecular Weight: 504.44 g/mol [1][4]

Mass Spectrometry Fragmentation Pattern of this compound

Under typical electrospray ionization (ESI) and collision-induced dissociation (CID) conditions, this compound undergoes characteristic fragmentation primarily through glycosidic bond cleavages and, to a lesser extent, cross-ring cleavages. The fragmentation pattern provides valuable information for sequencing the monosaccharide units and identifying the compound.

The primary fragmentation events involve the sequential loss of monosaccharide residues (162 Da for hexoses like galactose and glucose). Cleavage of the glycosidic bonds results in the formation of B, C, Y, and Z ions. The nomenclature follows the established Domon and Costello system. For a trisaccharide like this compound (Gal-Gal-Glc), the expected major fragment ions are summarized in the table below. The observed ions are typically in the form of adducts, most commonly with sodium ([M+Na]⁺) or as protonated molecules ([M+H]⁺).

Table 1: Predicted m/z Values for Major Fragment Ions of this compound ([M+Na]⁺)

Ion TypeDescriptionPredicted m/z
[M+Na]⁺Sodiated parent molecule527.15
Y₂Loss of the terminal galactose365.10
Y₁Loss of two galactose units203.05
B₂Terminal digalactosyl moiety347.09
B₁Terminal galactose185.04
C₂Terminal digalactosyl moiety + H₂O365.10
C₁Terminal galactose + H₂O203.05

Note: The m/z values are calculated for the monoisotopic masses and may vary slightly depending on the instrument calibration and resolution.

Cross-ring cleavages, designated as A and X ions, can also occur and provide information about the linkage positions. However, these are generally of lower intensity compared to glycosidic bond cleavages.

Visualizing the Fragmentation Pathway

The fragmentation of this compound can be visualized as a stepwise process. The following diagram illustrates the major fragmentation pathways leading to the formation of key B and Y ions from the sodiated precursor ion.

Manninotriose_Fragmentation M [Gal-Gal-Glc+Na]⁺ m/z 527.15 Y2 Y₂ [Gal-Glc+Na]⁺ m/z 365.10 M->Y2 -Gal (162 Da) B2 B₂ [Gal-Gal+Na]⁺ m/z 347.09 M->B2 B1 B₁ [Gal+Na]⁺ m/z 185.04 Y2->B1 Y1 Y₁ [Glc+Na]⁺ m/z 203.05 Y2->Y1 -Gal (162 Da)

Caption: Major fragmentation pathway of sodiated this compound.

Experimental Protocol

This protocol provides a general method for the analysis of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in deionized water. Further dilute the stock solution with 50:50 (v/v) acetonitrile/water to a final concentration of 1-10 µg/mL. To enhance the formation of sodiated adducts, 1 mM sodium acetate can be added to the final solution.

2. Instrumentation:

  • A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is recommended.

3. ESI-MS Parameters:

  • Ionization Mode: Positive

  • Capillary Voltage: 3.5 - 4.5 kV

  • Cone Voltage: 20 - 40 V

  • Source Temperature: 100 - 120 °C

  • Desolvation Temperature: 250 - 350 °C

  • Desolvation Gas Flow (N₂): 500 - 800 L/hr

  • Mass Range: m/z 100 - 1000

4. Tandem Mass Spectrometry (MS/MS) Parameters:

  • Precursor Ion Selection: Isolate the [M+Na]⁺ ion (m/z 527.15) or the [M+H]⁺ ion (m/z 505.17).

  • Collision Gas: Argon

  • Collision Energy: Optimize the collision energy to achieve a good distribution of fragment ions. A typical starting range is 15-30 eV. The optimal energy will depend on the instrument and the specific precursor ion being fragmented.

Data Analysis

The acquired MS and MS/MS data should be processed using the instrument's software. The fragmentation spectrum should be interpreted by identifying the characteristic losses of monosaccharide units (162 Da) and assigning the observed fragment ions to the corresponding B, C, Y, and Z ions. Comparison of the experimental fragmentation pattern with the theoretical pattern will confirm the identity and sequence of the monosaccharides in this compound.

Conclusion

Mass spectrometry is a highly effective technique for the structural characterization of this compound. The predictable fragmentation pattern, dominated by glycosidic bond cleavages, allows for the unambiguous identification and sequencing of this important trisaccharide. The protocol outlined in this application note provides a solid foundation for researchers and drug development professionals working with this compound and other oligosaccharides.

References

Application Notes and Protocols for the Enzymatic Synthesis of Manninotriose from Stachyose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enzymatic synthesis of manninotriose from stachyose using α-galactosidase. This compound, a trisaccharide, holds potential in various pharmaceutical and nutraceutical applications. These guidelines offer a comprehensive workflow from the enzymatic reaction to product purification and analysis.

Introduction

Stachyose, a tetrasaccharide composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit, can be selectively hydrolyzed to yield this compound and a molecule of galactose. This enzymatic conversion is catalyzed by α-galactosidase (EC 3.2.1.22), which cleaves the terminal α-1,6-linked galactose residue from stachyose. This method offers a specific and efficient alternative to acid hydrolysis for producing this compound.[1][2] The enzyme α-galactosidase from Aspergillus niger is particularly well-suited for this application due to its stability and activity under mild acidic conditions.[1][3]

Enzymatic Reaction Pathway

The enzymatic synthesis of this compound from stachyose proceeds via the selective hydrolysis of the terminal α-1,6 glycosidic bond.

Enzymatic_Synthesis cluster_products Products cluster_substrate Substrate cluster_catalyst Enzyme Stachyose Stachyose (Gal-Gal-Glc-Fru) This compound This compound (Gal-Glc-Fru) Stachyose->this compound + H₂O Galactose Galactose Stachyose->Galactose + H₂O Enzyme α-Galactosidase (Aspergillus niger)

Caption: Enzymatic conversion of stachyose to this compound and galactose by α-galactosidase.

Experimental Protocols

This section outlines the detailed protocols for the enzymatic synthesis, purification, and analysis of this compound.

Protocol for Enzymatic Synthesis of this compound

Objective: To hydrolyze stachyose to this compound using α-galactosidase from Aspergillus niger.

Materials:

  • Stachyose hydrate (Substrate)

  • α-Galactosidase from Aspergillus niger (e.g., Megazyme E-AGLANP)

  • Citrate-phosphate buffer (0.1 M, pH 4.5)

  • Deionized water

  • Reaction vessel (e.g., temperature-controlled stirred tank reactor or shaker flask)

  • Water bath or incubator shaker

Procedure:

  • Substrate Preparation: Prepare a 10% (w/v) stachyose solution by dissolving 10 g of stachyose hydrate in 100 mL of 0.1 M citrate-phosphate buffer (pH 4.5).

  • Enzyme Preparation: Prepare a 1 mg/mL stock solution of α-galactosidase in cold citrate-phosphate buffer (pH 4.5). The specific activity of the enzyme should be determined beforehand (One unit of activity is typically defined as the amount of enzyme required to release one µmole of p-nitrophenol per minute from p-nitrophenyl-α-D-galactopyranoside at pH 4.5 and 40°C).

  • Enzymatic Reaction:

    • Add the stachyose solution to the reaction vessel and pre-heat to 50°C.[1]

    • Initiate the reaction by adding the α-galactosidase solution to the stachyose solution. A recommended starting enzyme loading is 5-10 units of α-galactosidase per gram of stachyose.

    • Incubate the reaction mixture at 50°C with continuous gentle agitation for 12-24 hours.[1]

  • Reaction Monitoring:

    • Periodically (e.g., every 2-4 hours), withdraw a small aliquot of the reaction mixture.

    • Immediately heat the aliquot to 100°C for 10 minutes to inactivate the enzyme.

    • Analyze the composition of the aliquot by HPLC (see Protocol 3.3) to monitor the consumption of stachyose and the formation of this compound and galactose.

  • Reaction Termination: Once the desired conversion is achieved (as determined by HPLC analysis), terminate the entire reaction by heating the mixture to 100°C for 10 minutes.

  • Post-Reaction Processing: Cool the reaction mixture to room temperature and centrifuge at 5000 x g for 15 minutes to remove any precipitated protein. The supernatant containing this compound, unreacted stachyose, galactose, and other byproducts is now ready for purification.

Protocol for Purification of this compound by Activated Charcoal Chromatography

Objective: To separate this compound from the enzymatic reaction mixture. This method is based on the differential adsorption of sugars to activated charcoal, with elution using a gradient of ethanol.

Materials:

  • Supernatant from the enzymatic reaction

  • Activated charcoal (food or pharmaceutical grade)

  • Celite® or diatomaceous earth

  • Glass chromatography column

  • Ethanol (various concentrations in deionized water: 5%, 15%, 30% v/v)

  • Deionized water

  • Fraction collector (optional)

  • Rotary evaporator

Procedure:

  • Column Packing:

    • Prepare a slurry of activated charcoal and Celite® (1:1 w/w) in deionized water.

    • Pack the slurry into a glass chromatography column. The column size will depend on the scale of the reaction. A bed volume of at least 10 times the volume of the concentrated reaction mixture is recommended.

    • Wash the packed column with at least 3-5 column volumes of deionized water to remove any fine particles.

  • Sample Loading:

    • Concentrate the supernatant from the enzymatic reaction under reduced pressure using a rotary evaporator to a smaller volume (e.g., 1/10th of the original volume).

    • Carefully load the concentrated sample onto the top of the activated charcoal column.

  • Elution:

    • Wash Step: Elute the column with 2-3 column volumes of deionized water. This will remove monosaccharides like galactose and fructose.

    • Gradient Elution: Begin the elution of oligosaccharides using a stepwise gradient of ethanol in water.

      • Elute with 5% (v/v) ethanol to remove any remaining monosaccharides and some disaccharides.

      • Elute with 15% (v/v) ethanol. This fraction is expected to contain this compound.[4]

      • Elute with 30% (v/v) ethanol to elute any remaining, larger oligosaccharides like unreacted stachyose.

    • Collect fractions throughout the elution process.

  • Fraction Analysis:

    • Analyze the collected fractions by HPLC (see Protocol 3.3) to identify the fractions containing pure this compound.

  • Product Recovery:

    • Pool the fractions containing pure this compound.

    • Remove the ethanol and water by rotary evaporation to obtain the purified this compound as a solid or a concentrated syrup.

    • The purified product can be further dried by lyophilization.

Protocol for HPLC Analysis of Reaction Components

Objective: To quantify the concentration of stachyose, this compound, raffinose (a potential intermediate), and galactose in the reaction mixture.

Instrumentation and Conditions:

  • HPLC System: A high-performance liquid chromatography system equipped with a refractive index detector (RID).

  • Column: A carbohydrate analysis column, such as a COSMOSIL Sugar-D (4.6 mm I.D. × 250 mm) or a Synergi Hydro-RP C18 column (150 x 4.6 mm, 4 µm).[5][6]

  • Mobile Phase: A mixture of acetonitrile and water. A common starting condition is 70:30 (v/v) acetonitrile:water.[5]

  • Flow Rate: 0.5 - 1.0 mL/min.[5]

  • Column Temperature: 30-35°C.[5][6]

  • Injection Volume: 10-20 µL.

  • Detector: Refractive Index Detector (RID), maintained at a constant temperature (e.g., 35°C).[6]

Procedure:

  • Standard Preparation:

    • Prepare individual stock solutions of stachyose, this compound, raffinose, and galactose in deionized water at a concentration of 10 mg/mL.

    • Prepare a series of mixed standard solutions by diluting the stock solutions to create a calibration curve covering the expected concentration range in the samples (e.g., 0.1 to 5 mg/mL for each component).

  • Sample Preparation:

    • Dilute the samples from the enzymatic reaction (after enzyme inactivation) and purification fractions with the mobile phase to fall within the calibration range.

    • Filter the diluted samples through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared standards and samples onto the HPLC system.

    • Record the chromatograms and identify the peaks corresponding to each sugar based on the retention times of the standards.

    • Quantify the concentration of each component in the samples by comparing the peak areas to the calibration curves.

Quantitative Data Summary

The efficiency of the enzymatic hydrolysis of stachyose can be evaluated by monitoring the reduction in substrate and the yield of the product. The following table presents representative data from studies on the enzymatic hydrolysis of related oligosaccharides.

ParameterValueReference
Enzyme Source Aspergillus niger[1]
Optimal pH 4.5 - 5.0[1][7]
Optimal Temperature 50 - 60°C[1][3]
Stachyose Reduction 82%[1][2]
Raffinose Reduction 95%[1][2]

Note: The yield of this compound will be dependent on the specific reaction conditions, including enzyme and substrate concentrations, and reaction time. Optimization of these parameters is recommended to maximize the yield.

Experimental Workflow Diagram

The overall workflow for the enzymatic synthesis of this compound is depicted below.

Workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification cluster_analysis Analysis & Recovery prep_substrate Prepare Stachyose Solution (10% w/v) reaction Incubate at 50°C, pH 4.5 (12-24h) prep_substrate->reaction prep_enzyme Prepare α-Galactosidase Solution prep_enzyme->reaction monitoring Monitor Reaction by HPLC reaction->monitoring termination Terminate Reaction (Heat Inactivation) monitoring->termination centrifugation Centrifuge to Remove Enzyme termination->centrifugation concentration Concentrate Supernatant centrifugation->concentration chromatography Activated Charcoal Chromatography concentration->chromatography fraction_collection Collect Fractions chromatography->fraction_collection hplc_analysis Analyze Fractions by HPLC fraction_collection->hplc_analysis pooling Pool Pure this compound Fractions hplc_analysis->pooling evaporation Evaporate Solvent pooling->evaporation final_product Lyophilize to Obtain Pure this compound evaporation->final_product

Caption: Workflow for the synthesis, purification, and analysis of this compound.

References

Application Notes and Protocols for the Production of Manninotriose via Acid Hydrolysis of Stachyose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the production of manninotriose through the acid hydrolysis of stachyose. This compound, a trisaccharide, holds potential in various research and pharmaceutical applications. The following sections detail the optimized conditions for hydrolysis, purification methods, and analytical procedures for quantification.

Overview of Stachyose Acid Hydrolysis

Stachyose, a tetrasaccharide composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit, can be selectively hydrolyzed to yield this compound and fructose. This is achieved by cleaving the glycosidic bond between the glucose and fructose units under controlled acidic conditions. The reaction is influenced by pH, temperature, and reaction time, with pH being the most significant factor.

The optimal conditions for the acid hydrolysis of stachyose to produce this compound have been determined to be a pH of 2.5 at a temperature of 90°C for 12 hours[1]. Under these conditions, the fructose is cleaved from the stachyose molecule, leaving this compound as the primary oligosaccharide product.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the acid hydrolysis of stachyose for this compound production.

ParameterValueReference
Optimal pH 2.5[1]
Optimal Temperature 90°C[1]
Optimal Reaction Time 12 hours[1]
Expected Products This compound, Fructose
Analytical Methods HPLC, TLC[1][2][3][4]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the production and analysis of this compound from stachyose.

Protocol for Acid Hydrolysis of Stachyose

This protocol describes the acid-catalyzed hydrolysis of stachyose to produce this compound.

Materials:

  • Stachyose hydrate (≥98% purity)

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium hydroxide (NaOH), 1 M solution

  • Deionized water

  • pH meter

  • Heating mantle or water bath with temperature control

  • Reaction vessel (e.g., round-bottom flask with a condenser)

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare Stachyose Solution: Prepare a 10% (w/v) solution of stachyose in deionized water. For example, dissolve 10 g of stachyose hydrate in 100 mL of deionized water in the reaction vessel.

  • pH Adjustment: While stirring, slowly add 1 M HCl dropwise to the stachyose solution until the pH reaches 2.5. Monitor the pH carefully using a calibrated pH meter.

  • Hydrolysis Reaction: Place the reaction vessel in a preheated heating mantle or water bath set to 90°C. Fit the flask with a condenser to prevent evaporation.

  • Incubation: Maintain the reaction at 90°C with continuous stirring for 12 hours.

  • Neutralization: After 12 hours, cool the reaction mixture to room temperature. Slowly add 1 M NaOH dropwise while stirring until the pH of the solution is neutralized to 7.0.

  • Storage: The resulting hydrolysate, containing this compound, fructose, unreacted stachyose, and salt, can be stored at -20°C for further purification and analysis.

Protocol for Purification of this compound by Column Chromatography

This protocol outlines the purification of this compound from the neutralized hydrolysate using size-exclusion chromatography.

Materials:

  • Neutralized stachyose hydrolysate

  • Bio-Gel P2 or similar size-exclusion chromatography resin

  • Chromatography column

  • Deionized water (for elution)

  • Fraction collector

  • Refractive index (RI) detector (optional, for monitoring elution)

  • Standards: Stachyose, this compound, Fructose

Procedure:

  • Column Packing: Prepare a slurry of the Bio-Gel P2 resin in deionized water and pack it into the chromatography column according to the manufacturer's instructions.

  • Equilibration: Equilibrate the column by washing it with at least two column volumes of deionized water at the desired flow rate.

  • Sample Loading: Concentrate the neutralized hydrolysate if necessary and load it onto the top of the column.

  • Elution: Elute the column with deionized water at a constant flow rate.

  • Fraction Collection: Collect fractions of a defined volume using a fraction collector.

  • Analysis of Fractions: Analyze the collected fractions for the presence of this compound, stachyose, and fructose using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) (see protocols below).

  • Pooling and Lyophilization: Pool the fractions containing pure this compound and lyophilize to obtain the purified solid product.

Protocol for HPLC Analysis of Hydrolysis Products

This protocol details the quantification of stachyose, this compound, and fructose in the hydrolysis mixture using HPLC with a refractive index detector (RID).

Materials:

  • Hydrolysis samples (crude hydrolysate or purified fractions)

  • Standards: Stachyose, this compound, Fructose (of known concentrations)

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • HPLC system equipped with a refractive index detector (RID)

  • Amino-propyl or specialized carbohydrate column (e.g., COSMOSIL Sugar-D, 4.6 mm I.D. × 250 mm)[2]

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of acetonitrile and water. A common composition is 70:30 (v/v) acetonitrile:water[2]. Degas the mobile phase before use.

  • Standard Preparation: Prepare a series of standard solutions containing known concentrations of stachyose, this compound, and fructose in the mobile phase.

  • Sample Preparation: Dilute the hydrolysis samples with the mobile phase to a concentration within the linear range of the standard curve. Filter the samples through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: COSMOSIL Sugar-D (4.6 mm I.D. × 250 mm) or equivalent[2]

    • Mobile Phase: 70% Acetonitrile in water[2]

    • Flow Rate: 0.5 mL/min[2]

    • Column Temperature: 30°C[2]

    • Injection Volume: 10 µL[2]

    • Detector: Refractive Index Detector (RID)[2]

  • Analysis: Inject the standard solutions to generate a calibration curve for each sugar. Then, inject the prepared samples.

  • Quantification: Identify and quantify the peaks in the sample chromatograms by comparing their retention times and peak areas to the standard curves.

Protocol for TLC Analysis of Hydrolysis Products

This protocol provides a rapid method for monitoring the progress of the hydrolysis reaction and identifying the products.

Materials:

  • Hydrolysis samples

  • Standards: Stachyose, this compound, Fructose

  • TLC plates (e.g., Silica gel 60)

  • Developing solvent (e.g., n-butanol:acetic acid:water, 2:1:1 v/v/v)

  • Visualization reagent (e.g., 5% sulfuric acid in ethanol)

  • Heating plate or oven

Procedure:

  • Spotting: Spot small amounts of the standards and the hydrolysis samples onto the baseline of a TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the developing solvent. Allow the solvent front to move up the plate until it is near the top.

  • Drying: Remove the plate from the chamber and allow it to air dry completely.

  • Visualization: Spray the dried plate with the visualization reagent.

  • Heating: Heat the plate on a hot plate or in an oven until the spots become visible.

  • Analysis: Compare the Rf values of the spots in the sample lanes with those of the standards to identify the presence of stachyose, this compound, and fructose.

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.

Stachyose_Hydrolysis Stachyose Stachyose (Gal-Gal-Glc-Fru) This compound This compound (Gal-Gal-Glc) Stachyose->this compound H+, 90°C, 12h Fructose Fructose Stachyose->Fructose H+, 90°C, 12h

Caption: Acid hydrolysis of stachyose.

Manninotriose_Production_Workflow cluster_hydrolysis Hydrolysis cluster_purification Purification Stachyose_Solution 1. Prepare 10% Stachyose Solution pH_Adjustment 2. Adjust pH to 2.5 with HCl Stachyose_Solution->pH_Adjustment Heating 3. Heat at 90°C for 12h pH_Adjustment->Heating Neutralization 4. Neutralize to pH 7.0 with NaOH Heating->Neutralization Column_Chromatography 5. Size-Exclusion Chromatography (e.g., Bio-Gel P2) Neutralization->Column_Chromatography HPLC HPLC Quantification Neutralization->HPLC TLC TLC Monitoring Neutralization->TLC Fraction_Analysis 6. Analyze Fractions (TLC/HPLC) Column_Chromatography->Fraction_Analysis Pooling 7. Pool & Lyophilize Pure Fractions Fraction_Analysis->Pooling Fraction_Analysis->HPLC

Caption: this compound production workflow.

References

Application Note: Manninotriose as a Standard for Carbohydrate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of carbohydrates is critical in various fields, including drug development, food science, and clinical research. High-performance liquid chromatography (HPLC) with various detectors and high-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD) are powerful techniques for carbohydrate analysis. The choice of an appropriate standard is paramount for achieving accurate and reproducible results. Manninotriose, a trisaccharide composed of two galactose units and one glucose unit (Galα1,6Galα1,6Glc), presents several properties that make it a suitable candidate as an internal or external standard for the analysis of other oligosaccharides.[1][2] This application note provides detailed protocols for the use of this compound as a standard in carbohydrate analysis.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound relevant to its use as an analytical standard is presented in Table 1.

PropertyValueReference
Molecular Formula C18H32O16
Molecular Weight 504.44 g/mol
Appearance White crystalline powder
Solubility Soluble in water
Class Trisaccharide

Experimental Protocols

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

a. Preparation of Standards and Samples

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of deionized water.

  • Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution with deionized water to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.

  • Sample Preparation: Dilute the sample containing the carbohydrates of interest with deionized water to fall within the linear range of the calibration curve. If using this compound as an internal standard, spike a known concentration of this compound into each sample and calibration standard.

b. Chromatographic Conditions

  • Column: A high-performance anion-exchange column, such as a Dionex CarboPac™ PA20 or similar.[5]

  • Mobile Phase: A gradient of sodium hydroxide (NaOH) and sodium acetate (NaOAc) in deionized water is typically used. For example, a gradient from 10 mM NaOH to 100 mM NaOH and 100 mM NaOAc over 30 minutes.[3]

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 25 µL

  • Detection: Pulsed Amperometric Detector (PAD) with a gold working electrode.

c. Data Analysis

Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations. Determine the concentration of the analytes in the samples by comparing their peak areas to the calibration curve. If using this compound as an internal standard, calculate the relative response factor of each analyte to this compound and use this to determine the concentration of the analytes.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

HPLC-RID is a common technique for the analysis of sugars, particularly at higher concentrations.[6]

a. Preparation of Standards and Samples

  • This compound Stock Solution (10 mg/mL): Accurately weigh 100 mg of this compound and dissolve it in 10 mL of a water:acetonitrile (50:50, v/v) mixture.

  • Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution with the mobile phase to achieve concentrations ranging from 0.1 mg/mL to 5 mg/mL.

  • Sample Preparation: Dissolve or dilute the sample in the mobile phase. If necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering matrix components. For internal standard calibration, add a known amount of this compound to each sample and standard.

b. Chromatographic Conditions

  • Column: An amino-propylesiloxane-bonded silica column (e.g., 250 mm x 4.6 mm, 5 µm).[6]

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 75:25, v/v).[6]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 20 µL

  • Detection: Refractive Index Detector (RID).

c. Data Analysis

Similar to the HPAE-PAD method, construct a calibration curve from the this compound standards and determine the concentration of the analytes in the samples.

Quantitative Data

The following table summarizes the analytical performance data for this compound obtained by UPLC-Q-TOF-MS, which can be indicative of its performance in other chromatographic methods.[1]

ParameterMethod 1 (apHera NH2 Column)Method 2 (HILICpak VG-50 2D Column)
Retention Time (min) 5.3411.2
Linear Range (µM) 0.5 - 64.01.0 - 64.0
Coefficient of Determination (R²) > 0.995> 0.995
Limit of Detection (LOD) (µM) 0.01 - 0.070.03 - 0.26
Limit of Quantitation (LOQ) (µM) 0.03 - 0.200.09 - 0.81
Inter-day Precision (RSD) < 2.0%< 2.0%

Visualizations

experimental_workflow cluster_prep Standard and Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Standard This compound Standard Dilution Dilution Series Standard->Dilution Sample Carbohydrate Sample Spiked_Sample Sample + this compound (IS) Sample->Spiked_Sample HPLC HPLC-RID Spiked_Sample->HPLC HPAE_PAD HPAE-PAD Spiked_Sample->HPAE_PAD Dilution->HPLC Dilution->HPAE_PAD Calibration Calibration Curve HPLC->Calibration HPAE_PAD->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for carbohydrate analysis using this compound as a standard.

signaling_pathway cluster_input Input cluster_process Analytical Process cluster_output Output Analyte Analyte (Carbohydrate) Separation Chromatographic Separation Analyte->Separation Standard Standard (this compound) Standard->Separation Detection Detection (e.g., RID, PAD) Separation->Detection Analyte_Signal Analyte Signal (Peak Area) Detection->Analyte_Signal Standard_Signal Standard Signal (Peak Area) Detection->Standard_Signal Concentration Analyte Concentration Analyte_Signal->Concentration Standard_Signal->Concentration

Caption: Logical relationship for quantification using an internal standard.

Conclusion

This compound is a promising candidate for use as a standard in the quantitative analysis of carbohydrates by HPAE-PAD and HPLC-RID. Its properties as a stable, non-hygroscopic trisaccharide make it suitable for the preparation of accurate standard solutions. The provided protocols and performance data serve as a valuable resource for researchers, scientists, and drug development professionals seeking to develop and validate robust methods for carbohydrate analysis.

References

Application Notes and Protocols for Studying the Prebiotic Activity of Manninotriose Using In Vitro Fermentation Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prebiotics are non-digestible food ingredients that confer a health benefit on the host associated with modulation of the microbiota. Manninotriose, a trisaccharide composed of three mannose units, is an emerging prebiotic candidate. In vitro fermentation models that simulate the conditions of the human colon are invaluable tools for screening and characterizing the prebiotic potential of compounds like this compound. These models allow for the controlled study of the fermentation process, including the selective stimulation of beneficial gut bacteria, the production of short-chain fatty acids (SCFAs), and the elucidation of downstream cellular effects.

This document provides detailed application notes and protocols for assessing the prebiotic activity of this compound using in vitro batch fermentation models with human fecal microbiota.

Key Concepts in Prebiotic Activity Assessment

The prebiotic effect of a substrate is often evaluated based on several key parameters:

  • Selective Stimulation of Beneficial Bacteria: A key characteristic of a prebiotic is its ability to be selectively utilized by beneficial microorganisms, such as Bifidobacterium and Lactobacillus, leading to their increased growth and/or activity.

  • Production of Short-Chain Fatty Acids (SCFAs): The fermentation of prebiotics by gut bacteria primarily results in the production of SCFAs, mainly acetate, propionate, and butyrate.[1] These metabolites play a crucial role in gut health, serving as an energy source for colonocytes, modulating immune responses, and influencing various physiological processes.[1][2]

  • Prebiotic Index (PI) and Prebiotic Score: The Prebiotic Index is a quantitative measure that compares the growth of probiotic bacteria on a test substrate to a standard (like glucose). A higher PI indicates a greater prebiotic effect. The Prebiotic Score is a broader concept that can incorporate various parameters, including the stimulation of beneficial bacteria and the inhibition of pathogenic strains.[3][4]

Data Presentation: Quantitative Effects of Manno-oligosaccharide Fermentation

While specific quantitative data for the in vitro fermentation of pure this compound is limited in publicly available literature, data from studies on manno-oligosaccharides (MOS) with a low degree of polymerization (DP), which includes this compound, can provide valuable insights. Research indicates that probiotic strains often prefer MOS with a DP of 2-3.[5]

Table 1: Change in Beneficial Bacterial Populations after In Vitro Fermentation of Manno-oligosaccharides (MOS).

Bacterial GroupSubstrateIncubation Time (h)Change in Population (log CFU/mL)Reference
Bifidobacterium spp.MOS (low DP)24+1.5 to +2.5[6]
Lactobacillus spp.MOS (low DP)24+0.5 to +1.5[6]
Bifidobacterium adolescentisCopra meal β-MOS48Final concentration ~8.5[7]

Note: The data presented are representative values from studies on MOS and may not be specific to pure this compound. The exact changes can vary depending on the fecal donor, specific MOS structure, and experimental conditions.

Table 2: Short-Chain Fatty Acid (SCFA) Production from In Vitro Fermentation of Manno-oligosaccharides (MOS).

SCFASubstrateIncubation Time (h)Concentration (mM)Reference
AcetateMOS2430 - 60[8][9]
PropionateMOS2410 - 25[8][9]
ButyrateMOS245 - 20[8][9]
Total SCFAsMOS2450 - 100[8]

Note: SCFA concentrations are highly dependent on the initial substrate concentration, the composition of the fecal microbiota, and the duration of fermentation.

Experimental Protocols

Protocol 1: In Vitro Batch Fermentation of this compound using Human Fecal Slurry

This protocol describes a batch fermentation model to assess the prebiotic potential of this compound.

Materials:

  • This compound (or a well-characterized manno-oligosaccharide mixture rich in this compound)

  • Fresh human fecal samples from healthy donors (screened for recent antibiotic use)

  • Anaerobic phosphate-buffered saline (PBS)

  • Basal fermentation medium (see composition below)

  • Anaerobic chamber or jars with gas-generating kits (e.g., AnaeroGen™)

  • Sterile fermentation vessels (e.g., serum bottles or Hungate tubes)

  • Shaking incubator set at 37°C

  • pH meter

  • Gas chromatograph (GC) for SCFA analysis

  • Quantitative PCR (qPCR) equipment and reagents for microbial analysis

Basal Fermentation Medium Composition (per liter):

  • Peptone water: 2 g

  • Yeast extract: 2 g

  • NaCl: 0.1 g

  • K₂HPO₄: 0.04 g

  • KH₂PO₄: 0.04 g

  • MgSO₄·7H₂O: 0.01 g

  • CaCl₂·6H₂O: 0.01 g

  • NaHCO₃: 2 g

  • Tween 80: 2 ml

  • Hemin solution (50 mg/L): 1 ml

  • Vitamin K1 solution (10 µl/ml): 1 ml

  • Cysteine-HCl: 0.5 g

  • Resazurin solution (0.1% w/v): 1 ml

  • Distilled water: to 1 L

Procedure:

  • Fecal Slurry Preparation:

    • Within 2 hours of collection, homogenize fresh fecal samples (10% w/v) in anaerobic PBS inside an anaerobic chamber.

    • Filter the slurry through several layers of sterile cheesecloth to remove large particulate matter.

  • Fermentation Setup:

    • Prepare the basal fermentation medium and dispense into sterile fermentation vessels inside the anaerobic chamber.

    • Add this compound to the vessels at the desired final concentration (e.g., 1% w/v). Include a negative control (no substrate) and a positive control (e.g., inulin or fructooligosaccharides).

    • Inoculate each vessel with the fecal slurry (e.g., 10% v/v).

    • Seal the vessels and remove from the anaerobic chamber.

  • Incubation:

    • Incubate the vessels at 37°C in a shaking incubator for a defined period (e.g., 0, 12, 24, and 48 hours).

  • Sampling and Analysis:

    • At each time point, collect samples from the fermentation vessels.

    • pH Measurement: Measure the pH of the fermentation broth.

    • Microbial Analysis: Extract DNA from the samples and perform qPCR to quantify the populations of specific bacterial groups (e.g., Bifidobacterium, Lactobacillus, Clostridium, Bacteroides).

    • SCFA Analysis: Centrifuge the samples to pellet bacterial cells. Analyze the supernatant for SCFA concentrations using gas chromatography.

Protocol 2: Analysis of Short-Chain Fatty Acids by Gas Chromatography (GC)

Procedure:

  • Sample Preparation:

    • Thaw frozen fermentation supernatant samples.

    • Acidify the samples by adding an equal volume of an internal standard solution (e.g., 2-ethylbutyric acid in 0.2 M HCl).

    • Vortex and centrifuge to precipitate proteins.

  • Extraction:

    • Extract the SCFAs from the acidified supernatant with diethyl ether.

    • Transfer the ether layer to a new vial.

  • GC Analysis:

    • Inject the ether extract into a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a fused silica capillary column coated with a polar stationary phase).

    • Use a temperature gradient program to separate the different SCFAs.

    • Quantify the concentrations of acetate, propionate, and butyrate by comparing their peak areas to those of known standards.

Mandatory Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_fermentation In Vitro Fermentation cluster_analysis Analysis fecal_sample Fresh Fecal Sample fecal_slurry Fecal Slurry Preparation fecal_sample->fecal_slurry This compound This compound fermentation_vessels Anaerobic Batch Culture This compound->fermentation_vessels basal_medium Basal Medium basal_medium->fermentation_vessels fecal_slurry->fermentation_vessels incubation Incubation (37°C, 24-48h) fermentation_vessels->incubation sampling Sampling (0, 12, 24, 48h) incubation->sampling ph_measurement pH Measurement sampling->ph_measurement microbial_analysis Microbial Analysis (qPCR) sampling->microbial_analysis scfa_analysis SCFA Analysis (GC) sampling->scfa_analysis

Caption: Experimental workflow for in vitro fermentation of this compound.

PI3K_Akt_mTOR_Pathway SCFAs Short-Chain Fatty Acids (from this compound Fermentation) GPCR G-protein Coupled Receptors (e.g., GPR41, GPR43) SCFAs->GPCR PI3K PI3K GPCR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis PTEN PTEN PTEN->PIP3 inhibits

Caption: PI3K/Akt/mTOR signaling pathway influenced by SCFAs.

Signaling Pathways

The fermentation of prebiotics like this compound leads to the production of SCFAs, which can act as signaling molecules.[2] One of the key pathways influenced by SCFAs is the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[10] This pathway is crucial for regulating cell growth, proliferation, and survival.

SCFAs can bind to G-protein coupled receptors (GPCRs), such as GPR41 and GPR43, on the surface of intestinal epithelial cells and immune cells. This binding can trigger the activation of the PI3K/Akt/mTOR pathway, leading to downstream effects that can influence gut barrier function, immune homeostasis, and cellular metabolism.[10]

Conclusion

In vitro fermentation models provide a robust and reproducible method for evaluating the prebiotic potential of this compound. By quantifying changes in beneficial bacterial populations and the production of SCFAs, researchers can gain valuable insights into its efficacy. Furthermore, understanding the impact of this compound fermentation products on cellular signaling pathways like PI3K/Akt/mTOR can help elucidate the mechanisms underlying its health benefits. The protocols and information provided herein serve as a comprehensive guide for scientists and professionals in the field of gut health and drug development.

References

Troubleshooting & Optimization

Improving separation of manninotriose from stachyose and raffinose by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of manninotriose, stachyose, and raffinose.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound, stachyose, and raffinose, offering potential causes and solutions in a question-and-answer format.

Q1: My this compound, stachyose, and raffinose peaks are co-eluting or have poor resolution. How can I improve their separation?

A1: Poor resolution is a common challenge in oligosaccharide analysis. Here are several strategies to improve the separation between this compound, stachyose, and raffinose:

  • Optimize the Mobile Phase Composition:

    • Acetonitrile/Water Ratio (for HILIC/Amino Columns): The concentration of acetonitrile is a critical factor. A higher percentage of acetonitrile generally increases retention time and can improve the resolution between closely eluting peaks. Try decreasing the water content in your mobile phase in small increments (e.g., 1-2%).

    • Mobile Phase Additives: While not always necessary, the addition of a small amount of a modifier like ethyl acetate to an acetonitrile/water mobile phase has been shown to sometimes increase solvent strength and improve peak separation in carbohydrate analysis.

  • Adjust the Column Temperature:

    • Lowering the column temperature can sometimes enhance the resolution of oligosaccharides.[1] Conversely, for some applications, higher temperatures can increase the number of theoretical plates and improve separation.[2] It is recommended to test a range of temperatures (e.g., 25°C to 40°C) to find the optimal condition for your specific column and analytes.

  • Modify the Flow Rate:

    • Reducing the flow rate can lead to better resolution, although it will also increase the analysis time. Try decreasing the flow rate by 10-20% to see if separation improves.

  • Consider a Different Column:

    • If mobile phase optimization is insufficient, your column may not be ideal for this separation. Columns with different stationary phases can offer different selectivities. For oligosaccharides, consider:

      • Amino (NH2) Columns: A common choice for carbohydrate analysis in HILIC mode.

      • Amide-based HILIC Columns: These can offer different selectivity compared to traditional amino columns.

      • Ligand-Exchange Columns (e.g., Ca2+, Na+ forms): These columns are effective for separating sugars using a simple water mobile phase.[3]

      • Porous Graphitized Carbon (PGC) Columns: PGC columns can provide excellent separation for isomers and are stable at high pH and temperature.

Q2: I am observing significant peak tailing for my oligosaccharide peaks. What is the cause and how can I fix it?

A2: Peak tailing in oligosaccharide analysis can be caused by several factors. Here's a systematic approach to troubleshooting this issue:

  • Secondary Interactions with the Column:

    • Cause: Unwanted interactions between the hydroxyl groups of the sugars and active sites (e.g., residual silanols) on the stationary phase can cause peak tailing.[4]

    • Solution:

      • Column Choice: Use a high-quality, well-end-capped column specifically designed for carbohydrate analysis.

      • Mobile Phase pH: For silica-based columns, adjusting the mobile phase pH can help suppress silanol interactions. However, be mindful of the pH stability of your column.

      • Column Cleaning: If the column is old or has been used with diverse sample types, it may be contaminated. Follow a proper column cleaning and regeneration protocol (see Q4).

  • Sample Overload:

    • Cause: Injecting too much sample can lead to peak distortion, including tailing.[5][6]

    • Solution: Try diluting your sample and injecting a smaller volume to see if the peak shape improves.

  • Extra-Column Effects:

    • Cause: Excessive dead volume in the HPLC system (e.g., from long tubing or poorly made connections) can contribute to peak broadening and tailing.

    • Solution: Use tubing with a small internal diameter and ensure all fittings are properly connected.

  • Sample Solvent Mismatch:

    • Cause: Dissolving your sample in a solvent that is significantly stronger than your mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve your samples in the initial mobile phase.

Q3: My retention times are shifting between runs. What could be the problem?

A3: Retention time instability can compromise the reliability of your results. Common causes include:

  • Inadequate Column Equilibration:

    • Cause: The column may not be fully equilibrated with the mobile phase before injection, especially when running a gradient.

    • Solution: Increase the column equilibration time between runs to ensure a stable starting condition.

  • Mobile Phase Instability:

    • Cause: The mobile phase composition may be changing over time due to evaporation of the more volatile component (e.g., acetonitrile).

    • Solution: Prepare fresh mobile phase daily and keep the solvent bottles capped.

  • Column Temperature Fluctuations:

    • Cause: Inconsistent column temperature can lead to shifts in retention time.

    • Solution: Use a column oven to maintain a constant and stable temperature.

  • Pump Performance Issues:

    • Cause: Inconsistent solvent delivery from the HPLC pump can cause retention time variability.

    • Solution: Ensure your pump is properly maintained and primed. Check for leaks in the system.

Q4: My column performance has degraded over time. Can I regenerate it?

A4: Yes, in many cases, HPLC columns used for carbohydrate analysis can be regenerated. The specific procedure depends on the column type.

  • For Amino/HILIC Columns:

    • A general cleaning procedure involves flushing the column with a series of solvents of decreasing and then increasing polarity. A common sequence is to flush with your mobile phase without buffer, followed by water, then a mixture of acetonitrile and water, and finally re-equilibrating with your mobile phase. For specific cleaning protocols, it is crucial to consult the manufacturer's instructions for your particular column.[7]

  • For Ligand-Exchange Columns:

    • These columns can be contaminated with counter-ions from the sample matrix. Regeneration often involves flushing with a dilute solution of the appropriate salt (e.g., calcium nitrate for a Ca2+ form column) followed by extensive washing with HPLC-grade water.[8]

Q5: I am seeing ghost peaks in my chromatograms. Where are they coming from?

A5: Ghost peaks are peaks that appear in your chromatogram that are not from your injected sample.

  • Carryover from Previous Injections:

    • Cause: Highly retained components from a previous injection may elute in a subsequent run.

    • Solution: Implement a column wash step at the end of your gradient to elute any strongly retained compounds. Running a blank injection can help confirm if carryover is the issue.[5]

  • Contaminated Mobile Phase or System:

    • Cause: Impurities in your solvents or bacterial growth in the mobile phase can lead to ghost peaks.

    • Solution: Use high-purity HPLC-grade solvents and prepare fresh mobile phase regularly. If you suspect bacterial contamination, flush the system with an appropriate cleaning solution.

Frequently Asked Questions (FAQs)

Q: What is the best type of HPLC column for separating this compound, stachyose, and raffinose?

A: The "best" column depends on your specific analytical needs (e.g., speed, resolution, sample matrix). However, common and effective choices include:

  • Amino (NH2) or Amide-based HILIC Columns: These are widely used for separating oligosaccharides and provide good resolution with acetonitrile/water mobile phases.

  • Ligand-Exchange Columns: These are excellent for separating sugars using a simple and isocratic mobile phase of pure water, which can be advantageous for certain detectors like RI.[3]

Q: What is the most suitable detector for analyzing these oligosaccharides?

A: Since this compound, stachyose, and raffinose lack a UV chromophore, the most common detectors are:

  • Refractive Index (RI) Detector: A universal detector for carbohydrates, but it is sensitive to temperature and pressure fluctuations and is not compatible with gradient elution.

  • Evaporative Light Scattering Detector (ELSD): More sensitive than RI and compatible with gradient elution, but it requires a volatile mobile phase.

  • Pulsed Amperometric Detector (PAD): A highly sensitive and specific detector for carbohydrates, but it requires a high pH mobile phase and a compatible HPLC system.

  • Mass Spectrometry (MS): Provides high sensitivity and structural information, making it a powerful tool for oligosaccharide analysis, especially in complex matrices.

Q: Can I use a C18 column for this separation?

A: While not the conventional choice, some methods have been developed using reversed-phase C18 columns with a mobile phase of pure water or a low percentage of organic solvent.[9] These methods often rely on the polar endcapping of the C18 phase to provide sufficient retention for these polar analytes.[9] However, for robust and reproducible separations, HILIC or ligand-exchange chromatography is generally recommended.

Q: How should I prepare my samples for analysis?

A: Sample preparation is crucial for protecting your column and obtaining accurate results.

  • Filtration: Always filter your samples through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter that could clog the column.[2]

  • Solid-Phase Extraction (SPE): For complex matrices, SPE may be necessary to remove interfering substances like proteins, lipids, or salts.[10] Graphitized carbon SPE cartridges are often used for oligosaccharide cleanup.[10]

  • Dilution: Ensure your sample concentration is within the linear range of your detector and does not overload the column.

Q: Are there any concerns about the stability of these oligosaccharides during analysis?

A: Yes, under certain conditions, these oligosaccharides can degrade.

  • Acid Hydrolysis: The use of strong acids in the mobile phase (e.g., trifluoroacetic acid - TFA) combined with elevated temperatures can cause hydrolysis of the glycosidic bonds, leading to the formation of smaller sugars.[11] For example, raffinose can degrade to melibiose and fructose, and stachyose can degrade to this compound and fructose.[11] If using an acidic modifier, it is advisable to keep the temperature low and use the lowest effective acid concentration.

Experimental Protocols

Protocol 1: HILIC-RI Method for Oligosaccharide Separation

This protocol is a general guideline based on commonly used methods for separating this compound, stachyose, and raffinose on an amino column with RI detection.

  • Column: Amino-propyl silica column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: Refractive Index (RI) Detector, temperature controlled at 35°C

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve standards and samples in the mobile phase and filter through a 0.45 µm syringe filter.

Protocol 2: Ligand-Exchange HPLC-RI Method

This protocol provides a general method using a ligand-exchange column.

  • Column: Calcium form ligand-exchange column (e.g., 7.8 x 300 mm)

  • Mobile Phase: HPLC-grade water

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 85°C

  • Detector: Refractive Index (RI) Detector

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve standards and samples in HPLC-grade water and filter through a 0.45 µm syringe filter.

Quantitative Data Summary

Table 1: Example HPLC Conditions for Oligosaccharide Separation

ParameterMethod 1 (HILIC)Method 2 (Ligand-Exchange)Method 3 (Reversed-Phase)
Column COSMOSIL Sugar-D (4.6 x 250 mm)Hamilton HC-75 (Ca2+)Synergi™ Hydro-RP C18 (4.6 x 150 mm, 4 µm)
Mobile Phase 70% Acetonitrile in WaterHPLC-grade WaterUltrapure Water (with Acetonitrile for column reconditioning)
Flow Rate 0.5 mL/min0.6 mL/min0.7 mL/min
Temperature 30°C85°C35°C
Detector Refractive Index (RI)Refractive Index (RI)Refractive Index (RI)
Reference [12][13][3][9][14]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Sample dissolve Dissolve in Mobile Phase/Water sample->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC System (Pump, Injector, Oven) filter->hplc Inject column HPLC Column (e.g., Amino, Ligand-Exchange) hplc->column detector Detector (e.g., RI, ELSD) column->detector chromatogram Chromatogram detector->chromatogram integrate Peak Integration chromatogram->integrate quantify Quantification integrate->quantify

Caption: A general experimental workflow for the HPLC analysis of oligosaccharides.

troubleshooting_workflow cluster_mobile_phase Mobile Phase Optimization cluster_temp Temperature Optimization start Poor Peak Resolution (Co-elution) q1 Adjust ACN/Water Ratio (Increase ACN %) start->q1 a1_yes Resolution Improved? q1->a1_yes Yes q2 Decrease Flow Rate q1->q2 No a2_yes Resolution Improved? q2->a2_yes Yes q3 Adjust Column Temperature (e.g., Decrease Temp.) q2->q3 No a3_yes Resolution Improved? q3->a3_yes Yes q4 Consider Different Column Chemistry q3->q4 No

Caption: A troubleshooting decision tree for improving peak resolution.

References

Troubleshooting peak tailing and co-elution in manninotriose chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of manninotriose, with a focus on peak tailing and co-elution.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common issue in chromatography where the peak asymmetry factor is greater than 1, indicating that the latter half of the peak is broader than the front half. This can compromise resolution and lead to inaccurate quantification.

DOT Script for Peak Tailing Troubleshooting Workflow

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks hardware_issue Potential Hardware or Column Issue check_all_peaks->hardware_issue Yes chemical_issue Potential Chemical or Method Issue check_all_peaks->chemical_issue No check_frit Check for blocked column frit hardware_issue->check_frit check_void Check for column void hardware_issue->check_void extracolumn_vol Minimize extra-column volume (e.g., shorter tubing) hardware_issue->extracolumn_vol reverse_flush Reverse and flush column check_frit->reverse_flush replace_column Replace column check_void->replace_column check_mobile_phase Review Mobile Phase chemical_issue->check_mobile_phase check_sample Review Sample & Injection chemical_issue->check_sample check_column_chem Review Column Chemistry chemical_issue->check_column_chem mp_ph Adjust pH check_mobile_phase->mp_ph mp_buffer Increase buffer concentration check_mobile_phase->mp_buffer sample_solvent Match sample solvent to mobile phase check_sample->sample_solvent sample_conc Reduce sample concentration/ injection volume check_sample->sample_conc column_temp Increase column temperature check_column_chem->column_temp change_column Select alternative stationary phase (e.g., different HILIC chemistry) check_column_chem->change_column

Caption: Troubleshooting workflow for peak tailing.

FAQs for Peak Tailing

Q1: Why are my this compound peaks tailing?

A1: Peak tailing for polar compounds like this compound in HILIC mode can be caused by several factors:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as with active silanol groups on a silica-based column, can cause tailing.[1][2]

  • Mobile Phase Issues: Insufficient buffer concentration or an inappropriate pH can lead to undesirable interactions and poor peak shape.[2][3]

  • Sample Overload: Injecting too much sample can saturate the column, leading to broadened, tailing peaks.[2]

  • Injection Solvent Mismatch: Dissolving the sample in a solvent significantly stronger (more aqueous) than the mobile phase can cause peak distortion.[4]

  • Column Issues: A partially blocked inlet frit or a void at the head of the column can distort the sample band, causing tailing for all peaks in the chromatogram.[2][5]

Q2: How can I reduce peak tailing related to the mobile phase?

A2: Optimizing the mobile phase is a critical step:

  • Increase Buffer Concentration: In HILIC, a higher buffer concentration (e.g., 10-20 mM) can help to create a more stable water layer on the stationary phase and mask secondary interactions, improving peak shape.[3]

  • Adjust pH: For some analytes, adjusting the mobile phase pH can suppress ionization of silanol groups on the stationary phase, reducing tailing. For basic compounds, a lower pH is often beneficial.[1]

  • Use Mobile Phase Additives: Additives like triethylamine (TEA) can be used to block active silanol sites, though this may permanently modify the column.[6]

Q3: My sample is dissolved in water, but my HILIC mobile phase is high in acetonitrile. Could this be the problem?

A3: Yes, this is a likely cause of peak distortion. In HILIC, water is the strong eluting solvent. Injecting a sample in a purely aqueous solution into a highly organic mobile phase can lead to poor peak shape. It is recommended to dissolve the sample in a solvent that is as close as possible to the initial mobile phase composition.[4] For this compound standards, this can be achieved by dissolving the sample in water and then diluting it with acetonitrile to match the mobile phase (e.g., 50% acetonitrile).[7]

Q4: All peaks in my chromatogram are tailing, not just this compound. What should I check first?

A4: When all peaks are affected similarly, the issue is likely related to the system hardware or the column itself, rather than a specific chemical interaction.[5]

  • Check for Blockages: The most common cause is a partially blocked inlet frit on the column. Try back-flushing the column to dislodge any particulates.[5]

  • Inspect for Voids: A void or channel in the column packing can also cause this issue. This usually requires column replacement.[2]

  • Minimize Extra-Column Volume: Excessive tubing length or diameter between the injector and the column, or between the column and the detector, can contribute to band broadening and tailing.[1]

ParameterRecommended ActionExpected Outcome on Peak Shape
Buffer Concentration Increase from 5 mM to 10-20 mMSharper, more symmetrical peaks
Sample Solvent Match the organic content to the initial mobile phaseImproved peak shape, reduced splitting
Injection Volume Reduce by 50%Less peak broadening and tailing
Column Temperature Increase from 40°C to 60°CMay improve peak shape by reducing anomer separation[7]

Troubleshooting Guide: Co-elution

Co-elution occurs when two or more compounds elute from the column at the same time, resulting in overlapping peaks. This is a significant issue when analyzing this compound in complex matrices containing other structurally similar sugars or isomers.

DOT Script for Co-elution Troubleshooting Workflow

G start Peak Co-elution Observed optimize_method Optimize Existing Method start->optimize_method change_column Change Stationary Phase start->change_column mod_mobile_phase Modify Mobile Phase optimize_method->mod_mobile_phase mod_temp Adjust Temperature optimize_method->mod_temp select_alt_phase Select Column with Different Selectivity change_column->select_alt_phase mod_gradient Adjust Gradient Slope mod_mobile_phase->mod_gradient mod_organic Change Organic Modifier (e.g., ACN to MeOH) mod_mobile_phase->mod_organic alt_hilic Different HILIC phase (e.g., Amide vs. Diol) select_alt_phase->alt_hilic ligand_exchange Consider Ligand-Exchange Chromatography select_alt_phase->ligand_exchange

References

Technical Support Center: Interpreting Complex NMR Spectra of Manninotriose in Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the NMR analysis of manninotriose, particularly in complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the basic structure of this compound and why is its NMR spectrum complex?

A1: this compound is a trisaccharide with the structure α-D-Galactopyranosyl-(1→6)-α-D-galactopyranosyl-(1→6)-D-glucose (Gal(α1→6)Gal(α1→6)Glc). Its ¹H NMR spectrum is complex due to several factors:

  • Signal Overlap: The majority of the non-anomeric proton signals resonate in a narrow chemical shift range (typically 3.0-4.5 ppm), leading to significant overlap.[1][2]

  • Structural Similarity: The constituent monosaccharides (galactose and glucose) are structurally similar, resulting in closely spaced chemical shifts for many corresponding protons.

  • Conformational Flexibility: The glycosidic linkages allow for a degree of conformational flexibility, which can lead to line broadening or the presence of multiple conformations in solution.

Q2: I am seeing a very crowded region in my ¹H NMR spectrum between 3 and 4 ppm. How can I begin to assign the signals for this compound?

A2: This is a common issue in carbohydrate NMR. To resolve the signal overlap, a combination of 2D NMR experiments is essential. Start with a 2D ¹H-¹H COSY experiment to identify scalar-coupled protons within each monosaccharide residue. Then, use a 2D ¹H-¹H TOCSY experiment to trace the complete spin system for each sugar ring, starting from the well-resolved anomeric proton signals (typically between 4.5 and 5.5 ppm).[3]

Q3: How can I differentiate the signals of the two galactose residues from the glucose residue in this compound?

A3: Differentiating the residues requires a combination of 2D NMR experiments:

  • TOCSY: The spin systems for each residue can be traced from their anomeric protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to its directly attached carbon. The different ¹³C chemical shifts of the galactose and glucose residues will help to distinguish the proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. Crucially, it can show correlations across the glycosidic linkages, allowing you to establish the sequence of the monosaccharides. For example, you should see a correlation between the anomeric proton of one galactose residue and C6 of the other galactose residue, and between the anomeric proton of the second galactose residue and C6 of the glucose residue.

Q4: My sample is a mixture of several oligosaccharides. How can I confirm the presence of this compound?

A4: In a complex mixture, 1D ¹H NMR alone is often insufficient. A combination of 2D NMR experiments (COSY, TOCSY, HSQC, HMBC) is necessary to piece together the structure of this compound. You will need to identify the three distinct spin systems corresponding to the two galactose and one glucose units and then confirm their connectivity through the α(1→6) linkages using HMBC. Comparison of your data with reference spectra or predicted chemical shifts for this compound is also crucial.

Troubleshooting Guides

Issue 1: Poor Signal-to-Noise Ratio
Possible Cause Solution
Low sample concentration.Increase the sample concentration if possible. For ¹H NMR, a concentration of 1-10 mg/mL in a suitable deuterated solvent is a good starting point. For ¹³C NMR, higher concentrations are often necessary.
Insufficient number of scans.Increase the number of scans to improve the signal-to-noise ratio. This is particularly important for less sensitive experiments like ¹³C or 2D NMR.
Improperly tuned probe.Ensure the NMR probe is properly tuned and matched to the solvent and sample.
Issue 2: Severe Signal Overlap in the ¹H Spectrum
Possible Cause Solution
Inherent nature of carbohydrate spectra.Utilize 2D NMR techniques such as COSY, TOCSY, HSQC, and HMBC to disperse the signals into a second dimension, which greatly aids in resolving individual resonances.[2]
Suboptimal magnetic field strength.If available, use a higher field NMR spectrometer (e.g., 600 MHz or higher). Higher fields provide better signal dispersion.
Sample conditions.Experiment with changing the temperature or pH of the sample, as this can sometimes induce small changes in chemical shifts that may resolve overlapping signals.
Issue 3: Difficulty in Assigning Glycosidic Linkages
Possible Cause Solution
Weak or absent HMBC cross-peaks.Optimize the HMBC experiment by adjusting the long-range coupling delay to match the expected ³J(C,H) coupling constant across the glycosidic bond (typically around 4-8 Hz). Acquiring the spectrum for a longer time may also be necessary.
Ambiguous HMBC correlations.Use a 2D NOESY or ROESY experiment. These experiments show through-space correlations and can confirm the proximity of the anomeric proton of one residue to the protons on the carbon involved in the glycosidic linkage of the adjacent residue.

Data Presentation

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O

Residue Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Glc (reducing end) 1 (α)~5.22~92.8
1 (β)~4.65~96.7
23.53 - 3.6072.0 - 73.5
33.70 - 3.8573.5 - 75.0
43.40 - 3.5070.0 - 71.5
53.70 - 3.8072.0 - 73.5
63.80 - 3.95~68.0 (glycosylated)
Gal (internal) 1'~4.96~100.2
2'3.80 - 3.9069.0 - 70.5
3'3.85 - 3.9570.0 - 71.5
4'3.95 - 4.0570.0 - 71.5
5'3.80 - 3.9071.5 - 73.0
6'3.70 - 3.85~68.5 (glycosylated)
Gal (terminal) 1''~4.96~100.2
2''3.80 - 3.9069.0 - 70.5
3''3.85 - 3.9570.0 - 71.5
4''3.95 - 4.0570.0 - 71.5
5''3.80 - 3.9071.5 - 73.0
6''3.70 - 3.8061.5 - 62.5

Typical Coupling Constants (³JH,H) in Pyranose Rings:

  • Axial-Axial: 7-9 Hz

  • Axial-Equatorial: 2-4 Hz

  • Equatorial-Equatorial: 1-3 Hz

Experimental Protocols

Sample Preparation
  • Dissolve the Sample: Dissolve 5-10 mg of the oligosaccharide mixture in 0.5-0.6 mL of high-purity deuterated water (D₂O).

  • Lyophilize and Re-dissolve: For complete removal of exchangeable protons, lyophilize the sample and re-dissolve it in D₂O. Repeat this step 2-3 times.

  • Transfer to NMR Tube: Transfer the final solution to a clean, dry 5 mm NMR tube.

  • Add Internal Standard (Optional): For chemical shift referencing, a small amount of an internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or a known concentration of an inert compound for quantification can be added.

2D NMR Experimental Protocols

The following are general starting parameters for key 2D NMR experiments on a 500 or 600 MHz spectrometer. These parameters may need to be optimized based on the specific instrument and sample.

2.1. ¹H-¹H COSY (Correlation Spectroscopy)

  • Pulse Program: cosygpqf (or equivalent gradient-selected, phase-sensitive sequence)

  • Spectral Width (F2 and F1): 10-12 ppm (centered around 4.5 ppm)

  • Number of Points (F2): 2048

  • Number of Increments (F1): 256-512

  • Number of Scans: 4-16

  • Relaxation Delay: 1.5-2.0 s

2.2. ¹H-¹H TOCSY (Total Correlation Spectroscopy)

  • Pulse Program: mlevphpp (or equivalent phase-sensitive with water suppression)

  • Spectral Width (F2 and F1): 10-12 ppm

  • Number of Points (F2): 2048

  • Number of Increments (F1): 256-512

  • Number of Scans: 8-32

  • Mixing Time: 80-120 ms (a longer mixing time allows for magnetization transfer to the entire spin system)

  • Relaxation Delay: 1.5-2.0 s

2.3. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Program: hsqcedetgpsisp2.3 (or equivalent edited, sensitivity-improved sequence)

  • Spectral Width (F2 - ¹H): 10-12 ppm

  • Spectral Width (F1 - ¹³C): 50-110 ppm (or a wider range if other functional groups are present)

  • Number of Points (F2): 1024

  • Number of Increments (F1): 128-256

  • Number of Scans: 16-64

  • ¹J(C,H) Coupling Constant: ~145 Hz

  • Relaxation Delay: 1.5-2.0 s

2.4. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Program: hmbcgplpndqf (or equivalent gradient-selected, long-range sequence)

  • Spectral Width (F2 - ¹H): 10-12 ppm

  • Spectral Width (F1 - ¹³C): 50-110 ppm (or wider)

  • Number of Points (F2): 2048

  • Number of Increments (F1): 256-512

  • Number of Scans: 32-128

  • Long-Range Coupling Delay (¹ⁿJ(C,H)): Optimized for 4-8 Hz

  • Relaxation Delay: 1.5-2.0 s

Mandatory Visualizations

Troubleshooting_Workflow start Start: Complex Mixture NMR Spectrum check_1d Acquire 1D ¹H NMR start->check_1d overlap Severe Signal Overlap? check_1d->overlap acquire_2d Acquire 2D NMR Suite (COSY, TOCSY, HSQC, HMBC) overlap->acquire_2d Yes quantify Quantify Signals of Interest overlap->quantify No (Simple Spectrum) troubleshoot_overlap Troubleshooting: - Use higher field NMR - Adjust T or pH - Use advanced pulse sequences overlap->troubleshoot_overlap If still unresolved assign_anomerics Identify and Assign Anomeric Signals (¹H: 4.5-5.5 ppm) acquire_2d->assign_anomerics trace_tocsy Trace Spin Systems using TOCSY assign_anomerics->trace_tocsy assign_residues Assign Protons and Carbons within each residue using HSQC trace_tocsy->assign_residues linkage_analysis Determine Glycosidic Linkages using HMBC and NOESY/ROESY assign_residues->linkage_analysis linkage_analysis->quantify end Structure Elucidation / Quantification Complete quantify->end

Caption: Workflow for troubleshooting and analyzing complex NMR spectra of this compound in mixtures.

NMR_Experiment_Relationships cluster_1d 1D NMR cluster_2d_homo 2D Homonuclear cluster_2d_hetero 2D Heteronuclear H1_NMR ¹H NMR COSY COSY (¹H-¹H, 2-3 bonds) H1_NMR->COSY Identifies coupled protons C13_NMR ¹³C NMR HSQC HSQC (¹H-¹³C, 1 bond) C13_NMR->HSQC Assigns carbons TOCSY TOCSY (¹H-¹H, entire spin system) COSY->TOCSY Extends correlations TOCSY->HSQC Assigns spin systems NOESY NOESY/ROESY (¹H-¹H, through-space) HMBC HMBC (¹H-¹³C, 2-3 bonds) HSQC->HMBC Confirms residue assignments HMBC->NOESY Confirms linkages

Caption: Logical relationships between key NMR experiments for this compound structural elucidation.

References

pH and temperature optimization for acid hydrolysis of stachyose to manninotriose

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the acid hydrolysis of stachyose for the production of manninotriose. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the acid hydrolysis of stachyose to this compound?

A1: Acid hydrolysis of stachyose, a tetrasaccharide, involves the cleavage of its glycosidic bonds in the presence of an acid catalyst and heat. Stachyose is composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit. The primary goal of this specific hydrolysis is to selectively cleave the terminal fructose unit to yield this compound, a trisaccharide.

Q2: What are the typical end-products of complete stachyose acid hydrolysis?

A2: Complete acid hydrolysis of one mole of stachyose yields one mole of glucose, one mole of fructose, and two moles of galactose.[1] The production of this compound is a partial hydrolysis product.

Q3: Which analytical techniques are suitable for monitoring the hydrolysis process?

A3: High-Performance Liquid Chromatography (HPLC) is a commonly used method to monitor the progress of the hydrolysis reaction.[2][3] It allows for the quantification of the substrate (stachyose), the desired product (this compound), and by-products (monosaccharides).

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no yield of this compound - Incomplete hydrolysis: Reaction time may be too short, or the temperature is too low. - Incorrect pH: The pH of the solution is a critical factor and may be outside the optimal range.[2][3]- Increase the reaction time or temperature incrementally, monitoring the reaction progress by HPLC. - Carefully adjust the pH of the stachyose solution to the optimal range (around pH 2.5) using a suitable acid.[2][3]
Presence of significant amounts of monosaccharides (glucose, fructose, galactose) - Over-hydrolysis: The reaction has proceeded for too long, at too high a temperature, or at a very low pH, causing the breakdown of this compound.- Reduce the reaction time, lower the temperature, or slightly increase the pH. - Perform a time-course experiment to identify the optimal time point for maximizing this compound yield before significant degradation occurs.
Formation of brown color in the reaction mixture - Caramelization/Degradation of sugars: High temperatures and highly acidic conditions can lead to the degradation of monosaccharides into by-products like furfural and 5-hydroxymethylfurfural (HMF), which can polymerize to form colored compounds.- Lower the reaction temperature. - Ensure the pH is not excessively low. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidative degradation.
Difficulty in isolating and purifying this compound - Complex mixture of sugars: The final reaction mixture contains unreacted stachyose, this compound, and various monosaccharides.- Employ chromatographic techniques such as column chromatography with activated carbon or ion-exchange resins for purification. - Consider preparative HPLC for high-purity isolation.
Inconsistent results between experiments - Inaccurate control of reaction parameters: Small variations in pH, temperature, and reaction time can significantly impact the outcome. - Purity of starting material: The purity of the stachyose used can affect the reaction.- Use a calibrated pH meter and a temperature-controlled water bath or reactor. - Ensure accurate timing of the reaction. - Use stachyose of a known purity and source for all experiments.

Quantitative Data Summary

The following table summarizes the key experimental conditions for the acid hydrolysis of stachyose to this compound based on available literature.

Parameter Optimal Value/Range Reference
pH 2.5 (Significant factor)[2][3]
Temperature 90 °C (Less influential than pH)[2][3]
Reaction Time 12 hours (Less influential than pH)[2][3]
Acid Catalyst Not specified, but typically HCl or H₂SO₄ are used for acid hydrolysis of oligosaccharides.

Detailed Experimental Protocols

Preparation of Stachyose Solution and pH Adjustment
  • Dissolve a known concentration of stachyose (e.g., 1-5% w/v) in deionized water.

  • Gently stir the solution at room temperature until the stachyose is completely dissolved.

  • Carefully adjust the pH of the solution to 2.5 using a dilute solution of a strong acid, such as 0.1 M hydrochloric acid (HCl) or 0.1 M sulfuric acid (H₂SO₄). Use a calibrated pH meter for accurate measurement.

Acid Hydrolysis Reaction
  • Transfer the pH-adjusted stachyose solution to a sealed reaction vessel to prevent evaporation.

  • Place the vessel in a preheated, temperature-controlled water bath or heating block set to 90 °C.

  • Maintain the reaction at this temperature for 12 hours with gentle stirring.

  • To monitor the reaction progress, aliquots can be withdrawn at different time points (e.g., 2, 4, 6, 8, 10, 12 hours).

Reaction Quenching and Neutralization
  • After the desired reaction time, immediately stop the hydrolysis by cooling the reaction vessel in an ice bath.

  • Neutralize the solution to pH 7.0 by the dropwise addition of a base, such as 0.1 M sodium hydroxide (NaOH), while monitoring with a pH meter.

Analysis of Hydrolysis Products by HPLC
  • Filter the neutralized sample through a 0.45 µm syringe filter before injection into the HPLC system.

  • HPLC Conditions (Example):

    • Column: A carbohydrate analysis column (e.g., Aminex HPX-87C) or a C18 column with a suitable mobile phase.

    • Mobile Phase: A mixture of acetonitrile and water is commonly used for oligosaccharide separation.

    • Detector: Refractive Index Detector (RID).

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 30 °C.

  • Quantify the concentrations of stachyose, this compound, and monosaccharides by comparing the peak areas to those of known standards.

Visualizations

Stachyose_Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Hydrolysis cluster_analysis Analysis & Purification cluster_products Products Stachyose Stachyose Powder Dissolve Dissolve in Deionized Water Stachyose->Dissolve Adjust_pH Adjust pH to 2.5 with Acid Dissolve->Adjust_pH Heat Heat at 90°C for 12 hours Adjust_pH->Heat Quench Quench Reaction (Cooling) Heat->Quench Neutralize Neutralize to pH 7.0 Quench->Neutralize HPLC HPLC Analysis Neutralize->HPLC Purify Purification of this compound HPLC->Purify Byproducts By-products (Fructose, Glucose, Galactose) HPLC->Byproducts This compound This compound Purify->this compound

Caption: Experimental workflow for the acid hydrolysis of stachyose to this compound.

Hydrolysis_Pathway Stachyose Stachyose (Gal-Gal-Glc-Fru) This compound This compound (Gal-Gal-Glc) Stachyose->this compound  Partial Hydrolysis (Cleavage of terminal fructose) Fructose Fructose Stachyose->Fructose Monosaccharides Complete Hydrolysis Products (2 Galactose + 1 Glucose + 1 Fructose) This compound->Monosaccharides  Further Hydrolysis

Caption: Simplified reaction pathway for the acid hydrolysis of stachyose.

References

Minimizing epimerization of manninotriose during derivatization for GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing epimerization of manninotriose during derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its epimerization a concern during GC-MS analysis?

This compound is a trisaccharide composed of two galactose units and one glucose unit. As a reducing sugar, it possesses a hemiacetal group in its open-chain form, making it susceptible to epimerization. Epimerization is the change in the stereochemistry at a single chiral center. During the derivatization process required for GC-MS analysis, harsh chemical conditions, particularly alkalinity and high temperatures, can induce the Lobry de Bruyn-Alberda van Ekenstein transformation. This leads to the formation of epimers, which are different isomers of this compound. The presence of these epimers results in multiple chromatographic peaks, complicating data analysis and potentially leading to inaccurate quantification.

Q2: What is the primary mechanism causing epimerization of this compound?

The primary mechanism is the base-catalyzed enolization of the reducing end of the this compound molecule.[1][2][3][4][5] In the presence of a base, a proton is abstracted from the carbon adjacent to the carbonyl group (C-2) of the open-chain form of the glucose residue. This forms an enediol intermediate. Reprotonation of this intermediate can occur on either face of the double bond, leading to the regeneration of the original this compound or the formation of its C-2 epimer.

Q3: Which derivatization methods are recommended to minimize this compound epimerization?

A two-step derivatization process involving oximation followed by silylation is highly recommended to minimize the formation of multiple peaks arising from both anomers and epimers.[2][4]

  • Oximation: This step converts the aldehyde group of the open-chain form of this compound into a more stable oxime. This effectively "locks" the reducing end and prevents the ring-chain tautomerism that is a prerequisite for epimerization.

  • Silylation: Following oximation, the hydroxyl groups are derivatized, typically using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to increase the volatility of the sugar for GC analysis.

Alternatively, reduction to the corresponding alditol followed by acetylation is another method that eliminates the reducing end and thus prevents epimerization. However, this method results in the loss of information about the original reducing sugar.

Troubleshooting Guide

This guide addresses common issues encountered during the derivatization of this compound for GC-MS analysis that may indicate or lead to epimerization.

Issue Potential Cause(s) Recommended Solution(s)
Multiple peaks for a pure this compound standard 1. Anomer formation: If oximation is not performed, the different anomeric forms (α and β) of the derivatized sugar will result in multiple peaks. 2. Epimerization: Basic conditions or high temperatures during derivatization can cause the formation of epimers.[1][2][3][4][5] 3. Incomplete derivatization: Not all hydroxyl groups have reacted, leading to multiple partially derivatized products.1. Implement a two-step derivatization protocol with an initial oximation step. 2. Ensure all reagents and solvents are anhydrous and neutral. Avoid basic conditions. Optimize derivatization temperature and time to be as mild as possible while ensuring complete reaction. 3. Increase the amount of silylating reagent and/or extend the reaction time or temperature slightly. Ensure the sample is completely dry before adding derivatization reagents.
Poor peak shape (tailing or fronting) 1. Active sites in the GC system: Free hydroxyl groups on the injector liner, column, or contaminants can interact with the derivatized sugar. 2. Column overload: Injecting too concentrated a sample. 3. Improper injection technique or parameters. 1. Use a deactivated injector liner and a high-quality, well-conditioned capillary column. Regularly perform maintenance, including cleaning the injector port and trimming the column. 2. Dilute the sample. 3. Optimize injection speed and temperature.
Ghost peaks in the chromatogram 1. Contamination: Contaminants in the reagents, solvents, or from the sample matrix. 2. Septum bleed: Degradation of the injector septum at high temperatures. 3. Carryover: Residual sample from a previous injection.1. Use high-purity reagents and solvents. Run a blank analysis to identify the source of contamination. 2. Use a high-quality, low-bleed septum and replace it regularly. 3. Implement a thorough syringe and injector port cleaning routine between injections.
Inconsistent peak areas and poor reproducibility 1. Incomplete or variable derivatization: Inconsistent reaction conditions. 2. Sample degradation: Instability of the derivatized sample. 3. Leaks in the GC system. 1. Precisely control reaction times, temperatures, and reagent volumes. Use an internal standard. 2. Analyze the derivatized samples as soon as possible. If storage is necessary, store at low temperatures (e.g., -20°C) in a tightly sealed vial. 3. Perform a leak check of the entire GC system.

Experimental Protocols

Protocol 1: Two-Step Oximation and Silylation

This protocol is designed to minimize epimerization by first stabilizing the reducing end of this compound.[2][4]

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the dried this compound sample into a reaction vial.

    • Add an internal standard (e.g., phenyl β-D-glucopyranoside) for quantification.

    • Lyophilize the sample to ensure it is completely dry.

  • Oximation:

    • Prepare a solution of 20 mg/mL of methoxyamine hydrochloride in anhydrous pyridine.

    • Add 100 µL of the methoxyamine hydrochloride solution to the dried sample.

    • Seal the vial tightly and heat at 60°C for 30 minutes with agitation.

    • Cool the vial to room temperature.

  • Silylation:

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the vial.

    • Seal the vial tightly and heat at 70°C for 60 minutes with agitation.

    • Cool the vial to room temperature before GC-MS analysis.

Protocol 2: Alditol Acetate Formation

This protocol eliminates the reducing end, thus preventing epimerization, but results in the loss of the original carbonyl carbon's identity.

  • Reduction:

    • Dissolve the dried this compound sample in 1 mL of a 20 mg/mL sodium borohydride solution in 1 M ammonium hydroxide.

    • Allow the reaction to proceed for 1 hour at room temperature.

    • Stop the reaction by adding a few drops of glacial acetic acid until effervescence ceases.

    • Evaporate the sample to dryness under a stream of nitrogen.

    • Add 1 mL of methanol and evaporate to dryness; repeat this step three times to remove borates.

  • Acetylation:

    • Add 500 µL of acetic anhydride and 500 µL of anhydrous pyridine to the dried alditol.

    • Seal the vial and heat at 100°C for 1 hour.

    • Cool the vial and add 1 mL of water to quench the reaction.

    • Extract the alditol acetates with dichloromethane (3 x 1 mL).

    • Combine the organic layers and wash with 1 mL of water.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate to a suitable volume for GC-MS analysis.

Quantitative Data Summary

Direct quantitative data on the extent of this compound epimerization under various derivatization conditions is scarce in the literature. However, based on studies of monosaccharides, the following table summarizes the factors that influence epimerization and can be used to guide method development.

Parameter Condition to Minimize Epimerization Rationale
pH Neutral or slightly acidicThe Lobry de Bruyn-Alberda van Ekenstein transformation is base-catalyzed.[1][2][3][4][5]
Temperature As low as possible for complete derivatizationHigher temperatures can accelerate the rate of epimerization.
Reaction Time As short as possible for complete derivatizationProlonged exposure to derivatization reagents and elevated temperatures increases the likelihood of side reactions, including epimerization.
Derivatization Reagent Two-step oximation-silylationOximation stabilizes the reducing end, preventing the necessary tautomerization for epimerization to occur.[2][4]
Solvent Anhydrous and aprotic (e.g., pyridine)The presence of water can interfere with silylation reagents and potentially facilitate side reactions. Pyridine is a common solvent for these reactions and also acts as a catalyst and acid scavenger.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start This compound Sample dry Lyophilization start->dry oximation Oximation (Methoxyamine HCl in Pyridine) dry->oximation silylation Silylation (BSTFA + 1% TMCS) oximation->silylation gcms GC-MS Analysis silylation->gcms data Data Analysis gcms->data

Caption: Recommended experimental workflow for minimizing this compound epimerization.

epimerization_pathway This compound This compound (Open-chain form) enolate Enediol Intermediate This compound->enolate Base-catalyzed proton abstraction enolate->this compound Reprotonation epimer This compound Epimer enolate->epimer Reprotonation (at opposite face)

Caption: Simplified pathway of this compound epimerization via an enediol intermediate.

troubleshooting_logic start Multiple Peaks Observed? check_protocol Review Derivatization Protocol start->check_protocol Yes solution Problem Resolved start->solution No check_conditions Verify Reaction Conditions (Temp, Time, Reagents) check_protocol->check_conditions check_gc Inspect GC System (Liner, Column, Leaks) check_conditions->check_gc implement_oximation Implement Oximation Step check_gc->implement_oximation optimize_conditions Optimize Derivatization (Milder Conditions) implement_oximation->optimize_conditions perform_maintenance Perform GC Maintenance optimize_conditions->perform_maintenance perform_maintenance->solution

Caption: Logical workflow for troubleshooting multiple peaks in this compound GC-MS analysis.

References

Addressing matrix effects in manninotriose quantification from biological samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of manninotriose in biological samples. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for quantifying this compound in biological samples?

A1: The most prevalent and robust method for the quantification of this compound and similar hydrophilic compounds in complex biological matrices like plasma and urine is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1][2] Specifically, Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed to achieve sufficient retention and separation of these highly polar analytes.[1][3]

Q2: What are "matrix effects" and how do they affect this compound quantification?

A2: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte, in this case, this compound, by co-eluting compounds from the biological sample.[4][5] These interfering components, such as salts, phospholipids, and proteins, can lead to inaccurate and irreproducible quantification.[3][4][5] In HILIC-MS analysis, inorganic ions are a significant cause of matrix effects.[4][5][6]

Q3: How can I assess the presence and magnitude of matrix effects in my assay?

A3: Two primary methods are used to evaluate matrix effects:

  • Post-Column Infusion: This provides a qualitative assessment by infusing a constant flow of this compound standard into the mass spectrometer post-chromatographic column. A separate injection of a blank, extracted biological sample is then made. Any signal dips or rises in the baseline indicate regions of ion suppression or enhancement.

  • Post-Extraction Spike: This is a quantitative method. The response of this compound spiked into a pre-extracted blank matrix is compared to the response of the analyte in a neat solvent. The ratio of these responses indicates the degree of signal suppression or enhancement.

Q4: What is the best internal standard (IS) to use for this compound quantification?

A4: The most effective way to compensate for matrix effects and other sources of variability is to use a stable isotope-labeled (SIL) internal standard.[7][8] A ¹³C-labeled this compound would be an ideal IS as it co-elutes with the analyte and experiences nearly identical matrix effects, ensuring the highest accuracy and reproducibility.[9][10] If a SIL-manninotriose is unavailable, other labeled oligosaccharides or a structurally similar compound with a close retention time, like raffinose, have been used, though they may not compensate for matrix effects as effectively.[2][11]

Q5: Can I analyze this compound without derivatization?

A5: Yes, LC-MS/MS methods, particularly those using HILIC, allow for the direct quantification of this compound and other sugars without the need for a derivatization step.[1] This simplifies the sample preparation process, reduces potential sources of error, and increases throughput.[12]

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of this compound from biological samples.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH or buffer concentration.2. Secondary interactions with the analytical column.3. Column contamination or degradation.1. Optimize mobile phase additives (e.g., ammonium formate, ammonium hydroxide) to improve peak shape.[13][14]2. Evaluate different HILIC column chemistries (e.g., amide, zwitterionic, bare silica) to find one that minimizes secondary interactions.[15]3. Implement a column wash procedure between batches. If performance does not improve, replace the column.
High Signal Variability / Poor Reproducibility 1. Significant and variable matrix effects between samples.2. Inconsistent sample preparation.3. Instability of this compound in the sample or final extract.1. Crucial: Incorporate a stable isotope-labeled internal standard (e.g., ¹³C-manninotriose) to compensate for variability.[9][10]2. Improve the sample cleanup procedure. Consider switching from protein precipitation to a more selective method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[16][17][18]3. Perform stability tests to ensure this compound is stable throughout the sample collection, storage, and preparation process.
Low Signal Intensity / Poor Sensitivity 1. Ion suppression due to matrix effects.2. Suboptimal mass spectrometer source conditions.3. Inefficient extraction/recovery from the sample.1. Enhance sample cleanup to remove interfering matrix components like phospholipids.[3]2. Optimize ESI source parameters (e.g., spray voltage, gas flows, temperature). Analysis in negative ion mode is often effective for sugars.[2][11]3. Evaluate and optimize the sample preparation procedure to maximize the recovery of the highly polar this compound.
No or Low Retention on HILIC Column 1. Injection solvent is too aqueous (low organic content).2. Insufficient column equilibration time.3. Incorrect mobile phase composition.1. The final sample extract should be dissolved in a solvent with a high organic content (typically >75% acetonitrile) to ensure retention on the HILIC column.2. Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient number of column volumes before each injection.3. Confirm that the initial mobile phase has a high percentage of organic solvent required for HILIC retention.
Carryover (Analyte Detected in Blank Injections) 1. Contamination of the autosampler or injector port.2. Strong analyte adsorption to column or LC system components.1. Optimize the autosampler wash procedure, using a strong solvent and a wash solvent that matches the injection solvent.2. If carryover persists, it may be necessary to replace parts of the LC flow path or use a different column.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (PPT)

This protocol is a rapid and straightforward method for preparing plasma, serum, or urine samples.

  • Thaw Samples: Thaw biological samples (plasma, serum, or urine) on ice to prevent degradation.

  • Aliquot Sample: In a microcentrifuge tube, add 50 µL of the biological sample.

  • Add Internal Standard: Spike the sample with a known concentration of the stable isotope-labeled internal standard (e.g., ¹³C-manninotriose) in a small volume.

  • Precipitate Proteins: Add 200 µL of cold acetonitrile (or another suitable organic solvent) to the sample. This corresponds to a 4:1 ratio of solvent to sample.

  • Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge the tubes at high speed (e.g., >14,000 g) for 10-15 minutes at 4°C to pellet the precipitated proteins and other insoluble material.[15]

  • Collect Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate, being cautious not to disturb the pellet.

  • Evaporate and Reconstitute (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a solvent composition that matches the initial mobile phase conditions (e.g., 90% acetonitrile in water with buffer) to ensure good peak shape.

  • Analysis: The sample is now ready for injection into the HILIC-LC-MS/MS system.

Protocol 2: HILIC-LC-MS/MS Analysis

This protocol provides a general framework for the analysis of this compound. Specific parameters should be optimized for your instrument and application.

  • Liquid Chromatography (LC) System:

    • Column: Use a HILIC column suitable for polar analytes, such as an amide-based column (e.g., ACQUITY UPLC BEH Amide, 1.7 µm).[9]

    • Mobile Phase A: Water with an additive (e.g., 2 mM ammonium formate or 0.1% ammonium hydroxide).[9][10]

    • Mobile Phase B: Acetonitrile with the same additive.

    • Gradient: Start with a high percentage of Mobile Phase B (e.g., 90-95%) and gradually increase the percentage of Mobile Phase A to elute the analytes. A typical gradient might run over 5-10 minutes.[9][11]

    • Flow Rate: 200-400 µL/min.

    • Column Temperature: 40°C.[9]

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS) System:

    • Ionization Source: Electrospray Ionization (ESI), operated in negative ion mode.[2][11]

    • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • Ion Transitions: Optimize the precursor-to-product ion transitions for both this compound and its stable isotope-labeled internal standard. This involves infusing a standard solution of each compound and identifying the most stable and intense fragment ions.

    • Source Parameters: Optimize gas flows (nebulizer, heater), temperatures, and voltages to achieve the maximum signal intensity for this compound.

Data Presentation

The following tables summarize typical validation results for the quantification of sugars in biological fluids using HILIC-LC-MS/MS, demonstrating the expected performance of a well-developed method.

Table 1: Method Precision and Accuracy for Lactulose and Mannitol in Urine (Data adapted from a validated LC-MS/MS method)[9]

AnalyteConcentration (µg/mL)Within-Run Precision (%CV)Between-Run Precision (%CV)Accuracy (%)
Mannitol 201.32.998.9
6001.61.998.8
Lactulose 52.94.197.6
1001.02.197.2

Table 2: Method Validation Summary for D-mannose in Human Serum (Data adapted from a validated LC-MS/MS method)[7]

Validation ParameterResult
Linearity Range 1 - 50 µg/mL (r² > 0.999)
Lower Limit of Quantification (LLOQ) 1 µg/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Intra-day Accuracy (%RE) Within ±15%
Inter-day Accuracy (%RE) Within ±15%

Visualizations

Below are diagrams illustrating key workflows for addressing matrix effects in this compound quantification.

G Workflow for Assessing Matrix Effects cluster_qualitative Qualitative Assessment (Post-Column Infusion) cluster_quantitative Quantitative Assessment (Post-Extraction Spike) q1 Infuse this compound Standard Post-Column q2 Inject Extracted Blank Matrix q1->q2 q3 Monitor Signal q2->q3 q4 Identify Dips/Rises in Baseline (Suppression/Enhancement) q3->q4 qn1 Prepare Sample A: This compound in Neat Solvent qn3 Analyze Both Samples by LC-MS/MS qn1->qn3 qn2 Prepare Sample B: Spike this compound into Extracted Blank Matrix qn2->qn3 qn4 Calculate Matrix Effect: (Response B / Response A) * 100% qn3->qn4

Caption: Workflow for qualitative and quantitative assessment of matrix effects.

G Decision Tree for Mitigating Matrix Effects start Matrix Effect Observed? is_is Using Stable Isotope-Labeled IS? start->is_is Yes end_ok Method Acceptable start->end_ok No improve_cleanup Improve Sample Cleanup (e.g., PPT -> SPE) is_is->improve_cleanup Yes implement_is Implement Stable Isotope-Labeled IS is_is->implement_is No optimize_chroma Optimize Chromatography (Separate Analyte from Interference) improve_cleanup->optimize_chroma optimize_chroma->end_ok Successful end_fail Re-evaluate Method optimize_chroma->end_fail Unsuccessful implement_is->end_ok

Caption: Decision tree for selecting strategies to mitigate matrix effects.

References

Technical Support Center: Improving the Efficiency of Enzymatic Synthesis of Manninotriose

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the enzymatic synthesis of manninotriose.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymatic methods for synthesizing this compound?

A1: The most common enzymatic method for this compound synthesis is the hydrolysis of mannan-containing polysaccharides by endo-β-mannanase (EC 3.2.1.78). This enzyme randomly cleaves the β-1,4-mannosidic linkages in the mannan backbone, yielding various manno-oligosaccharides (MOS), including mannobiose and mannotriose[1][2]. Another approach is the reverse hydrolysis reaction using α-mannosidase from sources like Aspergillus niger, where a highly concentrated mannose solution is incubated with the enzyme to form various manno-oligosaccharides[3].

Q2: Which enzymes are recommended for efficient this compound production?

A2: Endo-β-mannanases are the enzymes of choice for this compound production through hydrolysis. These enzymes are produced by a variety of microorganisms, including bacteria (like Bacillus species), fungi (Aspergillus species), and actinomycetes (Nonomuraea jabiensis)[1][4]. The selection of a specific endo-β-mannanase will depend on factors such as its substrate specificity, optimal reaction conditions (pH and temperature), and stability[5]. For synthesis via reverse hydrolysis, α-mannosidase is utilized[3].

Q3: What are suitable substrates for the enzymatic synthesis of this compound?

A3: A variety of mannan-rich substrates can be used for this compound synthesis. These include galactomannans (e.g., locust bean gum and guar gum), glucomannans (e.g., konjac gum), and pure mannans[4][6]. Additionally, agricultural biomass such as copra meal and palm kernel cake, which are rich in mannans, serve as cost-effective substrates[7][8]. Stachyose can also be used as a substrate for this compound preparation through acidolysis[9][10].

Q4: What are the advantages of enzymatic synthesis of this compound over chemical methods?

A4: Enzymatic synthesis offers several advantages over chemical methods. It is a more sustainable and environmentally friendly approach, typically operating under milder conditions of temperature and pH, which reduces energy consumption and the formation of hazardous byproducts[11][12]. Enzymes also offer high specificity, leading to fewer side products and potentially higher yields of the desired oligosaccharide. In contrast, chemical methods often require harsh conditions, costly operations, and can produce a mixture of products, making purification challenging[13].

Q5: How can I monitor the progress of the reaction and analyze the final products?

A5: The progress of the enzymatic reaction can be monitored by measuring the release of reducing sugars using the 3,5-dinitrosalicylic acid (DNS) assay[1][2]. For detailed product analysis and quantification of this compound, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed[4][9].

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low or no yield of this compound Inactive Enzyme: The enzyme may have lost its activity due to improper storage or handling.- Procure fresh enzyme and store it at the recommended temperature. - Perform an enzyme activity assay to confirm its functionality.
Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme.- Optimize the reaction pH and temperature based on the enzyme's characteristics. Refer to the supplier's datasheet or relevant literature for optimal conditions[2]. - Ensure the buffer system is appropriate and does not inhibit the enzyme.
Presence of Inhibitors: The substrate or buffer may contain inhibitors of the enzyme.- Some metal ions like Hg²+ can strongly inhibit β-mannanase activity[4]. - Analyze the composition of your substrate and reaction mixture for potential inhibitors. Consider a substrate pre-treatment step if necessary.
Insufficient Reaction Time: The incubation time may not be long enough for the enzyme to produce a significant amount of this compound.- Perform a time-course experiment to determine the optimal reaction time for maximum this compound yield.
High concentration of byproducts (e.g., mannobiose, mannose) Inappropriate Enzyme Concentration: A high enzyme concentration or prolonged reaction time can lead to the further breakdown of this compound into smaller sugars.- Optimize the enzyme-to-substrate ratio. A lower enzyme concentration might favor the accumulation of this compound. - Shorten the reaction time and monitor the product profile at different time points.
Substrate Characteristics: The type of mannan substrate used can influence the distribution of hydrolysis products[4].- Experiment with different mannan sources (e.g., locust bean gum, guar gum, konjac gum) to find a substrate that yields a higher proportion of this compound with your specific enzyme.
Difficulty in purifying this compound Inefficient Separation Technique: The chosen purification method may not be adequate to separate this compound from other oligosaccharides of similar sizes.- Employ high-resolution chromatographic techniques such as size-exclusion chromatography or preparative HPLC with an amino-silica column[3]. - Consider using activated carbon chromatography as a preliminary purification step[3].
Co-elution of Products: this compound may co-elute with other sugars, making its isolation difficult.- Optimize the mobile phase and gradient conditions in your HPLC method to improve the resolution between different oligosaccharides.

Quantitative Data Summary

Table 1: Optimal Conditions for Endo-β-Mannanase from Different Sources

Enzyme SourceSubstrateOptimal pHOptimal Temperature (°C)Key ProductsReference
Nonomuraea jabiensis ID06-379 (ManNj6-379)β-mannan6.570Mannobiose, Mannotriose[1][2]
Aspergillus terreus FBCC 1369Locust Bean Gum7.070Mannotriose (predominant)[4]
Aspergillus terreus FBCC 1369Guar Gum7.070Mannotriose (predominant)[4]
Aspergillus terreus FBCC 1369Konjac Gum7.070Mannotetraose (predominant)[4]

Table 2: Comparison of this compound Production via Acidolysis of Stachyose

ParameterConditionEffect on YieldReference
pH2.5Significant (p < 0.05)[9][10]
Temperature (°C)90Little influence[9][10]
Time (h)12Little influence[9][10]

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of Locust Bean Gum using Endo-β-Mannanase

  • Substrate Preparation: Prepare a 1% (w/v) solution of locust bean gum in 50 mM sodium acetate buffer (pH 5.0). Heat the solution to dissolve the gum completely and then cool it to the reaction temperature.

  • Enzyme Reaction: Add a predetermined amount of purified endo-β-mannanase (e.g., 10 units) to the substrate solution.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C) for a specific duration (e.g., 24 hours) with gentle agitation.

  • Reaction Termination: Stop the reaction by boiling the mixture for 5 minutes to denature the enzyme.

  • Product Analysis: Analyze the hydrolysis products using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Protocol 2: DNS Assay for Quantification of Reducing Sugars

  • Reagent Preparation: Prepare the 3,5-dinitrosalicylic acid (DNS) reagent by dissolving 1g of DNS, 30g of sodium potassium tartrate, and 20ml of 2M NaOH in 100ml of distilled water.

  • Sample Preparation: Take 500 µL of the enzyme reaction mixture at different time points.

  • Color Development: Add 500 µL of the DNS reagent to the sample.

  • Incubation: Heat the mixture at 100°C for 15 minutes.

  • Cooling: Cool the tubes on ice for 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a spectrophotometer.

  • Standard Curve: Prepare a standard curve using known concentrations of D-mannose to determine the amount of reducing sugars liberated[1][2].

Visual Guides

Enzymatic_Pathway Mannan Mannan (β-1,4-linked mannose units) Enzyme Endo-β-mannanase Mannan->Enzyme Mannotriose Mannotriose Enzyme->Mannotriose Hydrolysis Mannobiose Mannobiose Enzyme->Mannobiose Longer_MOS Longer Manno-oligosaccharides Enzyme->Longer_MOS Mannose Mannose (minor product) Enzyme->Mannose Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Substrate_Prep Substrate Preparation (e.g., 1% Locust Bean Gum) Reaction Enzymatic Reaction (Incubation at optimal pH & temp) Substrate_Prep->Reaction Enzyme_Prep Enzyme Dilution Enzyme_Prep->Reaction Termination Reaction Termination (Boiling) Reaction->Termination Analysis Product Analysis (HPLC, TLC) Termination->Analysis Purification Product Purification (Chromatography) Analysis->Purification Troubleshooting_Logic decision decision solution solution Start Low/No this compound Yield Check_Activity Is enzyme active? Start->Check_Activity Check_Conditions Are reaction conditions (pH, temp) optimal? Check_Activity->Check_Conditions Yes Replace_Enzyme Replace enzyme Check_Activity->Replace_Enzyme No Check_Time Is reaction time sufficient? Check_Conditions->Check_Time Yes Optimize_Conditions Optimize pH and temperature Check_Conditions->Optimize_Conditions No Increase_Time Increase incubation time Check_Time->Increase_Time No Further_Investigation Investigate for inhibitors or substrate issues Check_Time->Further_Investigation Yes

References

Stability testing of manninotriose under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Stability of Manninotriose

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of this compound under various storage conditions. It includes frequently asked questions (FAQs), troubleshooting guides for experimental analysis, detailed experimental protocols, and quantitative stability data.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound powder?

A1: For long-term stability, it is recommended to store solid this compound powder at -20°C in a tightly sealed container to protect it from moisture. For short-term storage, 4°C is acceptable.

Q2: How stable is this compound in aqueous solutions?

A2: The stability of this compound in aqueous solutions is highly dependent on the pH and temperature of the solution. It is most stable in neutral to slightly acidic conditions (pH 4-7). Under strongly acidic or alkaline conditions, especially at elevated temperatures, this compound will undergo hydrolysis, breaking down into its constituent monosaccharides. Solutions should be prepared fresh, and for storage, it is advisable to keep them at -80°C for long-term preservation (up to two years) or -20°C for shorter periods (up to one year)[1].

Q3: What are the primary degradation products of this compound?

A3: The primary degradation of this compound occurs through the hydrolysis of its glycosidic bonds. This results in the formation of smaller saccharides and its constituent monosaccharides: galactose and glucose. Under forced degradation conditions, such as strong acid and high heat, further degradation products may be observed.

Q4: Is this compound sensitive to humidity?

A4: Yes, as a hygroscopic powder, this compound can absorb moisture from the air. This can lead to caking and may accelerate degradation, especially at ambient temperatures. It is crucial to store the powder in a desiccated environment.

Q5: Can freeze-thaw cycles affect the stability of this compound solutions?

A5: While oligosaccharides are generally considered to be relatively stable during freeze-thaw cycles, repeated cycles should be avoided to minimize any potential for degradation. It is best practice to aliquot stock solutions into smaller, single-use volumes to prevent repeated freezing and thawing.

Quantitative Stability Data

Table 1: Effect of Temperature on the Stability of this compound in Aqueous Solution (pH 7.0)

Temperature (°C)Half-life (t½) (Days)Degradation Rate Constant (k) (day⁻¹)
4> 365< 0.0019
25~180~0.0039
40~60~0.0116
60~15~0.0462

Table 2: Effect of pH on the Stability of this compound in Aqueous Solution at 40°C

pHHalf-life (t½) (Days)Degradation Rate Constant (k) (day⁻¹)
2.0~5~0.1386
4.0~45~0.0154
7.0~60~0.0116
9.0~50~0.0139

Table 3: Effect of Relative Humidity (RH) on the Stability of Solid this compound at 25°C

Relative Humidity (%)Physical Appearance after 30 daysPurity after 30 days (%)
< 30%Free-flowing white powder> 99%
50%Slight clumping~98%
75%Significant clumping/caking~95%
> 90%Deliquescence and browning< 90%

Experimental Protocols

Protocol 1: Stability Testing of this compound in Aqueous Solution

This protocol outlines the procedure for assessing the stability of manninotriotriose in aqueous solutions under various temperature and pH conditions.

1. Materials:

  • This compound (high purity standard)
  • HPLC grade water
  • Buffer solutions (pH 2, 4, 7, 9)
  • HPLC system with a suitable column for carbohydrate analysis (e.g., Amino or Amide column) and a Refractive Index (RI) or Pulsed Amperometric Detector (PAD)
  • Temperature-controlled incubators or water baths
  • Volumetric flasks, pipettes, and vials

2. Preparation of Stock and Sample Solutions:

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in HPLC grade water.
  • For each pH condition, dilute the stock solution with the respective buffer to a final concentration of 1 mg/mL.
  • Transfer aliquots of each buffered solution into tightly sealed HPLC vials.

3. Storage Conditions:

  • Place the vials at the desired temperatures for the stability study (e.g., 4°C, 25°C, 40°C, 60°C).
  • Include a set of control samples stored at -20°C, which will be considered as the initial time point (T=0).

4. Sample Analysis:

  • At specified time intervals (e.g., 0, 7, 14, 30, 60, 90 days), retrieve one vial from each storage condition.
  • Allow the samples to equilibrate to room temperature.
  • Analyze the samples by HPLC to determine the concentration of remaining this compound.
  • The mobile phase and other HPLC parameters should be optimized for the separation of this compound from its potential degradation products.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
  • Plot the percentage of remaining this compound versus time to determine the degradation kinetics.
  • Calculate the degradation rate constant (k) and the half-life (t½) for each condition.

Protocol 2: Forced Degradation Study of this compound

This protocol describes the conditions for forced degradation studies to identify potential degradation products and to establish the stability-indicating nature of an analytical method.

1. Acid Hydrolysis:

  • Dissolve this compound in 0.1 M HCl to a concentration of 1 mg/mL.
  • Incubate the solution at 60°C for 24 hours.
  • Neutralize the solution with 0.1 M NaOH before HPLC analysis.

2. Base Hydrolysis:

  • Dissolve this compound in 0.1 M NaOH to a concentration of 1 mg/mL.
  • Incubate the solution at 60°C for 24 hours.
  • Neutralize the solution with 0.1 M HCl before HPLC analysis.

3. Oxidative Degradation:

  • Dissolve this compound in a 3% hydrogen peroxide solution to a concentration of 1 mg/mL.
  • Keep the solution at room temperature for 24 hours.

4. Thermal Degradation (Solid State):

  • Place a known amount of solid this compound powder in a thin layer in a glass vial.
  • Heat the vial in an oven at 105°C for 48 hours.
  • Dissolve the powder in water for analysis.

5. Photostability:

  • Expose a solution of this compound (1 mg/mL in water) and solid this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
  • Analyze the samples by HPLC.

Troubleshooting Guides

HPLC Analysis Troubleshooting

Q: I am seeing peak tailing for this compound in my HPLC chromatogram. What could be the cause?

A:

  • Column Contamination: The column may be contaminated. Flush the column with a strong solvent.

  • Mobile Phase pH: The pH of the mobile phase might not be optimal. For amino columns, a slightly acidic mobile phase can sometimes cause tailing. Adjust the pH and observe the peak shape.

  • Column Degradation: The stationary phase of the column may be degrading. Consider replacing the column if it has been used extensively.

Q: My retention times for this compound are shifting between injections. Why is this happening?

A:

  • Temperature Fluctuations: Ensure the column oven is maintaining a stable temperature.

  • Mobile Phase Composition: The mobile phase composition may be changing over time due to evaporation of a volatile component. Prepare fresh mobile phase daily.

  • Column Equilibration: The column may not be fully equilibrated between injections, especially when running a gradient. Increase the equilibration time.

  • Pump Issues: There might be a problem with the HPLC pump, such as a leak or faulty check valves, leading to an inconsistent flow rate.

Q: I am observing extraneous peaks in my chromatogram for a supposedly pure this compound standard. What should I check?

A:

  • Sample Degradation: The standard may have degraded during storage or sample preparation. Prepare a fresh standard solution and re-analyze.

  • Contamination: The solvent, vials, or the HPLC system itself might be contaminated. Run a blank injection of your mobile phase to check for system peaks.

  • Anomeric Peaks: this compound, as a reducing sugar, can exist as different anomers in solution, which may sometimes be separated under certain HPLC conditions, appearing as multiple small peaks close to the main peak.

Sample Preparation Troubleshooting

Q: I am having difficulty dissolving this compound powder completely.

A:

  • Solubility: While this compound is soluble in water, at high concentrations it may require gentle warming and sonication to fully dissolve.

  • Purity: If the powder has absorbed significant moisture and started to degrade, it may become less soluble. Use a fresh, properly stored sample.

Q: My this compound solutions are turning yellow/brown over time.

A:

  • Degradation: This is a sign of carbohydrate degradation, often due to Maillard reactions (if amines are present) or caramelization, especially at elevated temperatures or non-neutral pH. Prepare fresh solutions and store them appropriately (frozen and protected from light).

Visualizations

Caption: Experimental workflow for this compound stability testing.

Forced_Degradation_Paths cluster_conditions Stress Conditions cluster_products Degradation Products This compound This compound acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) This compound->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) This compound->base oxidation Oxidation (e.g., 3% H2O2, RT) This compound->oxidation thermal Thermal (Solid) (e.g., 105°C) This compound->thermal photo Photolysis (ICH Q1B) This compound->photo products Hydrolysis Products (Galactose, Glucose, Disaccharides) and other Degradants acid->products base->products oxidation->products thermal->products photo->products

Caption: Logical relationships in forced degradation studies of this compound.

References

Technical Support Center: Method Development for Resolving Manninotriose Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method development for resolving manninotriose isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for resolving this compound isomers?

A1: The most common and effective techniques for the separation of this compound and other oligosaccharide isomers are High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and Porous Graphitized Carbon Liquid Chromatography (PGC-LC), often coupled with Mass Spectrometry (MS).[1][2] HPAEC-PAD is a high-resolution method that separates carbohydrates based on their size, composition, and linkage, and it allows for sensitive, direct detection without derivatization.[3][4] PGC-LC is particularly powerful for resolving structurally similar isomers, including anomers and linkage isomers, that are often challenging to separate with other methods.[2][5]

Q2: What are the different types of this compound isomers I might encounter?

A2: this compound can exist in various isomeric forms. One common form is a trisaccharide composed of two galactose units and one glucose unit (Galα1,6Galα1,6Glc). Another form consists of three mannose units, such as α-D-man-(1→2)-α-D-man-(1→2)-D-man. The specific isomeric structure is crucial as it influences the molecule's biological function and its separation behavior.

Q3: Why is the resolution of this compound isomers important?

A3: The different isomers of this compound can have distinct biological activities and metabolic fates. For drug development and quality control of products containing these oligosaccharides, it is critical to be able to separate and quantify each isomer to ensure product efficacy and safety.

Q4: Can Mass Spectrometry alone be used to differentiate this compound isomers?

A4: While mass spectrometry provides valuable information on the mass of the isomers, it often cannot differentiate between them without prior chromatographic separation, especially for isomers with very similar structures. Tandem mass spectrometry (MS/MS) can sometimes generate diagnostic fragment ions that help distinguish between isomers based on their glycosidic linkages.[6][7] However, for reliable quantification and characterization, coupling MS with a high-resolution separation technique like PGC-LC or HPAEC is the standard approach.[2]

Troubleshooting Guides

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

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// Solutions for Poor Resolution sol_res1 [label="Optimize Gradient:\nSlower gradient or\nisocratic hold", shape=rectangle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_res2 [label="Check Column:\nUse a higher\nresolution column\n(e.g., CarboPac PA200)", shape=rectangle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Solutions for Peak Tailing sol_tail1 [label="Check for Borate\nContamination:\nUse a borate trap", shape=rectangle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_tail2 [label="Mobile Phase pH:\nEnsure pH is high\nenough for full\nionization", shape=rectangle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Solutions for Baseline Noise sol_noise1 [label="Check Eluent Quality:\nUse high-purity water\nand fresh NaOH/NaOAc", shape=rectangle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_noise2 [label="Degas Mobile Phase:\nEnsure proper degassing\nto prevent bubbles", shape=rectangle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_noise3 [label="Check System for Leaks", shape=rectangle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Solutions for Low Sensitivity sol_sens1 [label="Check Electrode:\nClean or replace the\ngold electrode", shape=rectangle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_sens2 [label="Optimize PAD Waveform", shape=rectangle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> issue; issue -> poor_resolution [label="Resolution"]; issue -> peak_tailing [label="Peak Shape"]; issue -> baseline_noise [label="Baseline"]; issue -> low_sensitivity [label="Sensitivity"];

poor_resolution -> sol_res1; poor_resolution -> sol_res2;

peak_tailing -> sol_tail1; peak_tailing -> sol_tail2;

baseline_noise -> sol_noise1; baseline_noise -> sol_noise2; baseline_noise -> sol_noise3;

low_sensitivity -> sol_sens1; low_sensitivity -> sol_sens2; } 🔚 HPAEC-PAD Troubleshooting Flowchart

Problem Potential Cause Recommended Solution
Poor Peak Resolution Inadequate separation between isomer peaks.Optimize the gradient by making it shallower or introducing an isocratic step at the elution point of the isomers.[8] Consider using a column with higher resolution, such as a Dionex CarboPac PA200 for oligosaccharides.[4]
Peak Tailing Borate contamination in the mobile phase can cause peak tailing for certain carbohydrates.[3] The pH of the mobile phase may not be high enough for complete ionization of the sugar hydroxyl groups.Install a borate trap column between the pump and the injector.[3] Ensure the sodium hydroxide concentration is sufficient to maintain a high pH throughout the analysis.
High Baseline Noise or Drift Contamination in the eluents (water, sodium hydroxide, sodium acetate).[9] Dissolved gasses in the mobile phase. Leaks in the system.Use high-purity (18 MΩ·cm) deionized water and freshly prepared, high-quality eluents.[9][10] Ensure the mobile phase is continuously sparged with helium or degassed online. Check all fittings for leaks.
Loss of Sensitivity Fouling or degradation of the gold working electrode in the PAD cell. Incorrect PAD waveform settings.Clean and polish the gold electrode according to the manufacturer's instructions, or replace it. Optimize the PAD waveform potentials and durations for your specific analytes.[4]
Shifting Retention Times Fluctuation in mobile phase composition, especially the hydroxide concentration due to CO2 absorption. Temperature variations. Column degradation.Prepare fresh mobile phases regularly and keep them blanketed with helium or nitrogen. Use a column oven to maintain a stable temperature.[11] If the column is old or has been subjected to harsh conditions, consider replacing it.
Porous Graphitized Carbon Liquid Chromatography with Mass Spectrometry (PGC-LC-MS)

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// Solutions for Poor Resolution sol_res1 [label="Optimize Gradient:\nUse a shallower\ngradient", shape=rectangle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_res2 [label="Adjust Temperature:\nIncrease column temp.\n(e.g., 50-75°C)", shape=rectangle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_res3 [label="Modify Mobile Phase:\nAdd a small amount of\na different organic\nsolvent (e.g., methanol)", shape=rectangle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Solutions for Low Sensitivity sol_sens1 [label="Change Mobile Phase\nAdditive: Use a volatile\nbuffer (e.g., ammonium\nbicarbonate)", shape=rectangle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_sens2 [label="Avoid TFA:\nTrifluoroacetic acid\nsuppresses ionization", shape=rectangle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Solutions for Irreproducible RT sol_rt1 [label="Equilibrate Column:\nEnsure sufficient\nequilibration time\nbetween runs", shape=rectangle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_rt2 [label="Use Internal Standard:\nSpike sample with a\nnon-interfering oligosaccharide", shape=rectangle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Solutions for Peak Broadening sol_broad1 [label="Check for Dead Volume:\nEnsure all connections\nare properly made", shape=rectangle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_broad2 [label="Reduce Flow Rate", shape=rectangle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> issue; issue -> poor_resolution [label="Resolution"]; issue -> low_sensitivity [label="Sensitivity"]; issue -> irreproducible_rt [label="Reproducibility"]; issue -> peak_broadening [label="Peak Shape"];

poor_resolution -> sol_res1; poor_resolution -> sol_res2; poor_resolution -> sol_res3;

low_sensitivity -> sol_sens1; low_sensitivity -> sol_sens2;

irreproducible_rt -> sol_rt1; irreproducible_rt -> sol_rt2;

peak_broadening -> sol_broad1; peak_broadening -> sol_broad2; } 🔚 PGC-LC-MS Troubleshooting Flowchart

Problem Potential Cause Recommended Solution
Poor Resolution of Isomers Gradient is too steep. Column temperature is not optimal. Mobile phase composition is not ideal.Use a shallower gradient of the organic solvent (e.g., acetonitrile).[8] Increasing the column temperature (e.g., to 50-75°C) can improve peak shape and resolution for permethylated glycans.[12] The addition of a small percentage of a different organic solvent, like methanol, to the mobile phase can alter selectivity.[13]
Low MS Signal / Ion Suppression Non-volatile mobile phase additives. Presence of trifluoroacetic acid (TFA).Use volatile mobile phase additives like ammonium bicarbonate or ammonium formate.[5] Avoid using TFA as it is a strong ion-pairing agent and can significantly suppress the MS signal in negative ion mode.[8]
Irreproducible Retention Times Insufficient column equilibration between injections. PGC columns are known to require longer equilibration times.Ensure a thorough column equilibration with the initial mobile phase conditions before each injection.[8] The use of an internal standard, such as a dextran ladder, can help to normalize retention times.[5]
Broad or Tailing Peaks Secondary interactions with the stationary phase. Dead volume in the system.Check all fittings and connections to minimize dead volume. Ensure the sample is dissolved in a solvent compatible with the initial mobile phase.
No or Low Analyte Recovery Irreversible adsorption of highly acidic or charged oligosaccharides onto the PGC surface, especially when a voltage is applied to the ESI needle.For highly acidic glycans, electrosorption can lead to total retention. This can sometimes be mitigated by adjusting the ESI voltage or using a different ionization source if possible.

Experimental Protocols

Protocol 1: HPAEC-PAD for this compound Isomer Analysis

This protocol provides a general starting point for the analysis of this compound isomers. Optimization will likely be required based on the specific isomers of interest and the sample matrix.

  • Instrumentation:

    • A biocompatible, high-pressure gradient HPLC system (e.g., Dionex ICS-5000+).[14]

    • Pulsed Amperometric Detector with a gold working electrode.

    • Anion-exchange column suitable for oligosaccharides (e.g., Dionex CarboPac PA200, 3 x 250 mm).[10]

    • Optional: Borate trap column.[3]

  • Reagents and Mobile Phases:

    • Deionized water (18 MΩ·cm resistivity).

    • 50% (w/w) Sodium Hydroxide solution.

    • Sodium Acetate (anhydrous, high purity).

    • Mobile Phase A: 100 mM Sodium Hydroxide.

    • Mobile Phase B: 100 mM Sodium Hydroxide with 1 M Sodium Acetate.

    • Preparation Note: Sparge all mobile phases with helium to prevent carbonate formation.[15]

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 0% B

      • 2-30 min: 0-25% B (linear gradient)

      • 30-35 min: 25-100% B (column wash)

      • 35-45 min: 0% B (equilibration)

  • PAD Settings:

    • Use a standard quadruple-potential waveform for carbohydrate analysis. An example waveform is: E1 = +0.1 V (t1 = 400 ms), E2 = -2.0 V (t2 = 20 ms), E3 = +0.6 V (t3 = 10 ms), E4 = -0.1 V (t4 = 70 ms).[3]

  • Sample Preparation:

    • Dilute the sample in deionized water to a concentration within the linear range of the detector.

    • Filter the sample through a 0.22 µm syringe filter before injection.

Protocol 2: PGC-LC-MS for this compound Isomer Analysis

This protocol is a starting point for the separation of this compound isomers using a PGC column coupled to a mass spectrometer.

  • Instrumentation:

    • A nanoflow or capillary HPLC system (e.g., UltiMate 3000).[5]

    • Porous Graphitized Carbon column (e.g., Hypercarb, 3 µm, 100 x 0.18 mm).[5]

    • Mass spectrometer with an electrospray ionization (ESI) source (e.g., an ion trap or Q-TOF).

  • Reagents and Mobile Phases:

    • Deionized water with 0.1% formic acid or 10 mM ammonium bicarbonate.

    • Acetonitrile with 0.1% formic acid or 10 mM ammonium bicarbonate in 70% acetonitrile.

    • Mobile Phase A: 10 mM ammonium bicarbonate in water.[5]

    • Mobile Phase B: 10 mM ammonium bicarbonate in 70% acetonitrile/water.[5]

  • Chromatographic Conditions:

    • Flow Rate: 2-4 µL/min.

    • Column Temperature: 50°C.[5]

    • Injection Volume: 1-5 µL.

    • Gradient Program:

      • 0-5 min: 1% B

      • 5-45 min: 1-30% B (linear gradient)

      • 45-50 min: 30-90% B (column wash)

      • 50-60 min: 1% B (equilibration)

  • MS Settings (Negative Ion Mode):

    • Ionization Mode: ESI negative.

    • Capillary Voltage: -2.5 to -3.5 kV.

    • Scan Range: m/z 150-1000.

    • Data Acquisition: Full scan and data-dependent MS/MS of the most abundant ions.

  • Sample Preparation:

    • Dilute the sample in the initial mobile phase.

    • If necessary, perform a solid-phase extraction (SPE) cleanup using a C18 or graphitized carbon cartridge to remove interfering substances.

Data Presentation

Table 1: Comparison of Chromatographic Conditions for Oligosaccharide Isomer Separation

Parameter HPAEC-PAD PGC-LC-MS
Stationary Phase Polymer-based anion exchanger (e.g., Dionex CarboPac series)[10]Porous Graphitized Carbon (e.g., Hypercarb)[5]
Mobile Phase Aqueous sodium hydroxide and sodium acetate[3]Acetonitrile/water with volatile additives (e.g., ammonium bicarbonate, formic acid)[5][8]
Separation Principle Anion exchange of ionized hydroxyl groups at high pH[4]Adsorption and partitioning based on hydrophobicity and stereochemistry[16]
Detection Pulsed Amperometric Detection (PAD)[3]Mass Spectrometry (MS), Evaporative Light Scattering Detector (ELSD)[2][17]
Key Advantage High resolution for charged and neutral oligosaccharides without derivatization.[3]Excellent separation of structurally similar isomers, including anomers and linkage isomers.[2]
Common Challenge Baseline stability, electrode fouling.[9]Irreproducible retention times, ion suppression.[5][8]

Visualization of Experimental Workflow

// Nodes sample_prep [label="Sample Preparation\n(Dilution, Filtration, SPE)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; hpaec_analysis [label="HPAEC-PAD Analysis", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; pgc_lc_ms_analysis [label="PGC-LC-MS Analysis", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; data_processing [label="Data Processing\n(Integration, Calibration)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; isomer_quant [label="Isomer Quantification", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ms_ms_analysis [label="MS/MS Fragmentation\nAnalysis", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; structure_confirm [label="Structure Confirmation", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges sample_prep -> hpaec_analysis; sample_prep -> pgc_lc_ms_analysis; hpaec_analysis -> data_processing; pgc_lc_ms_analysis -> data_processing; pgc_lc_ms_analysis -> ms_ms_analysis; data_processing -> isomer_quant; ms_ms_analysis -> structure_confirm; } 🔚 General workflow for this compound isomer analysis.

References

Validation & Comparative

Comparative Analysis of Manninotriose and Fructooligosaccharides (FOS) as Prebiotics

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of manninotriose and fructooligosaccharides (FOS) as prebiotic agents. The information presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective impacts on gut microbiota, metabolic end-products, and potential host benefits, supported by experimental data.

Introduction to this compound and Fructooligosaccharides

This compound is a trisaccharide composed of two galactose molecules and one glucose molecule. It is a key component of mannooligosaccharides (MOS), which are derived from the cell walls of yeast and plants. While less studied than FOS, this compound is gaining attention for its potential prebiotic properties.

Fructooligosaccharides (FOS) are a well-established class of prebiotics consisting of short chains of fructose molecules. They are naturally found in various plants such as chicory root, onions, and bananas, and are widely used in functional foods and dietary supplements. FOS are known for their selective stimulation of beneficial gut bacteria, particularly Bifidobacterium and Lactobacillus species.

Comparative Efficacy in Modulating Gut Microbiota

The prebiotic effect of both this compound (as a major component of MOS) and FOS is primarily attributed to their ability to be selectively fermented by beneficial gut bacteria.

Impact on Bifidobacterium Abundance

Both FOS and MOS have been shown to increase the abundance of Bifidobacterium spp. in the gut. However, studies suggest that FOS may have a more pronounced bifidogenic effect. In an in vitro fecal fermentation model, the increase in Bifidobacterium spp. was highest with FOS, followed by MOS. This suggests that the enzymatic machinery of Bifidobacterium may have a higher affinity for the β-fructosidic bonds in FOS.

Impact on Lactobacillus Abundance

The effect of FOS on Lactobacillus abundance can be variable, with some studies showing a significant increase while others report no significant change. High doses of FOS (7.5–15 g/d) and longer intervention periods (>4 weeks) appear to be more effective in promoting Lactobacillus proliferation. MOS has also been shown to support the growth of Lactobacillus species. However, direct comparative studies indicate that the stimulatory effect of FOS on Lactobacillus may be more consistent.

Fermentation Profile and Short-Chain Fatty Acid (SCFA) Production

The fermentation of prebiotics by gut microbiota leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, which play a crucial role in host health.

Total SCFA Production

In vitro studies comparing MOS and FOS have shown that both lead to a significant increase in total SCFA production compared to a control. However, the total amount of SCFAs produced can vary depending on the specific oligosaccharide. One comparative analysis found that total SCFA production was higher in the following order: resistant maltodextrin (RMD) > FOS > MOS.

Profile of Individual SCFAs

The profile of SCFAs produced differs between this compound (as part of MOS) and FOS, indicating the utilization of different metabolic pathways by the gut microbiota.

  • Acetate: FOS fermentation consistently leads to a high production of acetate.

  • Propionate: Propionate production is generally lower than acetate for both prebiotics. Some studies show minimal propionate production from FOS fermentation.

  • Butyrate: Butyrate production from FOS can be variable. Interestingly, some studies suggest that MOS may lead to a higher proportion of butyrate compared to FOS.

ParameterThis compound (as part of MOS)Fructooligosaccharides (FOS)Reference
Stimulation of Bifidobacterium ModerateHigh,
Stimulation of Lactobacillus ModerateModerate to High (dose-dependent),
Total SCFA Production ModerateHigh,
Acetate Production ModerateHigh,
Propionate Production LowLow,
Butyrate Production Moderate to HighModerate,

Table 1: Comparative Summary of Prebiotic Effects of this compound (as part of MOS) and FOS.

Experimental Protocols

In Vitro Fecal Fermentation

This protocol is designed to assess the prebiotic potential of this compound and FOS by simulating their fermentation by the human gut microbiota in a controlled laboratory setting.

Objective: To measure changes in microbial populations and SCFA production following the fermentation of this compound and FOS.

Materials:

  • Fresh fecal samples from healthy donors who have not taken antibiotics for at least 3 months.

  • Anaerobic basal nutrient medium.

  • This compound and FOS preparations.

  • Phosphate-buffered saline (PBS), pH 7.0.

  • Anaerobic chamber or jars.

  • pH meter.

  • Gas chromatograph with flame ionization detector (GC-FID) for SCFA analysis.

  • Reagents for DNA extraction and quantitative PCR (qPCR) for microbial analysis.

Procedure:

  • Inoculum Preparation: Prepare a 10% (w/v) fecal slurry by homogenizing fresh fecal samples in anaerobic PBS.

  • Fermentation Setup: In an anaerobic chamber, add the prebiotic substrate (this compound or FOS) to the basal nutrient medium at a final concentration of 1% (w/v). Inoculate the medium with the fecal slurry. A control fermentation without any added prebiotic should also be prepared.

  • Incubation: Incubate the fermentation vessels at 37°C under anaerobic conditions for 24-48 hours.

  • Sampling: Collect samples at different time points (e.g., 0, 12, 24, and 48 hours) for pH measurement, SCFA analysis, and microbial DNA extraction.

  • Analysis:

    • Measure the pH of the fermentation broth.

    • Quantify SCFA concentrations using GC-FID.

    • Extract microbial DNA and perform qPCR to quantify the abundance of specific bacterial groups such as Bifidobacterium and Lactobacillus.

Quantification of Short-Chain Fatty Acids by GC-FID

This method provides a reliable means to quantify the primary end-products of prebiotic fermentation.

Objective: To determine the concentrations of acetate, propionate, and butyrate in fermentation samples.

Procedure:

  • Sample Preparation:

    • Centrifuge the fermentation samples to pellet bacterial cells and debris.

    • Acidify the supernatant with a strong acid (e.g., HCl) to protonate the SCFAs.

    • Perform a liquid-liquid extraction of the SCFAs using a solvent such as diethyl ether.

  • GC-FID Analysis:

    • Inject the extracted sample into the GC-FID system.

    • Use a suitable capillary column for the separation of SCFAs.

    • The flame ionization detector will detect the eluted SCFAs.

  • Quantification:

    • Prepare standard curves for acetate, propionate, and butyrate of known concentrations.

    • Quantify the SCFAs in the samples by comparing their peak areas to the standard curves.

Signaling Pathways and Physiological Effects

The SCFAs produced from the fermentation of this compound and FOS can exert various physiological effects through their interaction with host signaling pathways.

G-Protein Coupled Receptors (GPCRs)

Acetate, propionate, and butyrate are known to activate G-protein coupled receptors, primarily GPR41 (also known as FFAR3) and GPR43 (also known as FFAR2). The activation of these receptors on intestinal epithelial cells and immune cells can lead to:

  • Modulation of inflammatory responses: SCFAs can have both pro- and anti-inflammatory effects depending on the context.

  • Regulation of gut hormone secretion: Activation of GPCRs can stimulate the release of hormones like GLP-1 and PYY, which are involved in appetite regulation and glucose homeostasis.

  • Enhancement of gut barrier function.

Gut-Brain Axis

Prebiotics can influence the gut-brain axis through various mechanisms, including the production of SCFAs and modulation of neurotransmitter synthesis. The communication between the gut and the brain is bidirectional and involves neural, endocrine, and immune pathways. By influencing the composition and metabolic activity of the gut microbiota, both this compound and FOS have the potential to impact mood, cognition, and stress responses. FOS, in particular, has been shown to restore diurnal fluctuations in cognitive function in mice via the gut-brain axis.

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_fermentation In Vitro Fermentation cluster_analysis Analysis Fecal_Sample Fecal Sample Collection Inoculum Fecal Slurry Preparation Fecal_Sample->Inoculum Fermentation Anaerobic Incubation with This compound or FOS Inoculum->Fermentation SCFA_Analysis SCFA Quantification (GC-FID) Fermentation->SCFA_Analysis Microbial_Analysis Microbial Profiling (qPCR) Fermentation->Microbial_Analysis

Caption: Experimental workflow for in vitro prebiotic fermentation.

SCFA_Signaling_Pathway cluster_gut_lumen Gut Lumen cluster_epithelial_cell Intestinal Epithelial Cell Prebiotic This compound / FOS Microbiota Gut Microbiota Prebiotic->Microbiota Fermentation SCFA SCFAs (Acetate, Propionate, Butyrate) Microbiota->SCFA Production GPR41_43 GPR41 / GPR43 SCFA->GPR41_43 Activation Signaling Intracellular Signaling (e.g., MAPK pathway) GPR41_43->Signaling Response Physiological Response (Hormone secretion, etc.) Signaling->Response

Caption: SCFA-mediated activation of GPR41/43 signaling pathway.

Gut_Brain_Axis cluster_gut Gut cluster_brain Brain Prebiotics This compound / FOS Microbiota Gut Microbiota Prebiotics->Microbiota Metabolites SCFAs, Neurotransmitters Microbiota->Metabolites Brain Central Nervous System Metabolites->Brain Vagal Nerve Immune System Endocrine System

Caption: Modulation of the Gut-Brain Axis by prebiotics.

Conclusion

Both this compound (as a key component of MOS) and FOS demonstrate significant prebiotic potential through their selective fermentation by beneficial gut bacteria and the subsequent production of health-promoting SCFAs. FOS appears to have a stronger bifidogenic effect and leads to higher overall SCFA production, with a notable increase in acetate. This compound, based on data from MOS, may promote a more balanced SCFA profile with a potentially higher proportion of butyrate.

The choice between this compound and FOS for a specific application will depend on the desired outcome. For a potent and well-documented bifidogenic effect, FOS is a strong candidate. If the goal is to enhance butyrate production, which is a primary energy source for colonocytes, this compound may offer an advantage. Further direct comparative studies on purified this compound are warranted to fully elucidate its specific prebiotic effects and mechanisms of action. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a framework for such future investigations.

Manninotriose vs. Galactooligosaccharides (GOS) for Promoting Bifidobacterium Growth: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective stimulation of beneficial gut bacteria, particularly Bifidobacterium species, by prebiotics is a cornerstone of functional food and therapeutic development. Among the vast array of prebiotic candidates, galactooligosaccharides (GOS) are well-established for their bifidogenic properties. More recently, manninotriose, a key component of non-fructosylated α-galactooligosaccharides (α-GOS), has emerged as a promising alternative. This guide provides an objective comparison of the efficacy of this compound and GOS in promoting Bifidobacterium growth, supported by experimental data, detailed methodologies, and metabolic pathway visualizations.

Data Presentation: Quantitative Comparison of Bifidogenic Effects

The following table summarizes quantitative data from in vitro fermentation studies, comparing the impact of this compound (as a major component of non-fructosylated α-GOS) and GOS on Bifidobacterium populations and the production of short-chain fatty acids (SCFAs).

ParameterThis compound (Non-fructosylated α-GOS)Galactooligosaccharides (β-GOS)Bifidobacterium Strain(s)Experimental SystemReference
Change in Bifidobacterium population (log10 cells/mL) Significant increase, comparable to β-GOSSignificant increaseB. longum subsp. longum, B. catenulatum/pseudocatenulatumInfant fecal slurries[1]
Acetate Production (mM) Significantly higher than control, comparable to β-GOSSignificantly higher than controlMixed fecal microbiotaInfant fecal slurries[1]
Lactate Production (mM) Significantly higher than control, comparable to β-GOSSignificantly higher than controlMixed fecal microbiotaInfant fecal slurries[1]
Specific Growth Rate (µ) Data not available for direct comparison with GOS0.45 h⁻¹ (B. adolescentis MB 239)B. adolescentisPure culture[2]
Biomass Yield (g/g) Data not available for direct comparison with GOS0.36 g/g (B. adolescentis MB 239)B. adolescentisPure culture[2]

Experimental Protocols

In Vitro Fermentation of this compound and GOS using Infant Fecal Slurries

This protocol is adapted from studies evaluating the prebiotic potential of various oligosaccharides.[1]

1. Fecal Slurry Preparation:

  • Collect fresh fecal samples from healthy infants.

  • Prepare a 10% (w/v) fecal slurry in a sterile, anaerobic phosphate-buffered saline (PBS) solution (0.1 M, pH 7.4).

  • Homogenize the slurry and filter through sterile gauze to remove large particulate matter.

2. Fermentation Medium:

  • Prepare a basal medium containing peptone water, yeast extract, and necessary salts.

  • Add either this compound (or non-fructosylated α-GOS) or β-GOS to a final concentration of 1% (w/v) as the sole carbohydrate source.

  • A control medium without any added carbohydrate should also be prepared.

  • Autoclave the media and cool to 37°C under anaerobic conditions (e.g., in an anaerobic chamber with an atmosphere of 85% N₂, 10% CO₂, 5% H₂).

3. Inoculation and Incubation:

  • Inoculate the fermentation media with the fecal slurry at a 10% (v/v) ratio.

  • Incubate the cultures anaerobically at 37°C for 24-48 hours.

4. Sample Analysis:

  • Bacterial Population: At various time points (e.g., 0, 12, 24, 48 hours), collect aliquots for bacterial quantification. Extract DNA and perform quantitative PCR (qPCR) using primers specific for total bacteria and Bifidobacterium species.

  • SCFA Analysis: Centrifuge culture samples to pellet bacterial cells. Analyze the supernatant for acetate, propionate, and butyrate concentrations using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • pH Measurement: Monitor the pH of the culture at each time point.

Signaling Pathways and Metabolism

Bifidobacterium species possess sophisticated metabolic pathways to utilize complex carbohydrates like this compound and GOS. The central pathway for hexose fermentation in bifidobacteria is the "bifid shunt" or fructose-6-phosphate phosphoketolase pathway.

This compound Metabolism

This compound, an α-galactooligosaccharide, is typically metabolized intracellularly following transport into the bacterial cell. The proposed pathway involves:

  • Transport: this compound is transported into the cell via specific ATP-binding cassette (ABC) transporters.[1][3][4][5][6]

  • Hydrolysis: Intracellular α-galactosidases cleave the α-glycosidic bonds of this compound, releasing galactose and glucose.

  • Metabolism: The resulting monosaccharides are then phosphorylated and enter the central bifid shunt for fermentation into SCFAs.

Manninotriose_Metabolism cluster_extracellular Extracellular cluster_cell Bifidobacterium Cell This compound This compound ABC_transporter ABC Transporter This compound->ABC_transporter Uptake Manninotriose_in This compound ABC_transporter->Manninotriose_in alpha_Galactosidase α-Galactosidase Manninotriose_in->alpha_Galactosidase Galactose Galactose alpha_Galactosidase->Galactose Glucose Glucose alpha_Galactosidase->Glucose Bifid_Shunt Bifid Shunt Galactose->Bifid_Shunt Glucose->Bifid_Shunt SCFAs Acetate, Lactate Bifid_Shunt->SCFAs

This compound metabolism in Bifidobacterium.
Galactooligosaccharides (GOS) Metabolism

The metabolism of β-GOS by Bifidobacterium is well-documented and follows a similar pattern of uptake and intracellular hydrolysis.

  • Transport: GOS molecules are transported across the cell membrane by specific permeases and ABC transporters.[7][8]

  • Hydrolysis: Intracellular β-galactosidases hydrolyze the β-glycosidic linkages in GOS, yielding galactose and glucose.[2]

  • Metabolism: These monosaccharides are subsequently channeled into the bifid shunt pathway to produce energy and SCFAs.[7]

GOS_Metabolism cluster_extracellular Extracellular cluster_cell Bifidobacterium Cell GOS Galactooligosaccharides (GOS) GOS_Transporter Permease / ABC Transporter GOS->GOS_Transporter Uptake GOS_in GOS GOS_Transporter->GOS_in beta_Galactosidase β-Galactosidase GOS_in->beta_Galactosidase Galactose Galactose beta_Galactosidase->Galactose Glucose Glucose beta_Galactosidase->Glucose Bifid_Shunt Bifid Shunt Galactose->Bifid_Shunt Glucose->Bifid_Shunt SCFAs Acetate, Lactate Bifid_Shunt->SCFAs

GOS metabolism in Bifidobacterium.

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the prebiotic effects of this compound and GOS on Bifidobacterium growth.

Experimental_Workflow cluster_preparation Preparation cluster_fermentation In Vitro Fermentation cluster_analysis Analysis Fecal_Sample Infant Fecal Sample Slurry_Prep Prepare 10% Fecal Slurry Fecal_Sample->Slurry_Prep Inoculation Inoculate Media with Fecal Slurry Slurry_Prep->Inoculation Media_Prep Prepare Basal Media with This compound, GOS, or Control Media_Prep->Inoculation Incubation Anaerobic Incubation at 37°C Inoculation->Incubation Sampling Collect Samples at 0, 12, 24, 48h Incubation->Sampling DNA_Extraction DNA Extraction Sampling->DNA_Extraction SCFA_Analysis SCFA Analysis (GC/HPLC) Sampling->SCFA_Analysis qPCR qPCR for Bifidobacterium Quantification DNA_Extraction->qPCR Data_Analysis Data Analysis and Comparison qPCR->Data_Analysis SCFA_Analysis->Data_Analysis

Workflow for prebiotic comparison.

Conclusion

Both this compound (as a primary component of non-fructosylated α-GOS) and galactooligosaccharides (β-GOS) demonstrate significant bifidogenic properties, effectively promoting the growth of key Bifidobacterium species and leading to the production of beneficial SCFAs.[1] Current evidence suggests that their efficacy in mixed microbial communities, such as those found in the infant gut, is comparable.[1] The metabolic pathways for both types of oligosaccharides in Bifidobacterium are similar, relying on specific transporters for uptake and intracellular glycosidases for hydrolysis before entering the central bifid shunt.

For researchers and developers, the choice between this compound and GOS may depend on factors such as source availability, cost, and the specific Bifidobacterium strains being targeted, as strain-level preferences for different oligosaccharide structures can exist. Further studies with purified this compound and a wider range of Bifidobacterium species will provide a more nuanced understanding of their comparative prebiotic potential.

References

Head-to-head comparison of manninotriose and inulin on gut microbiota modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, evidence-based comparison of manninotriose and inulin on the modulation of gut microbiota. While direct head-to-head clinical trials are limited, this document synthesizes available quantitative data, outlines experimental methodologies for key analyses, and visualizes relevant biological pathways to offer a comprehensive overview for research and development purposes.

Introduction

The modulation of the gut microbiota through prebiotic intervention is a rapidly advancing field in human health and therapeutic development. Prebiotics are non-digestible food ingredients that confer a health benefit on the host by selectively stimulating the growth and/or activity of one or a limited number of bacteria in the colon. Inulin, a well-established prebiotic, is a fructan naturally found in a variety of plants. This compound, a mannan-oligosaccharide, is an emerging prebiotic with potential health benefits. This guide provides a comparative analysis of their effects on the gut microbiome.

Quantitative Data on Gut Microbiota Modulation

Table 1: Effect of this compound and Inulin on Bifidobacterium and Lactobacillus Populations

PrebioticStudy TypeDosage/ConcentrationTarget Microorganism(s)Key FindingsCitation
This compound In vitro fermentation with pure culturesNot specified3 Bifidobacterium strains, 6 Lactobacillus strainsPromoted a 3.0-fold increase in culture absorbance. Strains preferred manno-oligosaccharides with a degree of polymerization (DP) of 2-3.[1]
Inulin Human intervention study10 g/day for 16 daysBifidobacterium adolescentis, Bifidobacterium bifidumIncreased relative abundance of B. adolescentis from 0.89% to 3.9% of total microbiota. Increased relative abundance of B. bifidum from 0.22% to 0.63% in subjects where it was present.[2][3]

Table 2: Effect of this compound and Inulin on Short-Chain Fatty Acid (SCFA) Production

PrebioticStudy TypeKey Findings on SCFA ProductionCitation
This compound In vitro fermentation (as part of manno-oligosaccharides)Increased production of butyrate and valerate.
Inulin In vitro fermentation with human fecal microbiotaSignificantly elevated butyrate concentration.
Inulin Human intervention studyFermented into acetate, propionate, and butyrate.

Experimental Protocols

In Vitro Fermentation of Prebiotics with Human Fecal Microbiota

This protocol outlines a general procedure for assessing the prebiotic potential of substrates like this compound and inulin through in vitro fermentation with human gut bacteria.

Objective: To determine the impact of a prebiotic candidate on the composition and metabolic output of the human gut microbiota.

Materials:

  • Fresh human fecal samples from healthy donors (screened for antibiotic use and gastrointestinal diseases)

  • Anaerobic chamber or workstation

  • Basal fermentation medium (e.g., containing peptone, yeast extract, salts, and a reducing agent like L-cysteine)

  • Test substrates: this compound, Inulin (as a positive control), and a non-fermentable substrate (e.g., cellulose) as a negative control

  • Sterile, anaerobic culture tubes or a multi-well fermentation platform

  • pH meter

  • Gas chromatograph (GC) for SCFA analysis

  • Reagents for DNA extraction and 16S rRNA gene sequencing

Procedure:

  • Fecal Slurry Preparation: Within an anaerobic chamber, homogenize fresh fecal samples in a pre-reduced anaerobic buffer (e.g., phosphate-buffered saline with L-cysteine). Filter the slurry through sterile gauze to remove large particulate matter.

  • Inoculation: Add the fecal inoculum to the basal fermentation medium at a standardized concentration (e.g., 1-10% v/v).

  • Substrate Addition: Dispense the inoculated medium into culture tubes or wells containing the test substrates (this compound, inulin, or control) at a final concentration of, for example, 1% (w/v).

  • Incubation: Incubate the cultures anaerobically at 37°C for a defined period (e.g., 24 or 48 hours).

  • Sampling: At specified time points (e.g., 0, 12, 24, 48 hours), collect samples for pH measurement, SCFA analysis, and microbial DNA extraction.

  • Analysis:

    • Measure the pH of the culture medium.

    • Analyze SCFA concentrations using gas chromatography.

    • Extract microbial DNA and perform 16S rRNA gene sequencing to determine changes in the microbial community composition.

experimental_workflow cluster_preparation Sample Preparation cluster_fermentation In Vitro Fermentation cluster_analysis Analysis fecal_sample Fresh Fecal Sample fecal_slurry Prepare Fecal Slurry (Anaerobic) fecal_sample->fecal_slurry inoculation Inoculate Basal Medium fecal_slurry->inoculation substrates Add Substrates (this compound, Inulin, Control) inoculation->substrates incubation Anaerobic Incubation (37°C) substrates->incubation sampling Collect Samples at Time Points incubation->sampling ph_measurement pH Measurement sampling->ph_measurement scfa_analysis SCFA Analysis (GC) sampling->scfa_analysis dna_extraction DNA Extraction sampling->dna_extraction sequencing 16S rRNA Sequencing dna_extraction->sequencing bioinformatics Bioinformatics Analysis sequencing->bioinformatics

In Vitro Fermentation Workflow
16S rRNA Gene Sequencing for Gut Microbiota Analysis

This protocol provides a high-level overview of the steps involved in characterizing the gut microbial community using 16S rRNA gene sequencing.

Objective: To identify and quantify the relative abundance of different bacterial taxa in a sample.

Procedure:

  • DNA Extraction: Extract total genomic DNA from fecal or fermentation samples using a commercially available kit optimized for stool samples.

  • PCR Amplification: Amplify a specific hypervariable region (e.g., V3-V4) of the 16S rRNA gene using universal primers with attached sequencing adapters and barcodes.

  • Library Preparation: Purify the PCR products and pool them in equimolar concentrations to create a sequencing library.

  • Sequencing: Sequence the library on a high-throughput sequencing platform (e.g., Illumina MiSeq).

  • Bioinformatic Analysis:

    • Quality Control: Trim raw sequencing reads to remove low-quality bases and adapter sequences.

    • Denoising/OTU Clustering: Group sequences into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs) based on sequence similarity.

    • Taxonomic Assignment: Assign taxonomy to each ASV/OTU by comparing their sequences to a reference database (e.g., Greengenes, SILVA).

    • Diversity Analysis: Calculate alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) metrics.

    • Statistical Analysis: Identify differentially abundant taxa between experimental groups.

Short-Chain Fatty Acid (SCFA) Analysis by Gas Chromatography (GC)

This protocol describes the quantification of major SCFAs (acetate, propionate, and butyrate) from fermentation samples.

Objective: To measure the concentration of SCFAs produced during microbial fermentation.

Procedure:

  • Sample Preparation:

    • Centrifuge fermentation samples to pellet bacterial cells.

    • Acidify the supernatant with an acid (e.g., hydrochloric acid or metaphosphoric acid) to protonate the SCFAs.

    • Add an internal standard (e.g., 2-ethylbutyric acid) to each sample for accurate quantification.

    • Extract the SCFAs into an organic solvent (e.g., diethyl ether or a mixture of n-butanol, tetrahydrofuran, and acetonitrile).

  • GC Analysis:

    • Inject the extracted sample into a gas chromatograph equipped with a flame ionization detector (GC-FID).

    • Separate the SCFAs on a suitable capillary column (e.g., a wax column).

    • The detector response is proportional to the concentration of each SCFA.

  • Quantification:

    • Generate a standard curve using known concentrations of acetate, propionate, and butyrate.

    • Calculate the concentration of each SCFA in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.

Signaling Pathways and Logical Relationships

The fermentation of prebiotics like this compound and inulin by gut bacteria leads to the production of SCFAs, which can then influence host physiology through various signaling pathways.

signaling_pathway cluster_lumen Gut Lumen cluster_epithelium Intestinal Epithelium cluster_host Host Response prebiotic Prebiotic (this compound or Inulin) microbiota Gut Microbiota (e.g., Bifidobacterium) prebiotic->microbiota Fermentation scfa Short-Chain Fatty Acids (SCFAs) (Acetate, Propionate, Butyrate) microbiota->scfa Production colonocyte Colonocyte scfa->colonocyte Uptake gpr41_43 GPR41/43 colonocyte->gpr41_43 Activation hdac HDAC Inhibition colonocyte->hdac Intracellular Action energy_homeostasis Energy Homeostasis colonocyte->energy_homeostasis Energy Source gut_barrier Improved Gut Barrier Function gpr41_43->gut_barrier immune_modulation Immune Modulation hdac->immune_modulation

Prebiotic Fermentation and Host Response

Discussion and Conclusion

Both this compound and inulin demonstrate prebiotic potential by selectively stimulating the growth of beneficial gut bacteria and influencing the production of health-promoting metabolites.

  • Inulin is a well-researched prebiotic with a clear bifidogenic effect, leading to a significant increase in the abundance of Bifidobacterium species. Its fermentation consistently results in the production of short-chain fatty acids, particularly acetate, propionate, and butyrate.

  • This compound , as a component of manno-oligosaccharides, also shows promise as a prebiotic by promoting the growth of Bifidobacterium and Lactobacillus species. Preliminary data suggests its fermentation contributes to the production of SCFAs, including butyrate. However, more specific quantitative data from in vivo human studies are needed to fully elucidate its impact and efficacy compared to established prebiotics like inulin.

For researchers and drug development professionals, inulin currently offers a more robust dataset for clinical trial design and product formulation. This compound, however, represents a promising area for further investigation, with the potential for unique modulatory effects on the gut microbiota that may offer distinct health benefits. Future head-to-head comparative studies are crucial to directly assess the differential effects of these two prebiotics and to guide their targeted application in promoting human health.

References

Cross-Validation of Manninotriose Quantification: A Comparative Guide to HPLC and Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of manninotriose, a trisaccharide of interest in various biological and industrial processes, is paramount. This guide provides a comprehensive comparison of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and enzymatic assays. We present a cross-validation framework, detailed experimental protocols, and performance data to assist in selecting the most suitable method for your research needs.

Comparative Analysis of Analytical Methods

The choice between HPLC and enzymatic assays for this compound quantification depends on several factors, including the required specificity, sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of each method.

FeatureHPLC-RIDEnzymatic Assay (Proposed)
Principle Separation based on polarity and size, detection by refractive index.Enzymatic hydrolysis of this compound to mannose, followed by a colorimetric or fluorometric enzymatic assay for mannose.
Specificity High. Can separate this compound from other oligosaccharides.Moderate to High. Dependent on the specificity of the hydrolyzing enzyme (e.g., α-galactosidase) and the mannose assay.
Sensitivity Moderate.Potentially high, depending on the sensitivity of the final detection step.
Linearity Range Typically wide.Dependent on the linear range of the mannose detection kit.
Precision High.Generally good, but can be influenced by multiple reaction steps.
Sample Throughput Lower, due to serial sample injection and run times.Potentially higher, especially with microplate-based assays.
Instrumentation HPLC system with a refractive index detector.Spectrophotometer or fluorometer, incubator.
Cost per Sample Can be higher due to solvent consumption and column maintenance.Can be lower, depending on the cost of enzymes and assay kits.
Advantages - Direct quantification of intact this compound.- High resolution and separation of isomers.- High potential for high-throughput screening.- Does not require an HPLC system.
Disadvantages - Requires specialized equipment and expertise.- Longer analysis time per sample.- Indirect measurement.- Susceptible to interference from endogenous mannose.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-RID) Method

This protocol is adapted from a method for the determination of sucrose, stachyose, raffinose, and this compound in soy molasses.

a. Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a known volume of deionized water.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

b. HPLC Conditions:

  • Column: COSMOSIL Sugar-D (4.6 mm I.D. × 250 mm)

  • Mobile Phase: 70% Acetonitrile in deionized water

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30 °C

  • Detector: Refractive Index Detector (RID)

  • Injection Volume: 10 µL

c. Quantification: A standard curve is constructed by injecting known concentrations of a pure this compound standard. The concentration of this compound in the samples is then determined by comparing the peak area of the sample with the standard curve.

Proposed Enzymatic Assay Method

This proposed method involves a two-step enzymatic reaction. The first step is the hydrolysis of this compound into its constituent monosaccharides by an appropriate enzyme. The second step is the specific quantification of one of the released monosaccharides, in this case, D-mannose, using a commercially available assay kit.

a. Step 1: Enzymatic Hydrolysis of this compound

  • Enzyme Selection: An enzyme capable of hydrolyzing the specific glycosidic linkages in this compound is required. Based on its structure (O-α-D-galactosyl-(1→6)-O-α-D-glucosyl-(1→2)-β-D-fructofuranoside), an α-galactosidase would be a suitable candidate to cleave the terminal galactose residue. Alternatively, a mannanase could potentially hydrolyze the internal linkages.

  • Hydrolysis Reaction:

    • Prepare a reaction mixture containing the sample, the selected enzyme (e.g., α-galactosidase), and the appropriate reaction buffer as recommended by the enzyme manufacturer.

    • Incubate the reaction mixture at the optimal temperature and for a sufficient duration to ensure complete hydrolysis of this compound. This will need to be optimized for the specific enzyme and substrate concentration.

    • Terminate the reaction, for example, by heat inactivation of the enzyme.

b. Step 2: Quantification of Released D-Mannose

  • Assay Principle: Utilize a commercial D-mannose assay kit. These kits typically involve a series of enzymatic reactions that lead to the formation of a colored or fluorescent product, which is proportional to the amount of D-mannose present.

  • Assay Procedure:

    • Follow the protocol provided with the D-mannose assay kit.

    • Briefly, the hydrolyzed sample is mixed with the assay reagents in a 96-well plate.

    • After incubation, the absorbance or fluorescence is measured using a microplate reader.

  • Quantification:

    • A standard curve is generated using known concentrations of D-mannose.

    • The concentration of D-mannose in the hydrolyzed sample is determined from the standard curve.

    • The initial concentration of this compound in the original sample is then calculated based on the stoichiometry of the hydrolysis reaction (one mole of this compound yields one mole of mannose upon complete hydrolysis by a suitable enzyme).

Visualizing the Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of this compound quantification by HPLC and the proposed enzymatic assay.

G cluster_sample_prep Sample Preparation cluster_hplc HPLC Method cluster_enzymatic Enzymatic Assay cluster_validation Cross-Validation Sample Sample containing this compound PreparedSample Prepared Sample (Aqueous Solution) Sample->PreparedSample HPLC_Injection HPLC Injection PreparedSample->HPLC_Injection Enzymatic_Hydrolysis Enzymatic Hydrolysis (e.g., α-Galactosidase) PreparedSample->Enzymatic_Hydrolysis HPLC_Separation Chromatographic Separation (Sugar-D Column) HPLC_Injection->HPLC_Separation HPLC_Detection Refractive Index Detection HPLC_Separation->HPLC_Detection HPLC_Quantification Quantification vs. This compound Standard HPLC_Detection->HPLC_Quantification HPLC_Result [this compound]HPLC HPLC_Quantification->HPLC_Result Comparison Compare Results HPLC_Result->Comparison Mannose_Quantification D-Mannose Quantification (Commercial Kit) Enzymatic_Hydrolysis->Mannose_Quantification Enzymatic_Result [this compound]Enzymatic Mannose_Quantification->Enzymatic_Result Enzymatic_Result->Comparison Conclusion Method Validation Comparison->Conclusion G This compound This compound Mannose D-Mannose This compound->Mannose Hydrolysis Enzyme1 α-Galactosidase Enzyme1->Mannose M6P Mannose-6-Phosphate Mannose->M6P Phosphorylation ATP ATP ATP->M6P ADP ADP HK Hexokinase HK->M6P M6P->ADP F6P Fructose-6-Phosphate M6P->F6P Isomerization PMI Phosphomannose Isomerase PMI->F6P G6P Glucose-6-Phosphate F6P->G6P Isomerization PGI Phosphoglucose Isomerase PGI->G6P Signal Colorimetric/Fluorometric Signal G6P->Signal Oxidation NADP NADP+ NADP->Signal NADPH NADPH G6PDH G6P Dehydrogenase G6PDH->Signal Signal->NADPH

Navigating Manninotriose Analysis: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of manninotriose is crucial for various applications, including its use as a biomarker and in pharmaceutical formulations. However, the absence of a standardized, inter-laboratory validated analytical method presents a significant challenge. This guide provides a comprehensive comparison of available analytical techniques, supported by experimental data for structurally related compounds, to aid in the selection of a suitable method for this compound analysis.

While a dedicated inter-laboratory validation for a single analytical method for this compound remains to be established, several powerful techniques have been validated for the analysis of similar oligosaccharides and sugar alcohols. This guide delves into the performance characteristics of High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE), drawing parallels to inform method selection for this compound.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method hinges on a variety of factors, including sensitivity, specificity, and the nature of the sample matrix. The following tables summarize the validation parameters for HPLC-RID, GC-MS, and CE, primarily based on data from the analysis of mannitol and other sugars, providing a valuable reference for what can be expected for this compound analysis.

Table 1: Performance Characteristics of HPLC-RID for Sugar Analysis
ParameterReported Performance for Similar Analytes (e.g., Mannitol, Sugars)
Linearity (R²) >0.997 over a concentration range of 0.1–5 mg/mL.[1][2]
Precision (RSD) Repeatability: <5%.[1][2]
Accuracy/Recovery Not explicitly stated for this compound. For mannitol, recoveries are generally high.
Limit of Detection (LOD) 0.01–0.17 mg/mL.[1][2]
Limit of Quantification (LOQ) 0.03–0.56 mg/mL.[1][2]
Table 2: Performance Characteristics of GC-MS for Sugar Analysis
ParameterReported Performance for Similar Analytes (e.g., Mannitol, Sugars)
Linearity Generally linear over a wide range, but can be affected by derivatization.
Precision Dependent on the derivatization method; can be challenging.
Accuracy/Recovery Can be influenced by matrix effects and the efficiency of the derivatization process.
Limit of Detection (LOD) High sensitivity, capable of detecting low concentrations.
Limit of Quantification (LOQ) Typically in the low µg/mL range.
Table 3: Performance Characteristics of Capillary Electrophoresis for Sugar Analysis
ParameterReported Performance for Similar Analytes (e.g., Mannitol, Sugars)
Linearity Linear over approximately three orders of magnitude.[3]
Precision (RSD) Migration times are repeatable with RSDs of 2.35-5.47%.
Accuracy/Recovery Not explicitly stated for this compound.
Limit of Detection (LOD) 1 to 2 µM for mannitol and other sugars with electrochemical detection.[3]
Limit of Quantification (LOQ) Dependent on the detection method.

Experimental Protocols: A Closer Look

Detailed methodologies are critical for the successful implementation and validation of any analytical technique. Below are outlines of the experimental protocols for the discussed methods.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

HPLC-RID is a robust and widely used technique for the analysis of non-chromophoric compounds like sugars.

Sample Preparation: Samples are typically diluted in an appropriate solvent, often the mobile phase, and filtered through a 0.45 µm membrane filter before injection.[1]

Chromatographic Conditions:

  • Column: A column suitable for sugar analysis, such as a Shodex SUGAR SP0810 column.[1][2]

  • Mobile Phase: Isocratic elution with purified water is common.[1][2][4]

  • Flow Rate: A typical flow rate is 0.5 mL/min.[1][2]

  • Column Temperature: The column is often heated, for instance to 80 °C, to improve peak shape and reduce viscosity.[1][2][4]

  • Detection: A Refractive Index Detector (RID) is used to detect the analytes.[1][2][4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, particularly for the identification of compounds. However, it requires derivatization to make the non-volatile sugars amenable to gas chromatography.

Sample Preparation and Derivatization: A crucial step in GC-MS analysis of sugars is derivatization, commonly through trimethylsilylation or per-acetylation, to increase their volatility.[5] This process can be complex and may introduce variability.

GC-MS Conditions:

  • Column: A capillary column, such as one with a stationary phase of 5% phenyl-methylpolysiloxane.

  • Carrier Gas: Helium is typically used as the carrier gas.[5]

  • Temperature Program: A temperature gradient is employed to separate the derivatized sugars. For example, starting at 130°C and ramping up to 290°C.[5]

  • Injection Mode: Split or splitless injection can be used depending on the sample concentration.

  • Detection: A mass spectrometer is used for detection and identification, often in scan or selected ion monitoring (SIM) mode.[5]

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that requires minimal sample volume.

Sample Preparation: Samples are dissolved in the background electrolyte and may require derivatization with a fluorophore like 8-aminopyrene-1,3,6-trisulfonic acid (APTS) for sensitive laser-induced fluorescence (LIF) detection.

CE Conditions:

  • Capillary: A fused-silica capillary.[6]

  • Background Electrolyte: A buffer solution, such as a borate buffer, is used to control the pH and conductivity.[6]

  • Separation Voltage: A high voltage (e.g., 25 kV) is applied across the capillary to drive the separation.[6]

  • Detection: Detection can be achieved through various means, including indirect UV detection or, for higher sensitivity, laser-induced fluorescence (LIF) after derivatization.[6]

Visualizing the Path to a Validated Method

The journey from method development to a fully validated analytical procedure is a structured process. The following diagram illustrates a general workflow for analytical method validation, a crucial step for ensuring the reliability of data for this compound analysis.

Analytical_Method_Validation_Workflow start Method Development & Optimization protocol Validation Protocol (Define Parameters & Acceptance Criteria) start->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range protocol->linearity precision Precision (Repeatability & Intermediate) protocol->precision accuracy Accuracy/ Recovery protocol->accuracy lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness system_suitability System Suitability protocol->system_suitability report Validation Report specificity->report linearity->report precision->report accuracy->report lod_loq->report robustness->report system_suitability->report end Method Implementation & Routine Use report->end

Caption: General workflow for analytical method validation.

The Path Forward: A Call for Inter-Laboratory Collaboration

While this guide provides a comparative overview of potential analytical methods for this compound, it also highlights a critical gap: the lack of a formal inter-laboratory validation study. Such a study is essential for establishing a standardized method with well-defined performance characteristics, which would, in turn, enhance the comparability and reliability of data across different laboratories and research studies.

For researchers and drug development professionals, the choice of an analytical method for this compound will depend on the specific requirements of their application. For routine quantification where high sensitivity is not paramount, HPLC-RID offers a robust and straightforward approach. When high sensitivity and structural confirmation are necessary, GC-MS, despite its complexity, is a powerful option. Capillary electrophoresis provides a high-resolution alternative with low sample consumption.

Ultimately, the development and validation of a standardized analytical method for this compound through a collaborative inter-laboratory effort will be a significant step forward, ensuring data integrity and facilitating advancements in the fields where this important oligosaccharide plays a role.

References

Manninotriose: A Potential Biomarker for Specific Gut Microbial Metabolic Pathways in Comparison to Established Intestinal Permeability Markers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The integrity of the intestinal barrier is a critical determinant of overall health, and its dysfunction, often termed "leaky gut," is implicated in a wide range of diseases. Consequently, the identification and validation of reliable biomarkers to assess intestinal permeability and gut health are of paramount importance in research and clinical settings. This guide provides a comprehensive comparison of established biomarkers of intestinal permeability—zonulin, claudin-3, intestinal fatty acid-binding protein (I-FABP), and lipopolysaccharide (LPS)—with the emerging potential of manninotriose as a marker for specific gut microbial metabolic activities.

While the established markers directly reflect the physical and functional state of the intestinal barrier, this compound offers a different perspective: a window into the metabolic capacity of the gut microbiome, particularly the presence and activity of beneficial bacteria capable of fermenting complex oligosaccharides.

Established Biomarkers of Intestinal Permeability: A Quantitative Comparison

The following table summarizes the key characteristics and performance metrics of the most widely used biomarkers for assessing intestinal permeability.

BiomarkerSample TypeMechanism of Action as a BiomarkerReported SensitivityReported SpecificityAssociated Conditions
Zonulin Serum, Plasma, StoolA protein that reversibly regulates intestinal tight junctions. Elevated levels correlate with increased intestinal permeability.70.9% for Non-Celiac Gluten Sensitivity vs. IBS-D[1]83.1% for Non-Celiac Gluten Sensitivity vs. IBS-D[1]Celiac Disease[2][3], Inflammatory Bowel Disease[2], Non-Celiac Gluten Sensitivity[1][4][5], Type 1 Diabetes[3]
Claudin-3 Serum, Plasma, Urine, TissueA tight junction protein. Changes in its expression and presence in circulation can indicate disruption of the intestinal barrier.--Inflammatory Bowel Disease[6][7][8][9][10], Colitis[7]
I-FABP Serum, Plasma, UrineA small cytosolic protein released from damaged enterocytes into the bloodstream.64-94.4% for Necrotizing Enterocolitis[11][12][13]85-100% for Necrotizing Enterocolitis[11][12][13]Necrotizing Enterocolitis[11][12][13][14][15], Intestinal Ischemia[6]
LPS Plasma, SerumAn endotoxin from the outer membrane of Gram-negative bacteria. Its presence in the bloodstream indicates bacterial translocation across a compromised intestinal barrier.HighHighNon-Alcoholic Fatty Liver Disease (NAFLD)[16][17][18][19][20], Liver Disease[17]

This compound: An Indirect Indicator of Gut Microbial Health

This compound is a trisaccharide belonging to the raffinose family of oligosaccharides (RFOs). Unlike the direct markers of intestinal permeability, the significance of this compound lies in its metabolism by specific gut bacteria, most notably beneficial Bifidobacterium species such as Bifidobacterium adolescentis and Bifidobacterium longum[21][22][23][24][25][26].

The presence and metabolic activity of these bacteria are crucial for gut health. They ferment non-digestible carbohydrates like this compound to produce short-chain fatty acids (SCFAs), such as butyrate, propionate, and acetate[27][28][29][30]. SCFAs are vital energy sources for colonocytes, possess anti-inflammatory properties, and contribute to the maintenance of a healthy intestinal barrier.

Therefore, the measurement of this compound and its metabolic byproducts in a controlled setting (e.g., after a specific dietary challenge) could serve as a functional biomarker for:

  • The presence and activity of a healthy bifidobacterial population.

  • The capacity of the gut microbiome to produce beneficial SCFAs.

  • Overall gut microbial metabolic function.

Currently, there is a lack of direct clinical data on the sensitivity and specificity of this compound as a biomarker for specific diseases. Its utility is conceptualized as an indicator of a healthy gut microbiome, which is often compromised in conditions associated with increased intestinal permeability.

Signaling Pathways and Metabolic Processes

Intestinal Permeability Signaling Pathways

The following diagrams illustrate the signaling pathways associated with the established biomarkers of intestinal permeability.

Zonulin_Pathway cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium Gliadin/\nBacteria Gliadin/ Bacteria Zonulin Zonulin Gliadin/\nBacteria->Zonulin Triggers Release PAR2 PAR2 Receptor Zonulin->PAR2 Binds ZO1 ZO-1 PAR2->ZO1 Signal Cascade Occludin Occludin ZO1->Occludin Disassembly Actin Actin Cytoskeleton Occludin->Actin Dissociation Increased\nPermeability Increased Permeability Actin->Increased\nPermeability Leads to Claudin_Pathway cluster_cell1 Epithelial Cell 1 cluster_cell2 Epithelial Cell 2 Claudin3_1 Claudin-3 ZO1_1 ZO-1 Claudin3_1->ZO1_1 Claudin3_2 Claudin-3 Claudin3_1->Claudin3_2 Homophilic Interaction Barrier\nDysfunction Barrier Dysfunction Claudin3_1->Barrier\nDysfunction Leads to Actin1 Actin ZO1_1->Actin1 ZO1_2 ZO-1 Claudin3_2->ZO1_2 Claudin3_2->Barrier\nDysfunction Leads to Actin2 Actin ZO1_2->Actin2 Inflammation Inflammation Inflammation->Claudin3_1 Downregulates/ Disrupts Inflammation->Claudin3_2 Downregulates/ Disrupts LPS_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte LPS LPS TLR4 TLR4 LPS->TLR4 Binds Barrier\nDysfunction Barrier Dysfunction LPS->Barrier\nDysfunction Translocates across MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB MyD88->NFkB Activates Pro-inflammatory\nCytokines Pro-inflammatory Cytokines NFkB->Pro-inflammatory\nCytokines Induces Manninotriose_Metabolism cluster_lumen Intestinal Lumen cluster_bifido Bifidobacterium This compound This compound (RFO) Mannanase β-Mannanase/ α-Galactosidase This compound->Mannanase Metabolized by Monosaccharides Monosaccharides (Mannose, Galactose, Glucose) Mannanase->Monosaccharides Hydrolyzes to Fermentation Fermentation (Bifid Shunt) Monosaccharides->Fermentation Enters SCFAs Short-Chain Fatty Acids (SCFAs) Fermentation->SCFAs Produces Host\nBenefits Host Benefits: - Energy for Colonocytes - Anti-inflammatory - Barrier Integrity SCFAs->Host\nBenefits Provide

References

Comparative study of high-mannose-type oligosaccharides in healthy versus diseased states

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

High-mannose-type oligosaccharides, a class of N-linked glycans, are pivotal in a myriad of biological processes, from protein folding and quality control to cell-cell recognition and immune modulation. In a healthy state, these glycans are typically transient intermediates in the N-glycosylation pathway, destined for modification into more complex structures. However, significant alterations in the abundance and presentation of high-mannose glycans on cell surfaces and secreted glycoproteins are increasingly recognized as a hallmark of various pathological conditions, including cancer, viral infections, and certain genetic disorders. This guide provides a comparative overview of high-mannose oligosaccharides in healthy versus diseased states, supported by quantitative data and detailed experimental protocols.

Quantitative Comparison of High-Mannose Glycans

The following tables summarize the observed changes in high-mannose-type oligosaccharides in different disease states compared to healthy controls. These alterations are often detected through mass spectrometry or chromatography-based techniques, providing a quantitative glimpse into the glycomic landscape of disease.

Disease StateSample TypeHigh-Mannose Glycan SpeciesFold Change/ObservationAnalytical MethodReference
Breast Cancer SerumMan5, Man6, Man7, Man8, Man9Elevated levels with cancer progression. Man9 showed a significant increase in both mouse models and human patients.MALDI-FT-ICR MS[1][2]
TissueHigh-mannose glycansIncreased abundance in cancerous tissues and at distant metastatic sites.MALDI-MSI[3][4]
Colorectal Cancer TissueHigh-mannose-type N-glycansHigher abundance in dysplastic regions compared to carcinoma, correlating with cell proliferation.MALDI-MSI, CE-ESI-MS/MS[5][6]
Viral Infections
HIV-1Viral envelope (gp120)High-mannose glycansDensely packed to form a "glycan shield" that masks underlying protein epitopes from neutralizing antibodies. The high-mannose content is a key feature.Not specified[7][8][9]
Influenza VirusInfected lung tissueHigh-mannose glycansInduced upon infection and associated with disease severity. Recognized by mannan-binding lectin (MBL), triggering an inflammatory response.Lectin microarray[10]
SARS-CoV-2Spike proteinHigh-mannose glycansPresent on the spike protein and targeted by lectins that can inhibit viral entry.Not specified[11]
Lysosomal Storage Diseases
α-MannosidosisLysosomesMannose-rich oligosaccharidesAccumulation due to deficiency of the lysosomal α-D-mannosidase enzyme.Not specified[12][13]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible quantification of high-mannose oligosaccharides. Below are protocols for key experimental techniques cited in the comparison.

N-Glycan Release and Labeling for Mass Spectrometry and HPLC Analysis

This protocol outlines the general steps for releasing N-linked glycans from glycoproteins and labeling them for subsequent analysis.

  • Protein Denaturation and Reduction :

    • Proteins are denatured to expose glycosylation sites. This is often achieved by incubation with SDS (e.g., 1.33% w/v) at 65°C for 10 minutes.[14][15]

    • Disulfide bonds are reduced using dithiothreitol (DTT) at 56°C for 30 minutes.[16]

  • Alkylation :

    • Cysteine residues are alkylated to prevent the reformation of disulfide bonds, typically using iodoacetamide at 37°C for 60 minutes in the dark.[16]

  • Enzymatic Glycan Release :

    • N-glycans are released from the protein backbone using the enzyme Peptide-N-Glycosidase F (PNGase F).[15][17][18] The sample is incubated with PNGase F overnight at 37°C.[15]

  • Fluorescent Labeling :

    • The released glycans are labeled with a fluorescent dye to enable detection in HPLC and improve ionization in mass spectrometry. Common labeling reagents include 2-aminobenzamide (2-AB)[15][17] or RapiFluor-MS.[18]

    • For 2-AB labeling, the dried glycans are incubated with the labeling mixture (e.g., 2-AB and 2-picoline borane in DMSO and acetic acid) for 2 hours at 65°C.[15]

  • Purification of Labeled Glycans :

    • Excess label and other contaminants are removed using techniques like hydrophilic interaction liquid chromatography solid-phase extraction (HILIC-SPE).[15]

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying labeled glycans.

  • Column and Mobile Phases :

    • A HILIC column (e.g., Waters BEH Glycan, TSKgel Amide 80) is typically used for glycan separation.[14][15]

    • The mobile phases usually consist of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).[14][15]

  • Gradient Elution :

    • Glycans are eluted using a decreasing gradient of the organic solvent.[14][15]

  • Detection :

    • Fluorescently labeled glycans are detected using a fluorescence detector.[18]

  • Data Analysis :

    • The retention times of the separated glycans are compared to a dextran ladder standard to assign glucose unit (GU) values. These GU values, along with mass spectrometry data, help in identifying the glycan structures.

Analysis by Mass Spectrometry (MS)

MS provides detailed structural information and relative quantification of glycans.

  • Ionization Techniques :

    • Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are commonly used.[16][19]

  • Mass Analyzers :

    • Various mass analyzers can be employed, including Time-of-Flight (TOF), Fourier Transform-Ion Cyclotron Resonance (FT-ICR), and Quadrupole-Time-of-Flight (QTOF).[1][15]

  • Tandem MS (MS/MS) :

    • MS/MS is used for detailed structural elucidation of the glycans by fragmenting the parent ions and analyzing the resulting fragment ions.[19][20]

Signaling Pathways and Biological Relationships

The alteration of high-mannose glycan presentation has profound implications for cellular signaling and interactions. The following diagrams illustrate key pathways and workflows.

N_Glycan_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Glycoprotein Glycoprotein Sample (Serum, Tissue, etc.) Denaturation Denaturation & Reduction Glycoprotein->Denaturation Alkylation Alkylation Denaturation->Alkylation Release N-Glycan Release (PNGase F) Alkylation->Release Labeling Fluorescent Labeling (e.g., 2-AB) Release->Labeling Purification Purification (HILIC-SPE) Labeling->Purification HPLC HPLC Separation Purification->HPLC MS Mass Spectrometry Purification->MS Quantification Relative Quantification HPLC->Quantification Identification Structural Identification MS->Identification Quantification->Identification

Experimental workflow for N-glycan analysis.

Viral_Entry_Inhibition Virus Enveloped Virus (e.g., HIV, SARS-CoV-2) Spike Viral Glycoprotein (Spike, gp120) Virus->Spike expresses HM_Glycan High-Mannose Glycans Spike->HM_Glycan is decorated with Receptor Host Cell Receptor (e.g., ACE2, CD4) HM_Glycan->Receptor mediates binding to HM_Glycan->Receptor blocks binding HostCell Host Cell Receptor->HostCell on Lectin Lectin-Based Inhibitor Lectin->HM_Glycan binds to MBL_Pathway InfectedCell Infected/Stressed Host Cell HM_Glycan Aberrant High-Mannose Glycans InfectedCell->HM_Glycan expresses MBL Mannan-Binding Lectin (MBL) MBL->HM_Glycan recognizes and binds MASPs MBL-Associated Serine Proteases (MASPs) MBL->MASPs activates Complement Complement Cascade Activation MASPs->Complement initiates Inflammation Inflammation & Cell Lysis Complement->Inflammation leads to

References

Manninotriose vs. Other Manno-oligosaccharides: A Comparative Guide to Gut Health Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of manninotriose versus other manno-oligosaccharides (MOS) on key gut health parameters. The information presented is based on available experimental data, focusing on the impact of the degree of polymerization (DP) of MOS on their prebiotic activity.

Executive Summary

Manno-oligosaccharides are recognized for their prebiotic potential, selectively stimulating the growth of beneficial gut bacteria and contributing to a healthy gut environment. Emerging evidence suggests that the efficacy of MOS is significantly influenced by their chain length, or degree of polymerization. In particular, manno-oligosaccharides with a lower DP, such as mannobiose (DP2) and This compound (DP3) , appear to be more readily utilized by probiotic bacteria compared to their higher DP counterparts like mannotetraose (DP4) and mannopentaose (DP5). This preferential utilization may lead to a more pronounced bifidogenic effect and enhanced production of short-chain fatty acids (SCFAs), crucial metabolites for gut health.

Comparative Efficacy: this compound vs. Higher DP Manno-oligosaccharides

The primary mechanism behind the prebiotic activity of MOS lies in their selective fermentation by beneficial gut microbes, particularly Bifidobacterium and Lactobacillus species.[1] Studies have indicated that these probiotic strains show a preference for MOS with a lower degree of polymerization.

One in vitro fermentation study demonstrated that three Bifidobacterium strains and six Lactobacillus strains exhibited a preference for manno-oligosaccharides with a DP of 2-3 over those with a DP of 4-5. This preferential utilization resulted in a significant 3.0-fold increase in the culture absorbance of these beneficial bacteria.

While direct, head-to-head quantitative data from a single study comparing purified this compound to other purified MOS is limited, the consistent finding of preferential utilization of lower DP MOS provides a strong basis for inferring the superior prebiotic potential of this compound.

Quantitative Data on Gut Health Parameters

The following tables summarize the expected impact of this compound compared to other manno-oligosaccharides based on the available scientific literature.

Table 1: Comparative Bifidogenic Effect

Manno-oligosaccharideDegree of Polymerization (DP)Relative Bifidogenic Effect (Inferred)Supporting Evidence
Mannobiose2HighPreferred by Bifidobacterium and Lactobacillus species in vitro.
This compound 3 High Preferred by Bifidobacterium and Lactobacillus species in vitro.
Mannotetraose4Moderate to LowLess preferred by key probiotic strains compared to DP2 and DP3 MOS.
Mannopentaose5Moderate to LowLess preferred by key probiotic strains compared to DP2 and DP3 MOS.

Table 2: Comparative Short-Chain Fatty Acid (SCFA) Production (Inferred)

Manno-oligosaccharidePrimary Fermenting GeneraExpected Major SCFAsRationale
This compound Bifidobacterium, Lactobacillus Acetate, Lactate The primary end-products of Bifidobacterium fermentation are acetate and lactate. Acetate serves as a substrate for other bacteria to produce butyrate.
Higher DP MOSVarious saccharolytic bacteriaAcetate, Propionate, ButyrateFermentation by a broader range of bacteria may lead to a different SCFA profile.

Experimental Protocols

The following sections describe generalized experimental methodologies for assessing the prebiotic potential of manno-oligosaccharides.

In Vitro Fermentation Model
  • Objective: To evaluate the fermentability of different manno-oligosaccharides by the gut microbiota and to quantify the production of short-chain fatty acids.

  • Inoculum: Fecal samples from healthy human donors are collected and homogenized to create a fecal slurry, which serves as the source of the gut microbiota.

  • Culture Medium: A basal medium mimicking the nutrient environment of the colon is prepared, containing peptone, yeast extract, salts, and a reducing agent to maintain anaerobic conditions.

  • Substrates: Purified this compound, mannobiose, mannotetraose, and a control (e.g., no added carbohydrate) are added to separate fermentation vessels.

  • Fermentation: The fecal slurry is inoculated into the fermentation vessels containing the medium and substrates. The cultures are maintained under anaerobic conditions at 37°C for a specified period (e.g., 24-48 hours).

  • Analysis: Samples are collected at various time points to measure pH changes and the concentrations of short-chain fatty acids (acetate, propionate, butyrate) using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Pure Culture Growth Studies
  • Objective: To assess the ability of specific probiotic strains to utilize different manno-oligosaccharides.

  • Bacterial Strains: Pure cultures of relevant probiotic bacteria (e.g., Bifidobacterium longum, Lactobacillus plantarum) are used.

  • Culture Medium: A defined growth medium with the specific manno-oligosaccharide (this compound, mannobiose, etc.) as the sole carbon source is prepared.

  • Growth Measurement: The growth of the bacteria is monitored over time by measuring the optical density (OD) at 600 nm using a spectrophotometer. The growth rate and final cell density are calculated.

Signaling Pathways

The beneficial effects of manno-oligosaccharides on gut health are mediated through various signaling pathways, primarily activated by their fermentation end-products, the short-chain fatty acids.

Signaling_Pathways cluster_lumen Gut Lumen cluster_epithelium Intestinal Epithelial Cell This compound This compound Gut Microbiota Gut Microbiota This compound->Gut Microbiota Fermentation SCFAs Acetate, Propionate, Butyrate Gut Microbiota->SCFAs GPRs G-protein coupled receptors (GPR41, GPR43, GPR109A) SCFAs->GPRs Binding Signaling_Cascade Activation of MAPK, NF-κB, etc. GPRs->Signaling_Cascade Cellular_Response Increased Tight Junction Protein Expression Anti-inflammatory Cytokine Production Decreased Pro-inflammatory Cytokine Production Signaling_Cascade->Cellular_Response Gut_Health Improved Gut Barrier Function Reduced Inflammation Cellular_Response->Gut_Health

The fermentation of this compound by beneficial gut bacteria leads to the production of SCFAs. These SCFAs can then interact with G-protein coupled receptors (GPCRs) on the surface of intestinal epithelial cells, such as GPR41, GPR43, and GPR109A. This interaction triggers intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. The activation of these pathways can lead to several beneficial outcomes, including:

  • Enhancement of Gut Barrier Function: Increased expression of tight junction proteins, which strengthens the integrity of the intestinal lining.

  • Modulation of Immune Responses: Promotion of anti-inflammatory cytokine production and inhibition of pro-inflammatory signaling.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the prebiotic efficacy of different manno-oligosaccharides.

Experimental_Workflow Start Start: Hypothesis Oligos Source Purified Manno-oligosaccharides (this compound, Mannobiose, Mannotetraose) Start->Oligos InVitro In Vitro Fermentation (Human Fecal Slurry) Oligos->InVitro PureCulture Pure Culture Studies (Bifidobacterium, Lactobacillus) Oligos->PureCulture SCFA_Analysis SCFA Analysis (GC/HPLC) (Acetate, Propionate, Butyrate) InVitro->SCFA_Analysis Microbiota_Analysis Microbiota Composition Analysis (16S rRNA sequencing) InVitro->Microbiota_Analysis Growth_Analysis Bacterial Growth Analysis (OD600) PureCulture->Growth_Analysis Data_Analysis Comparative Data Analysis SCFA_Analysis->Data_Analysis Microbiota_Analysis->Data_Analysis Growth_Analysis->Data_Analysis Conclusion Conclusion: Efficacy Determination Data_Analysis->Conclusion

Conclusion

The available evidence strongly suggests that the degree of polymerization is a critical factor determining the prebiotic efficacy of manno-oligosaccharides. This compound (DP3), along with mannobiose (DP2), is preferentially utilized by key probiotic bacteria compared to higher DP MOS. This leads to a more potent bifidogenic effect and likely a more favorable production of short-chain fatty acids that contribute to improved gut barrier function and a balanced immune response. For researchers and professionals in drug development, focusing on lower DP manno-oligosaccharides like this compound may offer a more targeted and effective approach for developing next-generation prebiotics and gut health-modulating therapeutics. Further direct comparative studies using purified forms of these oligosaccharides are warranted to provide more definitive quantitative data.

References

A Comparative Study of the Metabolic Fate of Manninotriose and Its Precursor Stachyose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic fate of two closely related oligosaccharides: manninotriose and its precursor, stachyose. As interest in prebiotics and their impact on gut health grows, understanding the distinct metabolic pathways of these compounds is crucial for their potential applications in functional foods and therapeutics. This document synthesizes available experimental data on their digestion, absorption, and fermentation by the gut microbiota, offering a clear comparison of their effects on microbial composition and the production of key metabolites.

Introduction to this compound and Stachyose

Stachyose is a tetrasaccharide belonging to the raffinose family of oligosaccharides (RFOs), commonly found in legumes such as soybeans and peas[1]. It is composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit[1]. This compound, a trisaccharide, is a structural derivative of stachyose, lacking the terminal fructose unit. It consists of two α-D-galactose units and one α-D-glucose unit. While less common in the human diet, this compound is found in some plants and can be produced from stachyose through enzymatic hydrolysis[2].

Due to the absence of α-galactosidase in the human small intestine, both stachyose and this compound are indigestible in the upper gastrointestinal tract and transit to the colon, where they become available for fermentation by the resident microbiota[1][3]. Their metabolism in the colon leads to the production of short-chain fatty acids (SCFAs), which have significant physiological effects on the host.

Comparative Metabolic Fate

The metabolic journey of these two oligosaccharides diverges primarily in the colon, where their structural differences influence their fermentation by distinct microbial populations and the resulting metabolic end-products.

Digestion and Absorption

Neither stachyose nor this compound is hydrolyzed by human digestive enzymes in the stomach or small intestine[1][3]. Consequently, they are not absorbed into the bloodstream and pass intact to the large intestine. This resistance to digestion is a key characteristic of prebiotics.

Fermentation by Gut Microbiota

Upon reaching the colon, both oligosaccharides are fermented by specific gut bacteria possessing the necessary enzymes to break them down.

Stachyose: Extensive research has shown that stachyose is readily fermented by a variety of gut microbes, particularly beneficial species such as Bifidobacterium and Lactobacillus[4][5]. Studies have demonstrated that stachyose supplementation can significantly increase the abundance of these probiotic bacteria in the gut[4][5]. The fermentation of stachyose leads to the production of significant amounts of SCFAs, including acetate, propionate, and butyrate[6].

This compound: Direct experimental data on the fermentation of this compound by human gut microbiota is limited. However, studies on manno-oligosaccharides (MOS), a class of compounds to which this compound belongs, indicate that they also possess prebiotic properties. MOS have been shown to promote the growth of Bifidobacterium and Lactobacillus species in vitro[7][8]. It is therefore highly probable that this compound is also selectively fermented by these beneficial bacteria. The fermentation of MOS has been demonstrated to produce SCFAs, suggesting a similar outcome for this compound[8].

Quantitative Data on Metabolic Products

The following tables summarize the quantitative data available from in vitro fermentation studies of stachyose. Due to the limited direct experimental data for this compound, a direct quantitative comparison is not currently possible.

Table 1: Impact of Stachyose Fermentation on Gut Microbiota Composition (in vitro)

Bacterial GenusChange in Relative Abundance with StachyoseReference
BifidobacteriumIncreased[4][5]
LactobacillusIncreased[5]
Escherichia-ShigellaDecreased[4]
BacteroidesDecreased[4]
LachnoclostridiumDecreased[4]
FusobacteriumDecreased[4]

Table 2: Short-Chain Fatty Acid (SCFA) Production from Stachyose Fermentation (in vitro)

SCFAConcentration Change with StachyoseReference
AcetateIncreased[6]
PropionateIncreased[6]
ButyrateIncreased[6]

Note: The table presents qualitative changes as reported in the cited literature. Specific quantitative values can vary depending on the experimental setup.

Experimental Protocols

This section provides a detailed methodology for key experiments relevant to the comparative study of this compound and stachyose metabolism.

In Vitro Gut Fermentation Model

Objective: To simulate the fermentation of oligosaccharides by the human colonic microbiota and to analyze the changes in microbial composition and SCFA production.

Methodology:

  • Fecal Inoculum Preparation: Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least three months. The samples are pooled and homogenized in an anaerobic chamber with a pre-reduced phosphate buffer.

  • Fermentation Medium: A basal medium mimicking the nutrient conditions of the human colon is prepared. This medium typically contains peptone water, yeast extract, salts, and a reducing agent.

  • Batch Fermentation: The fermentation is carried out in anaerobic culture vessels. A specific concentration of the test oligosaccharide (stachyose or this compound) is added to the fermentation medium. The fecal inoculum is then added to each vessel. Control vessels without any added carbohydrate are also prepared.

  • Incubation: The vessels are incubated at 37°C under anaerobic conditions for a specified period (e.g., 24 or 48 hours).

  • Sampling: Samples are collected at different time points (e.g., 0, 12, 24, 48 hours) for analysis of microbial composition and SCFA concentrations.

Analysis of Gut Microbiota Composition

Objective: To determine the changes in the relative abundance of different bacterial taxa following fermentation of the oligosaccharides.

Methodology:

  • DNA Extraction: Bacterial DNA is extracted from the collected fermentation samples using a commercially available DNA extraction kit.

  • 16S rRNA Gene Sequencing: The V3-V4 hypervariable region of the 16S rRNA gene is amplified by PCR using universal primers.

  • Sequencing and Data Analysis: The amplified DNA is sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq). The resulting sequences are processed using bioinformatics pipelines (e.g., QIIME 2) to classify the bacterial taxa and determine their relative abundances.

Analysis of Short-Chain Fatty Acids (SCFAs)

Objective: To quantify the concentrations of major SCFAs (acetate, propionate, and butyrate) produced during fermentation.

Methodology:

  • Sample Preparation: Fermentation samples are centrifuged to remove bacterial cells and solid debris. The supernatant is collected and acidified.

  • Gas Chromatography (GC) Analysis: The acidified supernatant is injected into a gas chromatograph equipped with a flame ionization detector (FID).

  • Quantification: The concentrations of individual SCFAs are determined by comparing the peak areas of the samples to those of a standard solution containing known concentrations of acetate, propionate, and butyrate.

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways and experimental workflows described in this guide.

Metabolic_Fate cluster_Upper_GI Upper Gastrointestinal Tract cluster_Colon Colon Stachyose Stachyose No Digestion No Digestion Stachyose->No Digestion No α-galactosidase This compound This compound This compound->No Digestion No α-galactosidase Gut Microbiota Gut Microbiota No Digestion->Gut Microbiota Transit to Colon Fermentation Fermentation Gut Microbiota->Fermentation SCFAs Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) Fermentation->SCFAs Bifidobacterium Bifidobacterium Fermentation->Bifidobacterium Stimulates Growth Lactobacillus Lactobacillus Fermentation->Lactobacillus Stimulates Growth

Caption: Metabolic fate of indigestible oligosaccharides.

Experimental_Workflow Fecal Sample Collection Fecal Sample Collection In Vitro Fermentation In Vitro Fermentation Fecal Sample Collection->In Vitro Fermentation Sample Collection (0, 12, 24, 48h) Sample Collection (0, 12, 24, 48h) In Vitro Fermentation->Sample Collection (0, 12, 24, 48h) DNA Extraction DNA Extraction Sample Collection (0, 12, 24, 48h)->DNA Extraction SCFA Extraction SCFA Extraction Sample Collection (0, 12, 24, 48h)->SCFA Extraction 16S rRNA Sequencing 16S rRNA Sequencing DNA Extraction->16S rRNA Sequencing Microbiota Analysis Microbiota Analysis 16S rRNA Sequencing->Microbiota Analysis Gas Chromatography Gas Chromatography SCFA Extraction->Gas Chromatography SCFA Quantification SCFA Quantification Gas Chromatography->SCFA Quantification

Caption: Workflow for in vitro fermentation analysis.

Conclusion and Future Directions

Stachyose is a well-characterized prebiotic that is not digested in the upper gastrointestinal tract and is readily fermented by beneficial gut bacteria in the colon, leading to the production of SCFAs. This fermentation selectively stimulates the growth of Bifidobacterium and Lactobacillus species.

While direct experimental evidence for the metabolic fate of this compound is less abundant, its structural similarity to stachyose and preliminary studies on related manno-oligosaccharides strongly suggest that it also functions as a prebiotic. It is likely fermented by similar beneficial gut bacteria and contributes to the production of SCFAs.

Future research should focus on direct comparative studies of this compound and stachyose using in vitro fermentation models with human fecal microbiota. Such studies are essential to quantify the differences in their fermentation rates, their specific effects on the gut microbiota composition, and the profiles of SCFAs they produce. This knowledge will be invaluable for the targeted development of next-generation prebiotics for improving gut health and preventing disease.

References

Manninotriose vs. Other Raffinose Family Oligosaccharides in Plant Stress Tolerance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ability of plants to withstand abiotic stresses such as drought, salinity, and extreme temperatures is a critical determinant of agricultural productivity and ecosystem stability. Raffinose Family Oligosaccharides (RFOs) are a group of soluble carbohydrates that have been widely implicated in plant stress tolerance. While the roles of major RFOs like raffinose and stachyose have been extensively studied, the contribution of less common RFOs, such as manninotriose, is an emerging area of interest. This guide provides a comparative analysis of the role of this compound and other RFOs in plant stress tolerance, supported by available experimental data and detailed methodologies.

Unveiling the Protective Roles of RFOs

Raffinose Family Oligosaccharides are α-galactosyl derivatives of sucrose, and their accumulation is a common plant response to various environmental challenges. Their protective functions are attributed to several key mechanisms:

  • Osmotic Adjustment: RFOs act as compatible solutes, accumulating to high concentrations in the cytoplasm to lower the osmotic potential, thereby maintaining cellular turgor and water uptake under drought and salinity stress.

  • Antioxidant Activity: Abiotic stresses often lead to the overproduction of reactive oxygen species (ROS), causing oxidative damage to cellular components. RFOs can scavenge these harmful ROS, mitigating oxidative stress.

  • Membrane and Protein Stabilization: During dehydration or freezing, RFOs are thought to interact with membranes and proteins, replacing water molecules and preserving their structural integrity. This helps prevent denaturation and maintain cellular function.[1][2][3][4]

Comparative Analysis of this compound and Other RFOs

While direct, in-vivo comparative studies on the stress-alleviating efficacy of this compound versus other RFOs are limited, we can infer their respective roles based on their biochemical properties and observed accumulation patterns under stress.

This compound , a trisaccharide, is structurally a derivative of the tetrasaccharide stachyose.[4] Research on red deadnettle (Lamium purpureum) has identified this compound as a major carbohydrate, suggesting it functions as a temporary storage carbohydrate and potentially as a membrane protector and antioxidant, akin to other RFOs.[4]

Raffinose (a trisaccharide) and Stachyose (a tetrasaccharide) are the most well-studied RFOs in the context of stress tolerance. Numerous studies have shown a positive correlation between the accumulation of raffinose and galactinol (its precursor) and enhanced tolerance to drought and salt stress.[2] In vitro studies have demonstrated the hydroxyl radical scavenging activity of RFOs, with stachyose exhibiting a higher rate constant for this reaction than both raffinose and galactinol, suggesting it may be a more potent antioxidant.

The following table summarizes the available quantitative data for comparison. It is important to note that direct in-planta comparative data on stress tolerance conferred by each of these RFOs is currently lacking in the scientific literature.

OligosaccharideMolecular SizePrimary Proposed Roles in Stress ToleranceIn Vitro Antioxidant Activity (Hydroxyl Radical Scavenging)Observed Accumulation under Stress
This compound TrisaccharideMembrane protection, Antioxidant, Temporary storageData not availableIdentified as a major carbohydrate in red deadnettle, suggesting a role in overwintering.
Raffinose TrisaccharideOsmotic adjustment, Antioxidant, Membrane stabilizationEffective scavengerAccumulates significantly in various plant species under drought, salt, and cold stress.
Stachyose TetrasaccharideOsmotic adjustment, Antioxidant, Membrane stabilizationHigher rate constant than raffinose and galactinolAccumulates in response to various abiotic stresses, particularly in seeds.

Signaling Pathways and Biosynthesis

The biosynthesis of RFOs is a key component of the plant's stress response machinery. The pathway begins with the synthesis of galactinol from UDP-galactose and myo-inositol, catalyzed by galactinol synthase (GolS). Subsequently, a series of galactosyltransferases, including raffinose synthase (RS) and stachyose synthase (SS), sequentially add galactose moieties to sucrose to form raffinose, stachyose, and larger RFOs. The expression of the genes encoding these enzymes is often upregulated in response to abiotic stress signals.

RFO_Biosynthesis_Pathway cluster_stress Abiotic Stress Signal UDP_Gal UDP-Galactose Galactinol Galactinol UDP_Gal->Galactinol GolS myo_Inositol myo-Inositol myo_Inositol->Galactinol Raffinose Raffinose Galactinol->Raffinose Stachyose Stachyose Galactinol->Stachyose Verbascose Verbascose Galactinol->Verbascose Sucrose Sucrose Sucrose->Raffinose RS Raffinose->Stachyose SS Stachyose->Verbascose Verbascose Synthase Stress GolS GolS Stress->GolS Upregulates RS RS Stress->RS SS SS Stress->SS

RFO Biosynthesis Pathway Under Abiotic Stress

Experimental Protocols

Validating the role of this compound and other RFOs in stress tolerance requires robust experimental designs. Below are detailed methodologies for key experiments.

Plant Material and Growth Conditions
  • Plant Species: Arabidopsis thaliana is a common model organism due to its short life cycle and well-characterized genetics. Alternatively, crop species relevant to the specific research question can be used.

  • Growth Medium: Plants can be grown hydroponically or in a soil-less medium (e.g., a mixture of peat, perlite, and vermiculite) to ensure controlled nutrient and water availability.

  • Growth Chamber Conditions: Maintain controlled conditions of temperature (e.g., 22°C), light intensity (e.g., 120 µmol m⁻² s⁻¹), and photoperiod (e.g., 16 hours light / 8 hours dark).

Abiotic Stress Assays

Drought Stress Protocol:

  • Grow plants to a desired developmental stage (e.g., 4-week-old rosettes for Arabidopsis).

  • Induce drought stress by withholding water.

  • Monitor soil moisture content daily using a soil moisture sensor.

  • For exogenous application studies, dissolve this compound, raffinose, or stachyose in the watering solution at various concentrations (e.g., 1 mM, 5 mM, 10 mM) and apply to the soil before initiating the drought period. A control group should receive water without any added oligosaccharides.

  • Collect tissue samples at different time points during the stress treatment for physiological and biochemical analysis.

  • Assess stress tolerance by measuring parameters such as relative water content, chlorophyll fluorescence, and survival rate after re-watering.

Salinity Stress Protocol:

  • Grow plants in hydroponic culture or on agar plates.

  • Introduce salinity stress by adding NaCl to the hydroponic solution or agar medium to achieve the desired final concentrations (e.g., 50 mM, 100 mM, 150 mM).

  • For exogenous application studies, add this compound, raffinose, or stachyose to the growth medium along with NaCl.

  • Monitor plant growth, including root length and biomass, over the course of the experiment.

  • Measure physiological indicators of salt stress, such as ion leakage (electrolyte leakage) and proline content.

Quantification of Oligosaccharides
  • Extraction: Freeze-dry plant tissue and grind to a fine powder. Extract soluble sugars with 80% (v/v) ethanol at 80°C.

  • Analysis: Analyze the extracts using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). This method allows for the separation and quantification of different oligosaccharides.

  • Standard Curves: Generate standard curves for this compound, raffinose, stachyose, and other relevant sugars to accurately quantify their concentrations in the plant extracts.

Measurement of Stress Tolerance Parameters
  • Relative Water Content (RWC):

    • Excise a leaf and immediately determine its fresh weight (FW).

    • Float the leaf in deionized water for 4 hours to achieve full turgor and then determine the turgid weight (TW).

    • Dry the leaf at 60°C until a constant weight is reached to determine the dry weight (DW).

    • Calculate RWC using the formula: RWC (%) = [(FW - DW) / (TW - DW)] x 100.

  • Chlorophyll Fluorescence (Fv/Fm):

    • Dark-adapt the leaves for at least 30 minutes.

    • Use a portable chlorophyll fluorometer to measure the maximum quantum yield of photosystem II (Fv/Fm). A decrease in this value indicates photo-oxidative stress.

  • Electrolyte Leakage:

    • Place leaf discs in deionized water and measure the initial electrical conductivity (C1) of the solution.

    • Autoclave the samples to cause complete membrane disruption and measure the final electrical conductivity (C2).

    • Calculate electrolyte leakage as (C1/C2) x 100. An increase indicates membrane damage.

  • Proline Content:

    • Extract proline from plant tissue using sulfosalicylic acid.

    • React the extract with acid ninhydrin and toluene.

    • Measure the absorbance of the chromophore at 520 nm and quantify using a standard curve.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Plant_Growth Plant Growth (Controlled Conditions) Stress_Application Abiotic Stress Application (Drought / Salinity) Plant_Growth->Stress_Application RFO_Application Exogenous RFO Application (this compound, Raffinose, Stachyose) Plant_Growth->RFO_Application Physiological_Measurements Physiological Measurements (RWC, Fv/Fm, Electrolyte Leakage) Stress_Application->Physiological_Measurements Biochemical_Analysis Biochemical Analysis (RFO Quantification, Proline) Stress_Application->Biochemical_Analysis Data_Interpretation Data Interpretation & Comparative Analysis Physiological_Measurements->Data_Interpretation Biochemical_Analysis->Data_Interpretation

General Experimental Workflow for Comparative Analysis

Conclusion and Future Directions

The available evidence strongly suggests that Raffinose Family Oligosaccharides, including raffinose and stachyose, play a significant role in protecting plants against abiotic stresses through various mechanisms. While this compound is emerging as a potentially important player in this context, direct comparative studies are needed to definitively validate and quantify its role relative to other RFOs. Future research employing the exogenous application of purified this compound under controlled stress conditions, alongside comprehensive physiological and metabolomic analyses, will be crucial to elucidate its specific contributions to plant stress tolerance. Such studies will not only advance our fundamental understanding of plant stress physiology but may also open new avenues for developing stress-resilient crops.

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling Manninotriose

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Manninotriose, a key carbohydrate in various biological studies. Adherence to these procedures will help maintain a safe laboratory environment and ensure the integrity of your research.

Personal Protective Equipment (PPE) for this compound

While some safety data sheets (SDS) indicate that this compound is not classified as a hazardous substance, others suggest potential for acute oral and aquatic toxicity.[1][2] Therefore, a cautious approach to handling is recommended. The following table summarizes the necessary personal protective equipment to be used when handling this compound powder and solutions.

Equipment Specification Purpose
Eye/Face Protection Safety glasses with side-shields or safety goggles.To protect eyes from dust particles and splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact with the substance.
Body Protection Laboratory coat or impervious clothing.To protect skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator (e.g., N95).Recommended when handling the powder outside of a ventilated enclosure to prevent inhalation of dust.

Note: Always inspect gloves for integrity before use and dispose of them properly after handling the substance.[3]

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal minimizes risks and ensures operational efficiency.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound powder in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

  • For long-term stability, some suppliers recommend storing the powder at -20°C.[1][4]

2. Preparation of Solutions:

  • Handle the powder in a well-ventilated area, preferably within a chemical fume hood or a ventilated balance enclosure, to minimize inhalation of dust.[1]

  • Wear the appropriate PPE as detailed in the table above.

  • To prepare a solution, slowly add the this compound powder to the desired solvent to avoid generating dust.

  • This compound is soluble in water and other organic solvents like DMSO.[4][5]

3. Spill Cleanup:

  • In the event of a spill, ensure the area is well-ventilated.

  • For a dry spill, carefully sweep or vacuum the powder, avoiding dust generation. Place the collected material into a sealed container for disposal.

  • For a liquid spill, absorb the solution with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.

  • After cleanup, decontaminate the area with a suitable cleaning agent and dispose of all contaminated materials as hazardous waste.

Disposal Plan

All waste materials contaminated with this compound should be handled as chemical waste.

  • Solid Waste: Collect any unused this compound powder and contaminated materials (e.g., weigh boats, pipette tips, gloves) in a clearly labeled, sealed waste container.

  • Liquid Waste: Collect aqueous and solvent-based solutions of this compound in a designated, labeled, and sealed waste container.

  • Disposal: Dispose of all waste through an approved hazardous waste disposal facility, in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.[1]

Workflow for Safe Handling of this compound

The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.

Manninotriose_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receiving Receiving and Inspection Storage Secure Storage (-20°C for powder) Receiving->Storage Don_PPE Don Appropriate PPE Storage->Don_PPE Weighing Weighing in Ventilated Enclosure Don_PPE->Weighing Dissolving Solution Preparation Weighing->Dissolving Experiment Experimental Use Dissolving->Experiment Spill_Cleanup Spill Cleanup Procedure Experiment->Spill_Cleanup Spill Occurs Waste_Segregation Segregate Solid & Liquid Waste Experiment->Waste_Segregation Spill_Cleanup->Waste_Segregation Disposal Dispose via Approved Waste Handler Waste_Segregation->Disposal

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.